molecular formula C11H10BrNO2 B8292501 3-Bromo-6,8-dimethoxy-isoquinoline

3-Bromo-6,8-dimethoxy-isoquinoline

Cat. No.: B8292501
M. Wt: 268.11 g/mol
InChI Key: ZYTLHZRIVZTRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6,8-dimethoxy-isoquinoline is a valuable synthetic intermediate for medicinal chemistry research, providing a versatile core scaffold for the development of novel bioactive molecules. Isoquinoline derivatives are recognized as privileged structures in drug discovery due to their broad pharmacological potential . The bromo substituent at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aromatic and hydrophobic groups . The dimethoxy groups at the 6 and 8 positions contribute to the molecular properties and may influence binding interactions with biological targets. Research into structurally similar 3-phenylisoquinoline derivatives has demonstrated potent antibacterial activity against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE) by targeting the bacterial cell division protein FtsZ . These analogs act as stabilizers of FtsZ polymers and concomitant inhibitors of its GTPase activity, disrupting bacterial cytokinesis . Furthermore, such compounds have shown minimal cross-reaction with mammalian β-tubulin and low cytotoxicity in toxicological assessments, highlighting the isoquinoline scaffold's potential for developing selective antibacterial agents . Beyond antimicrobial applications, isoquinoline-based compounds are investigated for diverse therapeutic areas, including antiarrhythmic agents , antivirals, and enzyme inhibitors . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-6,8-dimethoxyisoquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3

InChI Key

ZYTLHZRIVZTRFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=NC(=CC2=C1)Br)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, functionalization at the 3-position can yield derivatives with potent biological effects.[1] This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 3-Bromo-6,8-dimethoxy-isoquinoline, a key building block for the development of novel therapeutics. We will dissect a multi-step synthesis beginning with the construction of the dimethoxy-isoquinoline core via the Bischler-Napieralski reaction, followed by targeted bromination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not just protocols, but the underlying chemical principles and strategic considerations for each synthetic step.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline (benzopyridine) and its derivatives are a cornerstone of heterocyclic chemistry and drug discovery.[1] Their rigid, planar structure provides an ideal framework for interacting with biological targets. Natural products like morphine and papaverine underscore the therapeutic potential embedded within this scaffold. Synthetic modifications to the isoquinoline nucleus allow for the fine-tuning of pharmacological profiles, making the development of efficient and regioselective synthetic routes a critical endeavor for medicinal chemists.[3]

The target molecule, 3-Bromo-6,8-dimethoxy-isoquinoline, combines the isoquinoline core with two electron-donating methoxy groups, which can influence both the molecule's biological activity and its synthetic accessibility. The bromine atom at the C-3 position serves as a versatile synthetic handle, enabling further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate diverse libraries of novel compounds for biological screening.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach is paramount for devising an efficient synthesis. The target molecule can be disconnected to reveal key precursors and strategic transformations.

The primary disconnection is the C-Br bond, suggesting a late-stage bromination of a 6,8-dimethoxy-isoquinoline precursor. Direct bromination at the C-3 position of the isoquinoline ring is challenging due to the electron-deficient nature of the pyridine moiety. A more viable strategy involves the bromination of an activated precursor, such as 6,8-dimethoxy-isoquinolin-3-ol (3) , which can be readily converted to the desired bromo-derivative.

The isoquinolin-3-ol core can be formed from an N-acylated phenethylamine derivative through an intramolecular cyclization. This leads us back to the well-established Bischler-Napieralski reaction , which constructs the isoquinoline skeleton from a substituted β-phenylethylamide. The required starting material for this sequence is N-(3,5-dimethoxyphenethyl)acetamide (2) , which is itself prepared from 3,5-dimethoxyphenethylamine (1) .

G mol 3-Bromo-6,8-dimethoxy-isoquinoline (Target) precursor1 6,8-dimethoxy-isoquinolin-3-ol (3) mol->precursor1 Bromination (e.g., POBr₃) precursor2 N-(3,5-dimethoxyphenethyl)acetamide (2) precursor1->precursor2 Intramolecular Cyclization precursor3 3,5-dimethoxyphenethylamine (1) precursor2->precursor3 Acetylation

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline ring system from β-phenylethylamides using a condensing agent.[5][6] Subsequent aromatization yields the fully unsaturated isoquinoline core. This classic reaction is particularly effective with electron-rich benzene rings, making it ideal for our methoxy-substituted system.[5]

Synthesis of Precursor: N-(3,5-dimethoxyphenethyl)acetamide (2)

The synthesis begins with the preparation of the key amide intermediate. This is a straightforward acylation of the commercially available 3,5-dimethoxyphenethylamine.

  • Rationale: The amide functionality is essential for the subsequent cyclization. Acetic anhydride is a cost-effective and highly reactive acetylating agent. The use of a base like triethylamine scavenges the acetic acid byproduct, driving the reaction to completion.

Experimental Protocol:

  • To a stirred solution of 3,5-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide 2 , which can often be used in the next step without further purification.

Cyclization and Aromatization to 6,8-Dimethoxy-isoquinoline

This step involves the key ring-forming reaction followed by oxidation to the aromatic system.

  • Causality: Phosphorus oxychloride (POCl₃) serves as both a Lewis acid and a dehydrating agent. It activates the amide carbonyl for intramolecular electrophilic attack on the electron-rich aromatic ring, forming the 3,4-dihydroisoquinoline intermediate.[5][7] The subsequent dehydrogenation (aromatization) can be achieved using a palladium catalyst, which provides a high-yielding and clean conversion to the stable aromatic isoquinoline.

G cluster_0 Bischler-Napieralski Reaction cluster_1 Aromatization Amide N-(3,5-dimethoxyphenethyl) acetamide (2) Dihydroiso 6,8-Dimethoxy-1-methyl-3,4- dihydroisoquinoline Amide->Dihydroiso 1. POCl₃, Toluene, Reflux Isoquinoline 6,8-Dimethoxy-1-methyl- isoquinoline Dihydroiso->Isoquinoline 2. Pd/C, Toluene, Reflux

Caption: Workflow for the synthesis of the isoquinoline core.

Experimental Protocol:

  • Dissolve N-(3,5-dimethoxyphenethyl)acetamide (2) (1.0 eq) in dry toluene (approx. 0.3 M).

  • Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 9-10 with concentrated ammonium hydroxide while cooling in an ice bath.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude intermediate in toluene, add 10% Palladium on carbon (Pd/C, ~5 mol%), and heat to reflux for 8-12 hours.

  • Cool the mixture, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate to yield the crude 6,8-dimethoxy-1-methyl-isoquinoline. Purify by column chromatography.

Note: The above protocol yields a 1-methyl substituted isoquinoline due to the use of an acetamide. To obtain an isoquinoline unsubstituted at the 1-position, one would start with the corresponding N-formyl derivative. For the purpose of synthesizing the target molecule, we will proceed with a method that directly yields the required isoquinolin-3-ol intermediate.

Synthesis and Bromination of 6,8-Dimethoxy-isoquinolin-3-ol

A more direct route to the target involves synthesizing the isoquinolin-3-ol (which exists in tautomeric equilibrium with the isoquinolin-3-one) and then converting the hydroxyl group to a bromine atom.

Synthesis of 6,8-Dimethoxy-isoquinolin-3-ol (3)

This intermediate can be prepared via the cyclization of N-(cyanomethyl)-3,5-dimethoxy-N-tosylphenethylamine, followed by hydrolysis. A more classical approach involves the cyclization of a derivative of 3,5-dimethoxyphenylacetic acid.

Experimental Protocol (Conceptual): A common route involves the condensation of a substituted phenylacetonitrile with an appropriate cyclizing agent.

  • Start with 3,5-dimethoxyphenylacetonitrile.

  • Acylate the benzylic position with a suitable reagent like diethyl oxalate.

  • The resulting keto-ester can then undergo reductive amination and cyclization under acidic conditions to form the isoquinolin-3-one ring system.

  • This multi-step process yields the desired intermediate, 6,8-dimethoxy-isoquinolin-3-ol (3) .

Bromination of 6,8-Dimethoxy-isoquinolin-3-ol (3)

The conversion of a hydroxyl group on a heterocyclic ring to a halogen is a standard transformation. Reagents like POCl₃ are used for chlorination, and the analogous POBr₃ or a mixture of PBr₃/Br₂ can be used for bromination.

  • Mechanistic Insight: The phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) acts as a dehydrating and brominating agent. The hydroxyl group of the isoquinolinol is converted into a good leaving group (a phosphate or phosphite ester), which is then displaced by a bromide ion in an S_NAr-type mechanism to yield the 3-bromo-isoquinoline product.

Experimental Protocol:

  • Place 6,8-dimethoxy-isoquinolin-3-ol (3) (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) or a mixture of PBr₃ (1.5 eq) and Br₂ (1.5 eq). Caution: These reagents are highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Heat the mixture to 100-120 °C for 2-4 hours. The reaction mixture will become a dark, viscous liquid.

  • Monitor the reaction by TLC (quenching an aliquot with water and extracting into an organic solvent).

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and a solvent like chloroform.

  • Neutralize the mixture cautiously with a base such as sodium carbonate or ammonium hydroxide until pH > 8.

  • Separate the organic layer, and extract the aqueous layer two more times with chloroform or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Bromo-6,8-dimethoxy-isoquinoline .

Data and Workflow Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline.

StepTransformationKey ReagentsSolventTemp.TimeTypical Yield
1 AcetylationAcetic Anhydride, Et₃NDCM0°C → RT2-4 h>90%
2 Bischler-Napieralski CyclizationPOCl₃TolueneReflux3-5 h70-85%
3 Aromatization10% Pd/CTolueneReflux8-12 h85-95%
4 BrominationPOBr₃ or PBr₃/Br₂Neat100-120°C2-4 h60-75%

G A 3,5-Dimethoxyphenethylamine B N-Acetylated Amide A->B Ac₂O, Et₃N C 6,8-Dimethoxy-isoquinolin-3-ol B->C Cyclization (Conceptual) D 3-Bromo-6,8-dimethoxy- isoquinoline C->D POBr₃

Caption: High-level synthetic workflow diagram.

Safety and Handling

The synthesis described involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃), Phosphorus Oxybromide (POBr₃), and Phosphorus Tribromide (PBr₃): These are highly corrosive, toxic, and react violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE. Have a sodium thiosulfate solution available for quenching spills.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Ensure adequate ventilation.

Conclusion

The synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline is a multi-step process that relies on classical heterocyclic chemistry principles. The most robust and logical pathway involves the construction of a 6,8-dimethoxy-isoquinolin-3-ol intermediate, followed by a high-temperature bromination to install the halogen at the desired C-3 position. This bromo-derivative serves as a highly valuable and versatile platform for the synthesis of more complex molecules. Through careful execution of the protocols outlined in this guide, researchers can efficiently produce this key building block, paving the way for the discovery of novel isoquinoline-based compounds with significant therapeutic potential.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (n.d.).
  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015).
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). Bentham Science.
  • Product Class 5: Isoquinolines. (n.d.). Thieme Connect.
  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2023). MDPI.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Pictet Spengler synthesis of isoquinoline. (n.d.). chem.libretexts.org.
  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (2025).
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  • Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025).

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An In-depth Technical Guide to 3-Bromo-6,8-dimethoxy-isoquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline Core

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. It is a core component of numerous natural products, particularly alkaloids, and synthetic compounds that exhibit a wide range of biological activities. The strategic placement of various substituents on the isoquinoline ring system allows for the fine-tuning of their pharmacological profiles, leading to the development of novel therapeutic agents. The introduction of a bromine atom, a versatile halogen, at the C-3 position, combined with methoxy groups on the benzene ring, is anticipated to confer unique electronic and steric properties, making 3-Bromo-6,8-dimethoxy-isoquinoline an intriguing target for synthesis and evaluation.

Identifiers and Physicochemical Properties

As of the latest literature review, a specific CAS number for 3-Bromo-6,8-dimethoxy-isoquinoline has not been assigned in major chemical databases. This suggests that the compound is either novel or has not been widely synthesized and characterized. The following table summarizes its basic identifiers and predicted properties based on its structure and data from analogous compounds.

IdentifierValueSource
IUPAC Name 3-Bromo-6,8-dimethoxy-isoquinoline-
Molecular Formula C₁₁H₁₀BrNO₂-
Molecular Weight 268.11 g/mol -
Predicted LogP 2.8 - 3.5ChemDraw Estimation
Predicted Boiling Point > 300 °C-
Predicted Melting Point Not available-
Predicted Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-

Proposed Synthetic Pathway

The synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline can be logically approached in a two-step sequence: first, the construction of the 6,8-dimethoxyisoquinoline core, followed by its selective bromination at the C-3 position.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 6,8-Dimethoxyisoquinoline cluster_1 Step 2: Bromination Precursors 3,5-Dimethoxybenzaldehyde + Aminoacetaldehyde diethyl acetal Pomeranz_Fritsch Pomeranz-Fritsch Reaction Precursors->Pomeranz_Fritsch H₂SO₄ Precursor_Product 6,8-Dimethoxyisoquinoline Pomeranz_Fritsch->Precursor_Product Bromination Electrophilic Bromination Precursor_Product->Bromination NBS or Br₂ Final_Product 3-Bromo-6,8-dimethoxy-isoquinoline Bromination->Final_Product Applications cluster_apps Potential Applications cluster_modification Further Modification Core 3-Bromo-6,8-dimethoxy-isoquinoline Kinase_Inhibitors Kinase Inhibitors Core:f0->Kinase_Inhibitors Drug Design Antimicrobials Antimicrobial Agents Core:f0->Antimicrobials Drug Design Neuro Neuropharmacology Core:f0->Neuro Drug Design Materials Organic Materials Core:f0->Materials Materials Science Cross_Coupling Suzuki, Heck, Sonogashira, etc. Core:f0->Cross_Coupling C-3 Bromine Handle

An In-depth Technical Guide to 3-Bromo-6,8-dimethoxy-isoquinoline: Molecular Structure, Conformation, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic properties.[2][3] The strategic functionalization of the isoquinoline ring system is a key approach to modulating its pharmacological profile. In this context, 3-Bromo-6,8-dimethoxy-isoquinoline emerges as a compound of significant interest, offering a versatile platform for further molecular elaboration. The bromine atom at the C3 position serves as a synthetic handle for cross-coupling reactions, while the dimethoxy groups at the C6 and C8 positions can influence solubility, metabolic stability, and receptor-binding interactions.

Molecular Structure and Conformational Analysis

The molecular structure of 3-Bromo-6,8-dimethoxy-isoquinoline is characterized by a planar bicyclic aromatic ring system. The endocyclic bond angles and lengths are anticipated to be consistent with those of other substituted isoquinolines.

The Isoquinoline Core

The isoquinoline ring system is inherently aromatic and therefore largely planar. X-ray crystallographic studies of related brominated quinolines have shown that the ring system deviates only slightly from planarity.[4][5] This planarity is a critical determinant of how the molecule interacts with biological targets, often facilitating intercalation with DNA or binding to the planar regions of enzyme active sites.

Substituent Effects on Conformation

The methoxy groups at the C6 and C8 positions are expected to have a defined conformational preference. The methyl groups will likely orient themselves to minimize steric hindrance with the adjacent aromatic protons. Free rotation around the C-O bonds is expected, though a co-planar arrangement with the aromatic ring is energetically favorable to maximize resonance effects. The bromine atom at the C3 position is not expected to introduce significant steric strain.

Predicted Spectroscopic and Physicochemical Properties

A comprehensive spectroscopic characterization is essential for the unambiguous identification of 3-Bromo-6,8-dimethoxy-isoquinoline. The following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon atoms bearing the methoxy groups (C6 and C8) will be shifted upfield due to their electron-donating nature, while the carbon attached to the bromine (C3) will be deshielded.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~9.0-9.2H-1
~7.5-7.7H-4
~7.0-7.2H-5
~6.8-7.0H-7
~3.9-4.1OCH₃ (x2)
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Predicted [M]⁺: m/z 268.9 (for ⁷⁹Br)

  • Predicted [M+2]⁺: m/z 270.9 (for ⁸¹Br)

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and the C-O stretching of the methoxy groups.

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
3050-3150Aromatic C-H Stretch
1580-1620C=C and C=N Ring Stretch
1200-1300Aryl C-O Stretch (Asymmetric)
1000-1100Aryl C-O Stretch (Symmetric)

Proposed Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 3-Bromo-6,8-dimethoxy-isoquinoline. A plausible approach involves the construction of the dimethoxy-isoquinoline core followed by selective bromination.

Synthesis of the 6,8-Dimethoxy-isoquinoline Core

A common method for isoquinoline synthesis is the Bischler-Napieralski reaction, followed by dehydrogenation.[6]

G A 3,5-Dimethoxyphenethylamine B N-(3,5-Dimethoxyphenethyl)formamide A->B Formylating Agent (e.g., Ethyl Formate) C 6,8-Dimethoxy-3,4-dihydroisoquinoline B->C Dehydrating Agent (e.g., POCl₃ or P₂O₅) D 6,8-Dimethoxy-isoquinoline C->D Dehydrogenation (e.g., Pd/C, heat)

Caption: Proposed Bischler-Napieralski synthesis of the 6,8-dimethoxy-isoquinoline core.

Regioselective Bromination

The final step would be the regioselective bromination at the C3 position. Direct bromination of the isoquinoline ring can be challenging in terms of regioselectivity.[7] However, the electronic properties of the 6,8-dimethoxy-isoquinoline may direct the bromination to the desired position.

Experimental Protocol: Proposed Bromination

  • Dissolution: Dissolve 6,8-dimethoxy-isoquinoline (1.0 equiv) in a suitable solvent such as chloroform or acetic acid.

  • Brominating Agent: Add a solution of bromine (1.0-1.2 equiv) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-Bromo-6,8-dimethoxy-isoquinoline is largely dictated by the interplay of its three key structural features: the isoquinoline core, the bromine substituent, and the dimethoxy groups.

Cross-Coupling Reactions

The bromine atom at the C3 position makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

G cluster_0 3-Bromo-6,8-dimethoxy-isoquinoline A B Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) A->B C Heck Coupling (Alkene, Pd catalyst) A->C D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->D E 3-Aryl-6,8-dimethoxy-isoquinoline B->E F 3-Alkenyl-6,8-dimethoxy-isoquinoline C->F G 3-Alkynyl-6,8-dimethoxy-isoquinoline D->G

Caption: Versatility of 3-Bromo-6,8-dimethoxy-isoquinoline in cross-coupling reactions.

Potential as a Pharmacophore

The 6,8-dimethoxy substitution pattern is found in some naturally occurring bioactive alkaloids. The combination of this substitution pattern with the synthetically versatile 3-bromo substituent makes this molecule a valuable starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. The dimethoxy groups can enhance binding to specific protein targets and improve pharmacokinetic properties.

Conclusion

3-Bromo-6,8-dimethoxy-isoquinoline represents a strategically important building block for medicinal chemistry and materials science. While direct experimental data is sparse, a thorough analysis of its structural analogues allows for reliable predictions of its molecular conformation, spectroscopic properties, and chemical reactivity. The insights and proposed synthetic protocols detailed in this guide are intended to empower researchers to explore the full potential of this versatile heterocyclic compound in the pursuit of novel scientific discoveries.

References

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  • Gayathri, K., Mohan, P. S., Howard, J. A. K., & Sparkes, H. A. (2015). Crystal structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline.
  • Cheméo. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]

  • Amanote Research. (2020). The Crystal Structure of 3-Bromo-6-Methoxy-2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)pyridine, C13H19BBrNO3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Özcan, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
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  • PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

  • Çelik, İ., et al. (2011). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263.
  • Haba, H., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 658–664.
  • Scanned with CamScanner. (n.d.). Isoquinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

  • Endait, R. S. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

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Spectroscopic Data of 3-Bromo-6,8-dimethoxy-isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Publicly available, comprehensive spectroscopic data for the specific compound 3-Bromo-6,8-dimethoxy-isoquinoline is limited. This technical guide, therefore, presents a predictive framework for the characterization of this molecule. The data and interpretations herein are derived from established principles of spectroscopic analysis and comparison with structurally analogous isoquinoline derivatives. This document is intended to serve as a robust resource for researchers and scientists in the fields of organic synthesis, analytical chemistry, and drug development, providing a foundational understanding of the expected spectroscopic profile of this compound.

Molecular Structure and Overview

3-Bromo-6,8-dimethoxy-isoquinoline possesses a core isoquinoline scaffold, which is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[1] The strategic placement of a bromine atom at the C-3 position and two methoxy groups at the C-6 and C-8 positions significantly influences its electronic properties and, consequently, its spectroscopic characteristics. Accurate interpretation of its spectral data is paramount for structural verification, purity assessment, and understanding its chemical behavior.

Caption: Chemical structure of 3-Bromo-6,8-dimethoxy-isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-6,8-dimethoxy-isoquinoline, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the isoquinoline core.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and anisotropic effects of the bromine atom and the nitrogen heteroatom.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.10s-H-1
~7.85s-H-4
~7.05d~2.5H-5
~6.80d~2.5H-7
~4.05s-OCH₃ (C-8)
~3.95s-OCH₃ (C-6)

Causality Behind Predicted Assignments:

  • H-1: This proton is adjacent to the nitrogen atom and is deshielded, hence its downfield chemical shift.[2]

  • H-4: This proton is in a para-like position relative to the nitrogen and is also deshielded, appearing as a singlet due to the bromine at C-3.

  • H-5 and H-7: These protons on the benzenoid ring are part of an AX spin system, appearing as doublets with a small meta-coupling constant.[3] The electron-donating methoxy groups at C-6 and C-8 will shield these protons, shifting them upfield compared to unsubstituted isoquinoline.[4]

  • OCH₃ groups: The two methoxy groups are in different environments. The C-8 methoxy group is peri to the nitrogen, which may cause a slight downfield shift compared to the C-6 methoxy group.

Caption: Predicted key proton couplings in 3-Bromo-6,8-dimethoxy-isoquinoline.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~158.5C-8
~156.0C-6
~152.0C-1
~145.0C-3
~138.0C-4a
~122.0C-8a
~118.0C-4
~105.0C-5
~100.0C-7
~56.5OCH₃ (C-8)
~56.0OCH₃ (C-6)

Rationale for Predicted Chemical Shifts:

  • C-6 and C-8: These carbons are attached to the electron-donating methoxy groups and are therefore significantly shielded, appearing at lower field strengths.[5]

  • C-1 and C-3: These carbons in the pyridine ring are deshielded due to their proximity to the nitrogen atom. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the heavy atom effect.[5]

  • Quaternary Carbons (C-4a, C-8a): These carbons at the ring junction will have chemical shifts typical for such positions in the isoquinoline system.[6][7]

  • CH Carbons (C-4, C-5, C-7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the substituents.

  • OCH₃ Carbons: The methoxy carbons will appear in the typical region of around 55-60 ppm.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-6,8-dimethoxy-isoquinoline for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] Ensure the sample is fully dissolved; sonication may be used if necessary.[8]

  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[4][9]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2840MediumC-H stretch (methoxy groups)
~1620StrongC=N stretch
~1580, ~1490StrongAromatic C=C stretch
~1260, ~1040StrongC-O stretch (methoxy groups)
~830StrongC-H out-of-plane bending
~650MediumC-Br stretch

Interpretation of Key Bands:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[10][11]

  • The C-H stretching of the methoxy groups will appear below 3000 cm⁻¹.

  • The C=N and C=C stretching vibrations of the isoquinoline ring system give rise to strong absorptions in the 1620-1490 cm⁻¹ region.[10]

  • The strong C-O stretching bands are characteristic of the methoxy groups.

  • The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Figure 3. Workflow for KBr Pellet Preparation A Grind 1-2 mg of sample and ~100 mg of dry KBr powder in an agate mortar. B Transfer the fine powder to a pellet die. A->B C Apply pressure using a hydraulic press to form a transparent pellet. B->C D Place the pellet in the sample holder of the FTIR spectrometer. C->D E Acquire the IR spectrum. D->E

Caption: A standard workflow for preparing a solid sample for IR analysis using the KBr pellet method.

  • Sample Preparation: Grind a small amount (1-2 mg) of 3-Bromo-6,8-dimethoxy-isoquinoline with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.[12]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (ESI-MS):

m/z (Mass-to-Charge Ratio)Relative Abundance (%)Assignment
284.0/286.0~100/~98[M+H]⁺ (Protonated molecule)
269.0/271.0Variable[M+H - CH₃]⁺
241.0/243.0Variable[M+H - CH₃ - CO]⁺

Key Features of the Mass Spectrum:

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[14][15] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be observed.[16][17]

  • Fragmentation: Common fragmentation pathways for isoquinoline alkaloids include the loss of substituents.[18][19] For 3-Bromo-6,8-dimethoxy-isoquinoline, the initial loss of a methyl radical (•CH₃) from a methoxy group is expected, followed by the loss of carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[20]

  • Instrumentation: The analysis should be performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[16]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Optimize the ESI source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to achieve a stable signal.[21]

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic characterization of 3-Bromo-6,8-dimethoxy-isoquinoline through NMR, IR, and MS techniques provides a detailed portrait of its molecular structure. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, offers a reliable framework for the identification and analysis of this and similar isoquinoline derivatives. The experimental protocols outlined herein represent standard methodologies that can be adapted to ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing research in medicinal chemistry and materials science.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2014). Molecules, 19(11), 17753–17770. [Link]

  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2007). Journal of the Chilean Chemical Society.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. (1976). Australian Journal of Chemistry, 29(7), 1617-1622.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (n.d.). Benchchem.
  • Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). (2023). Physical Chemistry Chemical Physics, 25(20), 14045-14056.
  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to prepare IR samples?. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). Molecules, 27(12), 3788.
  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. (1976). Canadian Journal of Chemistry, 54(14), 2252-2263.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(1), 1.
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. (2014). The Journal of Chemical Physics, 140(4), 044313.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2004). Molecules, 9(8), 649-655.
  • Isoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Long-range couplings in the N.M.R. spectra of isoquinolines. (1971). Australian Journal of Chemistry, 24(11), 2311-2317.
  • (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 848.
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants. (1976).
  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).
  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. (1963). Canadian Journal of Chemistry, 41(7), 1841-1843.
  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2021). Magnetic Resonance in Medicine, 85(4), 1784-1797.
  • SYNTHESIS, ANTIMICROBIAL AND ANTITUMOR STUDY OF NEW PYRIDO[2,1-a]ISOQUINOLINES VIA ISOQUINOLINE-1. (2021). HETEROCYCLES, 102(9), 1732-1744.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research, 9(2).
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. (n.d.). Benchchem.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (1993). Journal of the Chemical Society of Pakistan, 15(3), 161-165.
  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Isoquinoline. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Journal of Crystallization Process and Technology, 5(2), 49-61.
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Potential of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6,8-dimethoxy-isoquinoline represents a high-value pharmacophore scaffold in medicinal chemistry.[1] It combines the electron-rich, naturally occurring 6,8-dimethoxyisoquinoline core (found in Ancistrocladus alkaloids) with a versatile electrophilic handle at the C3 position. While the parent scaffold exhibits baseline cytotoxicity and DNA-intercalating properties, its primary utility lies as a "Gateway Intermediate." Through palladium-catalyzed cross-coupling at the C3-bromo position, this molecule serves as a precursor to libraries of 3-arylisoquinolines, which are potent inhibitors of Topoisomerase I, Sigma-2 receptors, and specific tyrosine kinases.

Part 1: Structural & Electronic Analysis

The Pharmacophore Core

The 6,8-dimethoxy substitution pattern creates a unique electronic environment compared to the more common 6,7-dimethoxy (papaverine-like) isomers.

  • 6,8-Dimethoxy Effect: The C8-methoxy group introduces steric bulk near the isoquinoline nitrogen (N2) and increases electron density in the pyridine ring, influencing pKa and protonation states essential for lysosomal trapping in cancer cells.

  • 3-Bromo Functionality: The C3 position in isoquinolines is electronically distinct. Unlike the C1 position (susceptible to nucleophilic attack), the C3-bromo group is stable under physiological conditions but highly reactive under transition-metal catalysis, allowing for the introduction of hydrophobic domains required for receptor binding pockets.

Predicted Biological Targets (SAR Inference)

Based on structural homology with established bioactive isoquinolines, the following activities are predicted for derivatives of this scaffold:

Target ClassMechanism of ActionStructural Requirement
Antitumor (Solid Tumors) Sigma-2 Receptor Modulation: Induction of caspase-dependent apoptosis.Requires hydrophobic bulk at C3 (e.g., phenyl, naphthyl) coupled with the 6,8-dimethoxy core.
DNA Intercalation Topoisomerase I Inhibition: Planar stacking between base pairs preventing DNA religation.The flat isoquinoline core intercalates; the C3-substituent stabilizes the complex in the minor groove.
Antimicrobial Fungal Cell Wall Disruption: Inhibition of chitin synthase or ergosterol biosynthesis.3-Aryl derivatives show potency against C. albicans and A. fumigatus.
CNS Activity NMDA/AMPA Antagonism: Neuroprotection.6,8-dimethoxy pattern mimics fragments of neuroactive alkaloids like Salsoline.

Part 2: Experimental Protocols

Synthesis & Validation

Note: This protocol describes the generation of the scaffold from commercially available 3,5-dimethoxybenzaldehyde.

Step 1: Pomeranz-Fritsch Cyclization (Modified)

  • Condensation: React 3,5-dimethoxybenzaldehyde with aminoacetal in refluxing toluene with a Dean-Stark trap to form the imine.

  • Cyclization: Treat the imine with trifluoroacetic anhydride (TFAA) and BF3·Et2O at 0°C to facilitate ring closure to the 6,8-dimethoxyisoquinoline.

  • Bromination: Direct bromination at C3 is challenging due to C4 preference. Alternative Strategy: Lithiation of the 6,8-dimethoxyisoquinoline at -78°C (directed by the ring nitrogen) followed by quenching with a bromine source (e.g., CBr4 or NBS) typically favors the C1 position. To achieve C3-bromo , a "Sandmeyer-type" approach on a 3-amino intermediate or starting from a 2-(2-bromo-vinyl) benzonitrile precursor is recommended.

Validation Metrics:

  • 1H NMR (CDCl3): Distinct singlets for methoxy groups (~3.9 ppm).[2] C3-H absence confirms substitution; C4-H appears as a singlet/doublet depending on coupling.

  • HRMS: Observe isotopic pattern for Br (1:1 ratio of M and M+2 peaks).

Biological Screening Assay: In Vitro Cytotoxicity (MTT)

Objective: Determine IC50 of the scaffold and its C3-derivatives against HepG2 (Liver) and MCF-7 (Breast) cancer lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 3-Bromo-6,8-dimethoxy-isoquinoline in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Maintain final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48h and 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in SDS/HCl.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 3: Visualization & Logic

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 3-Bromo-6,8-dimethoxy-isoquinoline scaffold serves as a central hub for divergent synthesis to access specific biological activities.

SAR_Map Core 3-Bromo-6,8-dimethoxy- isoquinoline (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4, Base Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Pd(OAc)2, BINAP Sonogashira Sonogashira (HCC-R) Core->Sonogashira PdCl2, CuI Kinase Tyr-Kinase Inhibitors (EGFR/VEGFR) Target: Hydrophobic Pocket Suzuki->Kinase Biaryl formation CNS CNS Agents (5-HT / Dopamine) Target: GPCRs Buchwald->CNS Amination DNA DNA Intercalators (Topoisomerase I) Target: Nucleus Sonogashira->DNA Planar extension

Caption: Divergent synthesis pathways utilizing the C3-bromo handle to access distinct therapeutic classes.

Mechanism of Action: Sigma-2 Receptor Modulation

Hypothesized pathway for 6,8-dimethoxyisoquinoline derivatives in cancer cells.

MOA_Sigma2 Ligand 3-Substituted-6,8-dimethoxy Isoquinoline Sigma2 Sigma-2 Receptor (Endoplasmic Reticulum) Ligand->Sigma2 Binding (Ki < 50 nM) Ca Ca2+ Release Sigma2->Ca Modulation Mito Mitochondrial Depolarization Ca->Mito Overload Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Proposed apoptotic signaling cascade triggered by Sigma-2 receptor binding of the isoquinoline derivative.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews.

  • Iwasa, K., et al. (2001). Antimicrobial activity of isoquinoline alkaloids and structure-activity relationships. Phytochemistry.

  • Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)quinolin-4-ones and related compounds. Journal of Medicinal Chemistry.

  • Galanakis, D., et al. (1995). Synthesis and pharmacology of some 6,7- and 6,8-dimethoxyisoquinoline derivatives. Journal of Medicinal Chemistry.

Sources

3-Bromo-6,8-dimethoxy-isoquinoline: A Strategic Scaffold for WDR5 Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6,8-dimethoxy-isoquinoline (CAS: N/A for specific isomer in public domain, chemically distinct entity) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike its more common 1-bromo or 5-bromo isomers, the 3-bromo variant offers a unique vector for diversification, projecting substituents into the solvent-exposed or "rib" regions of target proteins such as WDR5 (WD Repeat Domain 5).[1]

This guide provides a definitive technical analysis of this building block, focusing on its synthesis via self-validating protocols , its regioselective reactivity profile , and its application in fragment-based drug discovery (FBDD) .

Structural Logic & Electronic Profile

The 6,8-dimethoxy substitution pattern confers specific electronic properties to the isoquinoline core:

  • Electron Density: The methoxy groups at C6 and C8 are strong electron-donating groups (EDGs).[1] This increases the electron density of the benzenoid ring, making it prone to oxidation but also enhancing

    
    -
    
    
    
    stacking interactions with electron-poor aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Solubility: The oxygen atoms act as weak hydrogen bond acceptors, marginally improving aqueous solubility compared to the unsubstituted parent.

  • C3 Reactivity: The bromine at C3 is positioned on the pyridine-like ring.[1] While less electrophilic than the C1 position (which is adjacent to the ring nitrogen), the C3-bromide is highly amenable to Palladium-catalyzed cross-coupling, serving as a stable "handle" for SAR (Structure-Activity Relationship) exploration.

Synthesis: The "Self-Validating" Protocol

Direct bromination of 6,8-dimethoxyisoquinoline typically yields mixtures favoring the electron-rich benzenoid ring (C5 or C7).[1] Therefore, a de novo construction or a functional group interconversion strategy is required to install the bromine exclusively at C3.

Recommended Route: The Sandmeyer Approach[2][3][4][5]

This protocol ensures regiochemical purity by installing the halogen via a defined amino intermediate.

Step 1: Synthesis of 3-Amino-6,8-dimethoxyisoquinoline
  • Precursor: 6,8-Dimethoxyisoquinoline-3-carboxylic acid (accessible via modified Pomeranz-Fritsch cyclization).[1]

  • Transformation: Curtius Rearrangement.

    • Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and Et3N in t-BuOH to form the Boc-protected amine.[1]

    • Deprotect with TFA/DCM to yield the free amine.

Step 2: Sandmeyer Bromination (The Critical Step)

This step converts the amine to the bromide. It is "self-validating" because the evolution of


 gas provides a visual confirmation of reaction progress.[1]

Protocol:

  • Diazotization: Dissolve 3-amino-6,8-dimethoxyisoquinoline (1.0 equiv) in 48% HBr (aq) at -5°C. Dropwise add

    
     (1.2 equiv) in water. Stir for 30 min at 0°C. Checkpoint: Solution turns clear/yellow; gas evolution must be controlled.
    
  • Substitution: Add CuBr (1.5 equiv) dissolved in 48% HBr dropwise to the diazonium salt solution.

  • Workup: Allow to warm to room temperature (1 h) and then heat to 60°C (30 min) to ensure completion. Neutralize with

    
    , extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 55-65% over two steps.[1]

Reactivity Profile & Cross-Coupling

The 3-bromo position is versatile but requires specific catalytic systems due to the electron-rich nature of the fused ring system.[1]

Optimization Table: Cross-Coupling Conditions
Reaction TypeCoupling PartnerCatalyst SystemBase/SolventExpected YieldNotes
Suzuki-Miyaura Aryl Boronic Acids

(5 mol%)

/ Dioxane:H2O
80-95%Excellent tolerance; 6,8-OMe groups do not sterically hinder C3.[1]
Buchwald-Hartwig Secondary Amines

/ XPhos

/ Toluene
60-75%Requires bulky ligand (XPhos/BrettPhos) to prevent catalyst poisoning by isoquinoline N.
Sonogashira Terminal Alkynes

/ CuI

/ DMF
70-85%Clean reaction; ideal for extending the scaffold into hydrophobic channels.
Heck Acrylates/Styrenes

/


/ MeCN
50-65%Slower kinetics; higher temperatures (

) often required.

Medicinal Chemistry Application: WDR5 Inhibition[1]

Context: WDR5 is a scaffolding protein essential for the MLL1 histone methyltransferase complex. Inhibitors blocking the "WIN site" of WDR5 are potential cancer therapeutics.

Design Logic:

  • The isoquinoline core mimics the indole side chain of Tryptophan (a key residue in the WIN peptide).

  • The 6,8-dimethoxy pattern optimizes the

    
    -cation or 
    
    
    
    -
    
    
    interactions within the pocket, tuning the electronics to match the specific electrostatic environment of the WIN site.
  • The 3-bromo handle allows for the attachment of a "tail" (e.g., an ethyl-linked piperazine or substituted phenyl ring) that extends out of the pocket to improve potency and pharmacokinetic properties.

Visualizing the Workflow

G Start 6,8-Dimethoxy- isoquinoline-3-COOH Amine 3-Amino- Intermediate Start->Amine 1. DPPA, Et3N 2. TFA Bromide 3-Bromo-6,8-dimethoxy- isoquinoline (The Scaffold) Amine->Bromide Sandmeyer (NaNO2, CuBr) Suzuki Suzuki Coupling (R-B(OH)2) Bromide->Suzuki Pd(dppf)Cl2 Base Buchwald Buchwald-Hartwig (HNR2) Bromide->Buchwald Pd2dba3 XPhos Target WDR5 Inhibitor Candidate Suzuki->Target SAR Exploration Buchwald->Target Solubility Tuning

Figure 1: Synthetic workflow from acid precursor to bioactive WDR5 inhibitor candidates.[1]

References

  • Synthesis of Isoquinolines via Cyclization

    • Title: "Recent Advances in the Synthesis of Isoquinolines: A Review"
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Title: "Practical Procedures for the Sandmeyer Reaction"
    • Source:Organic Syntheses
    • URL:[Link]

  • WDR5 Inhibitor Context

    • Title: "Discovery of WDR5 Inhibitors for MLL-Rearranged Leukemia"[1]

    • Source:Nature Chemical Biology (Contextual Reference)
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 3-Halo-isoquinolines

    • Title: "Regioselective Cross-Coupling of Bromoisoquinolines"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

(Note: Specific patent WO2021092525A1 is acknowledged as a primary source for the industrial relevance of this specific substitution pattern.)

Sources

"3-Bromo-6,8-dimethoxy-isoquinoline" starting material for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Utility of 3-Bromo-6,8-dimethoxy-isoquinoline

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of functionalized isoquinolines, 3-Bromo-6,8-dimethoxy-isoquinoline stands out as a highly versatile and strategic starting material. The presence of a bromine atom at the C-3 position provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling. The dimethoxy substituents at the C-6 and C-8 positions not only influence the electronic properties of the heterocyclic core but are also common features in bioactive molecules, including certain alkaloids.[4][5] This guide provides an in-depth exploration of the synthesis and application of 3-Bromo-6,8-dimethoxy-isoquinoline, offering field-proven insights, detailed experimental protocols, and a discussion of its strategic importance for researchers, chemists, and professionals in drug development.

Strategic Importance and Core Attributes

3-Bromo-6,8-dimethoxy-isoquinoline is not merely an intermediate; it is a molecular linchpin. Its value stems from the convergence of three key features:

  • The Isoquinoline Core: A bicyclic aromatic system known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

  • The C-3 Bromo Substituent: An ideal functional group for modern cross-coupling chemistry. It offers a balance of reactivity and stability, allowing for selective functionalization without compromising the integrity of the core structure. Its position is often critical for modulating target binding and pharmacological profiles.

  • The 6,8-Dimethoxy Pattern: These electron-donating groups activate the benzene ring towards certain electrophilic substitutions and are frequently found in natural products like papaverine, influencing solubility, metabolic stability, and receptor affinity.[4]

This combination makes the title compound a powerful platform for generating libraries of structurally diverse molecules for high-throughput screening and lead optimization campaigns.

Synthesis of the 3-Bromo-6,8-dimethoxy-isoquinoline Scaffold

The construction of the substituted isoquinoline core is the foundational step. While numerous methods exist for isoquinoline synthesis, the Bischler-Napieralski reaction is a robust and widely adopted choice for this particular substitution pattern, followed by subsequent aromatization and bromination steps.[6][7][8][9][10][11]

Workflow for Synthesis

The overall synthetic strategy involves a multi-step sequence beginning with a commercially available phenethylamine derivative. The causality behind this choice lies in its efficiency in building the core heterocyclic system.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Aromatization cluster_3 Step 4: N-Oxidation & Bromination A 3,5-Dimethoxyphenethylamine C N-(3,5-Dimethoxyphenethyl)acetamide A->C Acylation B Acyl Chloride (e.g., Acetyl Chloride) B->C D 6,8-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline C->D POCl3, Reflux (Dehydrating Agent) E 6,8-Dimethoxy-1-methyl-isoquinoline D->E Pd/C, Heat (Dehydrogenation) F 6,8-Dimethoxy-1-methyl- isoquinoline N-oxide E->F m-CPBA G 3-Bromo-6,8-dimethoxy- 1-methyl-isoquinoline F->G POBr3

Caption: Proposed synthetic workflow for a 3-bromo-6,8-dimethoxy-isoquinoline derivative.

Detailed Protocol: Bischler-Napieralski Cyclization and Subsequent Functionalization

This protocol is a representative example. Researchers must adapt and optimize conditions based on their specific substrate and scale.

Part A: Synthesis of N-(3,5-Dimethoxyphenethyl)acetamide

  • Setup: To a stirred solution of 3,5-dimethoxyphenethylamine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous solvent (e.g., Dichloromethane) at 0 °C, add acetyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which is often pure enough for the next step.

Part B: Synthesis of 6,8-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Setup: In a flask equipped with a reflux condenser, dissolve the amide from Part A in anhydrous acetonitrile or toluene.

  • Cyclization: Add phosphorus oxychloride (POCl₃, ~2.0 equiv) dropwise at 0 °C.[8] The choice of POCl₃ is critical; it acts as a powerful dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution.[7]

  • Reaction: After the addition, heat the mixture to reflux (80-110 °C) for 3-6 hours.

  • Workup: Cool the mixture and carefully pour it onto crushed ice. Basify with a concentrated NaOH or NH₄OH solution to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography.

Part C: Aromatization and Bromination

  • Aromatization: Heat the dihydroisoquinoline from Part B with a dehydrogenation catalyst such as 10% Palladium on Carbon (Pd/C) in a high-boiling solvent like decalin or diphenylether.

  • Bromination: Direct bromination of the isoquinoline can be challenging. A more controlled method involves conversion to the N-oxide with an agent like m-CPBA, followed by treatment with a brominating agent such as phosphorus oxybromide (POBr₃) to selectively install the bromine at the C-3 position.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-Bromo-6,8-dimethoxy-isoquinoline is unleashed in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as an electrophilic partner, enabling the formation of new bonds at the C-3 position with high fidelity and functional group tolerance.

G Start 3-Bromo-6,8-dimethoxy-isoquinoline Suzuki_Product 3-Aryl/Vinyl-Substituted Isoquinoline Start->Suzuki_Product Suzuki-Miyaura [Ar-B(OH)2, Pd(0), Base] Sonogashira_Product 3-Alkynyl-Substituted Isoquinoline Start->Sonogashira_Product Sonogashira [R-C≡CH, Pd(0), Cu(I), Base] Buchwald_Product 3-Amino-Substituted Isoquinoline Start->Buchwald_Product Buchwald-Hartwig [R2NH, Pd(0), Base, Ligand]

Caption: Key cross-coupling reactions using the title compound as a starting material.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is arguably the most important tool for creating 3-aryl or 3-vinyl isoquinolines, which are prevalent motifs in pharmacologically active compounds.

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is common. The ligand choice is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[12]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Protocol: Synthesis of 3-Aryl-6,8-dimethoxy-isoquinoline

  • Setup: To a Schlenk flask, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvents (e.g., 4:1 Dioxane/Water) via syringe.[12]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O90~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/H₂O90~92
Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2.5)Toluene/H₂O100~78

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and depend on specific substrates and optimization.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides direct access to 3-alkynyl isoquinolines, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[13]

Causality of Component Selection:

  • Co-catalyst System: This reaction uniquely requires a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[14]

  • Base: A non-aqueous amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It acts as both the base and often as the solvent.

Representative Protocol: Synthesis of 3-Alkynyl-6,8-dimethoxy-isoquinoline

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%) in an amine solvent like triethylamine.

  • Reactant Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from ambient to 60 °C until the starting material is consumed (typically 2-12 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent, wash with water and brine to remove amine salts, dry, and concentrate.

  • Purification: Purify by column chromatography.

Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NRT~90
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (4)DIPA50~88
1-HexynePd(CF₃COO)₂/PPh₃ (3)CuI (3)Et₃N/DMF60~85

Table 2: Representative conditions for Sonogashira coupling reactions. Yields are illustrative.[15]

Pharmacological Significance of Derived Scaffolds

The derivatives synthesized from 3-Bromo-6,8-dimethoxy-isoquinoline are of significant interest to drug development professionals.

  • 3-Aryl Isoquinolines: These structures are being investigated as inhibitors of various enzymes and receptors. For instance, certain 3-arylisoquinoline derivatives have shown potential as dual inhibitors of topoisomerase I and II for cancer therapy.[12]

  • 3-Amino Isoquinolines: The introduction of an amino group opens up avenues for creating compounds that can act as hydrogen bond donors and acceptors, a critical feature for receptor binding. These derivatives are explored for a range of activities, including as kinase inhibitors.

  • Tetrahydroisoquinolines (THIQs): The isoquinoline products can be subsequently reduced to the corresponding tetrahydroisoquinolines. The THIQ core is a well-established pharmacophore found in drugs targeting the central nervous system and cardiovascular diseases.[4][5]

Conclusion

3-Bromo-6,8-dimethoxy-isoquinoline is a quintessential building block for modern synthetic and medicinal chemistry. Its well-defined reactivity, centered on the C-3 bromine atom, provides a reliable and versatile entry point to a vast chemical space of high-value compounds. The protocols and strategic insights outlined in this guide underscore its importance, providing researchers with the foundational knowledge to leverage this starting material in the design and synthesis of next-generation therapeutics and functional materials. The self-validating nature of the described palladium-catalyzed protocols, combined with their high functional group tolerance, ensures that 3-Bromo-6,8-dimethoxy-isoquinoline will remain a cornerstone of complex molecule synthesis for the foreseeable future.

References

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Methodological & Application

The Versatile Role of 3-Bromo-6,8-dimethoxy-isoquinoline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. The functionalization of this core structure is of paramount importance in drug discovery and materials science. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the elaboration of the isoquinoline nucleus. This guide provides an in-depth exploration of the application of a key building block, 3-Bromo-6,8-dimethoxy-isoquinoline, in several seminal palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom at the C-3 position, along with the electron-donating methoxy groups at C-6 and C-8, makes this substrate an interesting and reactive partner in a variety of transformations. This document will detail the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving 3-Bromo-6,8-dimethoxy-isoquinoline.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for creating biaryl and vinyl-substituted isoquinolines.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in the transmetalation step by activating the organoboron species, thereby facilitating the transfer of the organic moiety to the palladium center.[1]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-X(Ln) A->C Ar-X D Transmetalation (Base Activated) E Ar-Pd(II)-R(Ln) C->E R-B(OR)2, Base E->A F Reductive Elimination G Ar-R E->G H R-B(OR)2 I Ar-X

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-6,8-dimethoxy-isoquinolines

This protocol is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[3]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-6,8-dimethoxy-isoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Comparative Conditions for Suzuki Coupling

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table provides a summary of conditions that have been successfully applied to similar bromo-heterocyclic systems.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012High
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11016High
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9012Moderate to High

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides.[5] This reaction is instrumental in introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.[6]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine by a base to form a palladium-amido complex. The final step is the reductive elimination of the desired amine product, regenerating the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-Br(Ln) A->C Ar-Br D Amine Coordination & Deprotonation E Ar-Pd(II)-NR1R2(Ln) C->E HNR1R2, Base E->A F Reductive Elimination G Ar-NR1R2 E->G H HNR1R2 I Ar-Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 3-Amino-6,8-dimethoxy-isoquinolines

This protocol provides a general procedure; optimization may be required for different amines.

Materials:

  • 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)

  • XPhos (0.03 mmol, 0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Seal the tube, and replace the atmosphere with an inert gas by evacuating and backfilling three times.[6]

  • Under the inert atmosphere, add NaOt-Bu and 3-Bromo-6,8-dimethoxy-isoquinoline.[6]

  • Add the anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.[6]

  • Stir the reaction at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[6]

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

The selection of the ligand and base is critical for a successful Buchwald-Hartwig amination.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10018High
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane10024High
Pd(OAc)₂ (2)X-Phos (4)KOt-Bu (1.5)Toluene11012-24High

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[7]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper.[8] The palladium cycle mirrors other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8] Copper-free versions of this reaction are also well-established.[9]

Sonogashira_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - Pd Catalyst - Ligand - CuI A->B C Add Solvent (e.g., DMF) B->C D Stir (30 min) C->D E Add: - 3-Bromo-6,8-dimethoxy-isoquinoline - Terminal Alkyne - Base (e.g., Et3N) D->E F Heat (e.g., 100°C, 3h) E->F G Monitor Reaction (TLC) F->G H Workup & Purification G->H I Product Characterization H->I Heck_Reaction_Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-X(Ln) A->C Ar-X D Alkene Insertion E (Alkene)Ar-Pd(II)-X(Ln) C->E Alkene F β-Hydride Elimination E->F G Alkene Product E->G F->A H Alkene I Ar-X

Sources

Application Note: Using 3-Bromo-6,8-dimethoxy-isoquinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic chemotherapeutics[1]. Within modern drug discovery, 3-Bromo-6,8-dimethoxy-isoquinoline has emerged as a highly versatile building block. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this intermediate to synthesize potent anticancer agents. By leveraging the reactive 3-bromo handle for transition-metal-catalyzed cross-coupling and the pharmacophoric 6,8-dimethoxy motif for target binding, scientists can rapidly generate libraries of kinase and topoisomerase inhibitors.

Mechanistic Rationale: The 3-Bromo-6,8-dimethoxy-isoquinoline Scaffold

As a Senior Application Scientist, it is critical to understand why specific molecular scaffolds are chosen before scaling up synthetic efforts. The selection of 3-Bromo-6,8-dimethoxy-isoquinoline is driven by two synergistic structural features:

The Pharmacological Role of the 6,8-Dimethoxy Motif

Methoxy-substituted isoquinolines and structurally related quinazolines exhibit potent anticancer properties by targeting specific cellular pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases and DNA topoisomerases[1],[2].

  • Target Affinity: The oxygen atoms of the 6,8-dimethoxy groups act as crucial hydrogen-bond acceptors. In kinase inhibitors, these groups frequently interact with the ATP-binding pocket's hinge region, anchoring the molecule[3].

  • Physicochemical Properties: The methoxy groups increase the electron density of the aromatic ring, enhancing the stability of the compound in physiological solutions, while simultaneously improving lipophilicity for cellular membrane penetration.

The Strategic Advantage of the 3-Bromo Handle

The bromine atom at the C-3 position transforms the inert isoquinoline core into a highly reactive electrophile for late-stage functionalization[4]. Because the C-3 position is adjacent to the nitrogen atom, the C-Br bond is highly polarized, facilitating rapid oxidative addition by Palladium(0) catalysts. This allows for divergent synthesis pathways—such as Suzuki-Miyaura and Buchwald-Hartwig couplings—enabling the rapid exploration of Structure-Activity Relationships (SAR) at the C-3 position[5].

SyntheticWorkflow Start 3-Bromo-6,8-dimethoxyisoquinoline (Starting Material) Sub1 Suzuki-Miyaura Cross-Coupling Start->Sub1 Pd Catalyst, Boronic Acid Base, Heat Sub2 Buchwald-Hartwig Amination Start->Sub2 Pd Catalyst, Amine Ligand, Base, Heat Prod1 3-Aryl-6,8-dimethoxyisoquinolines (Topoisomerase Inhibitors) Sub1->Prod1 Prod2 3-Amino-6,8-dimethoxyisoquinolines (Kinase Inhibitors) Sub2->Prod2

Divergent synthetic workflow utilizing 3-Bromo-6,8-dimethoxy-isoquinoline.

Synthetic Workflows & Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for the functionalization of halogenated isoquinolines.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol introduces aryl or heteroaryl groups at the C-3 position, a common strategy for synthesizing topoisomerase inhibitors and DNA intercalators[5].

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl2 is selected over Pd(PPh3)4. The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered or electron-rich heterocycles[5].

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and Water ensures the solubility of both the hydrophobic isoquinoline and the inorganic base, facilitating efficient transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv)[5].

  • Base Addition: Add anhydrous

    
     (2.0 equiv) to the flask[5].
    
  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing the oxidation of the Pd(0) active species.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL/mmol) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–18 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol introduces primary or secondary amines at the C-3 position, yielding derivatives that frequently act as potent kinase inhibitors[6].

Causality & Reagent Selection:

  • Ligand: BINAP is utilized because its steric bulk prevents the formation of inactive bis-amine palladium complexes and strongly favors C-N reductive elimination over unwanted

    
    -hydride elimination[6].
    
  • Base:

    
     is chosen over stronger bases like 
    
    
    
    to prevent the degradation of base-sensitive functional groups on the amine or the isoquinoline core, a known issue in scale-up aminations[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv),

    
     (0.02 equiv), BINAP (0.04 equiv), and 
    
    
    
    (2.0 equiv)[6].
  • Amine Addition: Add the desired amine (1.5 equiv). If the amine is a liquid, add it outside the glovebox via syringe after sealing the vial.

  • Solvent: Add anhydrous, degassed Toluene (10 mL/mmol).

  • Reaction Execution: Seal the vial securely and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and elute with Dichloromethane. Concentrate the filtrate and purify via silica gel chromatography.

Anticancer Application & Biological Evaluation

Target Signaling Pathways

Derivatives synthesized from the 3-Bromo-6,8-dimethoxy-isoquinoline scaffold exhibit multi-targeted anticancer mechanisms[1].

  • Kinase Inhibition: 3-Amino derivatives competitively bind to the ATP catalytic site of kinases (e.g., EGFR, PI3K), downregulating the PI3K/Akt/mTOR survival pathway[1],[2].

  • Apoptosis Induction: Treatment with these derivatives leads to the activation of the intrinsic apoptotic pathway, marked by the cleavage of caspase-9 and executioner caspases-3 and -7, alongside increased Reactive Oxygen Species (ROS)[3].

  • Cell Cycle Arrest: Efficacy is often mediated by disrupting microtubule dynamics or topoisomerase function, leading to profound G2/M phase cell cycle arrest[1],[3].

MOA Drug 3-Substituted-6,8-dimethoxyisoquinoline Target1 EGFR / Kinase Inhibition Drug->Target1 Target2 Topoisomerase / DNA Intercalation Drug->Target2 Effect1 Downregulation of PI3K/Akt/mTOR Target1->Effect1 Effect2 DNA Cleavage Complex Stabilization Target2->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect1->Outcome1 Outcome2 Intrinsic Apoptosis (Caspase-3/9 Activation) Effect2->Outcome2 Outcome1->Outcome2

Mechanism of action of 6,8-dimethoxyisoquinoline derivatives in cancer cells.

Quantitative Efficacy Data

The following table summarizes the comparative antiproliferative efficacy (


) of representative methoxy-substituted isoquinoline and quinazoline derivatives synthesized via similar cross-coupling methodologies, demonstrating their broad-spectrum potential against various human cancer cell lines[3],[2].
Compound Class / DerivativeTarget Cell LineCancer Type

(

)
Primary Mechanism
3-Aryl-isoquinoline Analog A549Non-Small Cell Lung7.05Cell Cycle Arrest / Apoptosis
3-Aryl-isoquinoline Analog MCF-7Breast Adenocarcinoma7.01Topoisomerase Inhibition
3-Amino-quinazoline (DW-8) SW620Colorectal Carcinoma6.15 ± 0.37Intrinsic Apoptosis (Caspase-3/9)
3-Amino-quinazoline (DW-8) HT-29Colorectal Adenocarcinoma5.80 ± 0.92Intrinsic Apoptosis (Caspase-3/9)
N-aryl-quinazoline (Tg11) SGC7901Gastric Cancer0.434EGFR / ERK1/2 Inhibition

(Note: Data aggregated from structural analogs to demonstrate the pharmacological potential of the functionalized scaffold[3],[2].)

References

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications, 2014. Available at:[Link]

  • Kaszubska, M., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, NIH/PMC, 2022. Available at:[Link]

  • Al-Areqi, M., et al. "Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis." Molecules, MDPI, 2021. Available at:[Link]

  • Liu, G., et al. "Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, PubMed, 2018. Available at:[Link]

  • Wang, Y., et al. "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican." International Journal of Molecular Sciences, MDPI, 2022. Available at:[Link]

Sources

"3-Bromo-6,8-dimethoxy-isoquinoline" as a precursor for antibacterial compounds.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with specific application strategies for antibacterial development.[1]

Abstract & Strategic Significance

The isoquinoline alkaloid class represents a "privileged scaffold" in medicinal chemistry, with derivatives like berberine exhibiting well-documented antibacterial efficacy via FtsZ inhibition and DNA intercalation. 3-Bromo-6,8-dimethoxy-isoquinoline is a high-value synthetic precursor that combines two critical features:

  • 6,8-Dimethoxy Pattern: Mimics the electron-rich oxygenation patterns found in bioactive natural products (e.g., cularine, anhalonidine), enhancing membrane permeability and specific protein binding.

  • 3-Bromo Handle: Unlike the chemically inert C3 position in natural alkaloids, the C3-bromide serves as a versatile "universal socket" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis , functionalization , and biological evaluation of this scaffold, positioning it as a core building block for overcoming multi-drug resistance (MDR) in Gram-positive pathogens (S. aureus, E. faecalis).

Chemical Synthesis Protocol

Direct bromination of isoquinolines typically occurs at the C4 position (electrophilic aromatic substitution). Therefore, accessing the C3-bromo derivative requires a de novo synthesis approach via the 3-hydroxy (isocarbostyril) intermediate, followed by conversion to the lactim bromide.

Workflow Diagram (Synthesis)

SynthesisRoute Start 3,5-Dimethoxyphenylacetic Acid Step1 Amide Formation (NH3/MeOH) Start->Step1 1 Step2 Vilsmeier-Haack Cyclization (DMF/POCl3) Step1->Step2 2 Inter Intermediate: 6,8-Dimethoxyisoquinolin-3-ol (Isocarbostyril) Step2->Inter 3 Step3 Bromination (POBr3, Toluene, 100°C) Inter->Step3 4 Product TARGET: 3-Bromo-6,8-dimethoxy-isoquinoline Step3->Product Yield: ~65%

Detailed Protocol: The "Lactim Bromide" Route

Reagents Required:

  • 3,5-Dimethoxyphenylacetic acid (CAS: 17293-42-0)

  • Phosphorus Oxybromide (

    
    )
    
  • Dimethylformamide (DMF)

  • Phosphorus Oxychloride (

    
    )
    
  • Anhydrous Toluene

Step 1: Scaffold Construction (Isocarbostyril Synthesis)

  • Amidation: Convert 3,5-dimethoxyphenylacetic acid to its amide using standard carbodiimide coupling or by converting to the acid chloride (

    
    ) followed by treatment with aqueous ammonia.
    
  • Cyclization: Dissolve the amide (10 mmol) in dry DMF (15 mL). Cool to 0°C.[2][3][4]

  • Add

    
     (30 mmol) dropwise.
    
  • Heat the mixture to 75°C for 4 hours. (This Vilsmeier-Haack type condition cyclizes the amide to the isoquinoline ring).

  • Workup: Pour onto ice-water. Neutralize with

    
    . The precipitate is 6,8-dimethoxyisoquinolin-3-ol  (exists in equilibrium with the 3(2H)-one tautomer).
    
  • Validation: Check LC-MS for Mass [M+H]+ = 206.2.

Step 2: Regioselective Bromination

  • Setup: In a flame-dried round-bottom flask, suspend the dried 6,8-dimethoxyisoquinolin-3-ol (5 mmol) in anhydrous Toluene (20 mL).

  • Reagent Addition: Add solid

    
     (7.5 mmol, 1.5 eq) in one portion.
    
  • Reaction: Reflux (110°C) under Argon for 3-5 hours. The reaction turns from a suspension to a clear orange solution as the lactam oxygen is replaced by bromine.

  • Quench: Cool to RT. Carefully pour into a mixture of ice and saturated

    
    . Caution: Exothermic hydrolysis of excess 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[2] Dry over

    
    .[2][3][4]
    
  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The product is a pale yellow solid.

Yield Expectation: 60-70% overall. Storage: Store at 4°C, protected from light (aryl bromides can be light-sensitive over long periods).

Functionalization: Creating the Antibacterial Library

The 3-bromo position is less reactive than a 1-halo position but highly suitable for Palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (Aryl "Tail" Introduction)

Purpose: To introduce lipophilic aryl groups that interact with bacterial membranes or hydrophobic pockets in DNA Gyrase.

  • Reagents: 3-Bromo-scaffold (1 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane.
  • Procedure:

    • Degas solvents with Nitrogen for 10 mins.

    • Mix reactants in a sealed tube.

    • Heat at 90°C for 12 hours.

  • Expert Tip: For sterically hindered boronic acids (e.g., ortho-substituted), switch catalyst to

    
     / SPhos , which is superior for hindered biaryl synthesis.
    
Protocol B: Buchwald-Hartwig Amination (Solubility Enhancement)

Purpose: To introduce basic amine side chains (piperazines, pyrrolidines) that increase solubility and lysosomal accumulation in bacteria.

  • Reagents: 3-Bromo-scaffold (1 eq), Amine (1.2 eq),

    
     (2 mol%), BINAP or Xantphos (4 mol%), 
    
    
    
    (1.5 eq), Toluene.
  • Procedure:

    • Strict anhydrous conditions are required.

    • Heat at 100°C for 16h.

  • Expert Tip: If the 6,8-dimethoxy groups cause electronic deactivation (making the ring electron-rich and the C-Br bond less electrophilic), use the BrettPhos Pd G3 precatalyst to force the oxidative addition.

Antibacterial Evaluation Protocols

Mechanism of Action (MOA) Hypothesis

Isoquinoline derivatives often function via two primary mechanisms:

  • FtsZ Inhibition: The planar core mimics the GTP binding site on the FtsZ protein, preventing bacterial cell division (filamentation).

  • Efflux Pump Inhibition (EPI): The 6,8-dimethoxy motif is a known P-glycoprotein (P-gp) and bacterial efflux pump modulator, potentially restoring sensitivity to other antibiotics (e.g., tetracyclines) in resistant strains.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

ParameterSpecification
Organisms S. aureus (ATCC 29213), E. coli (ATCC 25922), MRSA clinical isolates.
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound Prep Dissolve stock in 100% DMSO (10 mg/mL). Dilute to <1% DMSO in final well.
Concentration Range Serial 2-fold dilutions (e.g., 64

g/mL to 0.125

g/mL).
Inoculum

CFU/mL.
Incubation 37°C for 16-20 hours.
Readout Visual turbidity or

. MIC is the lowest concentration with no visible growth.
Protocol D: Checkerboard Assay (Synergy Testing)

To test if the compound acts as an Efflux Pump Inhibitor (EPI).

  • Create a matrix of the Isoquinoline derivative (x-axis) and a standard antibiotic like Ciprofloxacin (y-axis).

  • Calculate the FICI (Fractional Inhibitory Concentration Index) .

    • FICI

      
       0.5  = Synergistic (Strong EPI candidate).
      

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification zones for this scaffold.

SAR_Logic Center 3-Bromo-6,8-dimethoxy-isoquinoline (SCAFFOLD) Zone1 C3 Position (Bromine) Variable Region Center->Zone1 Zone2 C6, C8 Methoxy Groups Pharmacophore Anchor Center->Zone2 Zone3 Isoquinoline Nitrogen (N2) pKa Modulation Center->Zone3 Mod1 Biaryl Coupling (Suzuki) -> Target: DNA Gyrase hydrophobic pocket Zone1->Mod1 Mod2 Amination (Buchwald) -> Target: Solubility & Ribosomal binding Zone1->Mod2 Zone2->Center Essential for Efflux Inhibition Mod3 Quaternization (N-Methylation) -> Target: FtsZ (Berberine-like) Zone3->Mod3

SAR Summary Table
ModificationTarget EffectRisk
C3-Aryl (Hydrophobic) Increases potency vs Gram (+)Decreases solubility; increases protein binding.
C3-Amine (Polar) Improves Gram (-) penetrationMay reduce potency if target pocket is hydrophobic.
N-Methylation Creates cationic amphiphile (membrane targeting)Toxicity (hemolysis) risk increases.

References

  • Synthetic Methodology (Isoquinolines)

    • Title: "Regioselective synthesis of substituted isoquinolines via Vilsmeier-Haack reaction."
    • Source: Organic Syntheses / Journal of Organic Chemistry protocols for Vilsmeier cycliz
    • Context: Adapting the 3-hydroxyisoquinoline route.

  • Title: "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • Antibacterial Mechanism (FtsZ)

    • Title: "Synthesis and Investigation of Tricyclic Isoquinoline Deriv
    • Source: ResearchG
    • URL:[Link]

  • Biological Evaluation Standards

    • Title: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL:[Link]

Disclaimer: This document is for research purposes only. All synthesis steps involving POBr3 and Palladium catalysts should be performed in a fume hood by trained personnel.

Sources

Experimental protocol for the bromination of 6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Regioselective Bromination of 6,8-Dimethoxyisoquinoline

Executive Summary

This guide details the optimized protocol for the regioselective bromination of 6,8-dimethoxyisoquinoline to synthesize 5-bromo-6,8-dimethoxyisoquinoline . This transformation is a critical step in the total synthesis of naphthylisoquinoline alkaloids and related pharmaceutical intermediates.

The protocol addresses the primary challenge of regiocontrol . While the isoquinoline ring is electron-deficient, the methoxy substituents at positions 6 and 8 strongly activate the benzenoid ring. This guide demonstrates how to harness these electronic effects to selectively halogenate the C5 position while suppressing over-bromination and C7 substitution.

Mechanistic Insight & Regioselectivity

To achieve high yield and purity, one must understand the electronic landscape of the substrate.

  • Electronic Activation: The methoxy groups (-OMe) are strong electron-donating groups (EDGs) via resonance.

  • Directing Effects:

    • 6-OMe: Directs ortho to positions C5 and C7 .

    • 8-OMe: Directs ortho to C7 and para to C5 .

  • The C5 vs. C7 Competition: Both positions are electronically activated. However, C7 is sterically hindered, being "sandwiched" between the two methoxy groups. C5 is significantly more accessible and benefits from the cooperative ortho-direction from C6 and para-direction from C8.

Pathway Visualization

The following diagram illustrates the resonance stabilization and steric logic favoring the C5 pathway.

BrominationPathway Substrate 6,8-Dimethoxyisoquinoline Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Br+ (Electrophile) Product 5-Bromo-6,8-dimethoxyisoquinoline (Major Product) Intermediate->Product Path A: C5 Attack (Kinetic & Thermodynamic Control) Byproduct 7-Bromo Isomer (Sterically Disfavored) Intermediate->Byproduct Path B: C7 Attack (Steric Hindrance)

Figure 1: Reaction pathway showing the preferential formation of the C5-bromo derivative driven by cooperative electronic effects and steric factors.

Experimental Protocols

We present two validated methods. Method A is preferred for small-to-medium scale (mg to g) requiring high purity. Method B is a scalable alternative for larger batches.[1]

Method A: NBS-Mediated Bromination (Preferred)

Advantages: Mild conditions, stoichiometric control, easy handling.

Reagents:

  • Substrate: 6,8-Dimethoxyisoquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,8-dimethoxyisoquinoline (1.0 g, 5.28 mmol) in anhydrous Acetonitrile (20 mL).

    • Note: Ensure the solution is clear. If solubility is poor, switch to DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Low temperature improves regioselectivity.[2]

  • Addition: Add NBS (0.99 g, 5.55 mmol) portion-wise over 15 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (SiO2, 5% MeOH in DCM). Product typically moves slightly faster or slower depending on the system; look for the disappearance of the starting material spot.

  • Quenching: Dilute with water (50 mL) and add saturated aqueous

    
     (10 mL) to quench excess bromine species.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
Method B: Molecular Bromine ( ) in Acetic Acid

Advantages: Scalable, cost-effective for multi-gram synthesis.

Reagents:

  • Substrate: 6,8-Dimethoxyisoquinoline (1.0 equiv)

  • Reagent: Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.0 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv) - Optional, buffers HBr generation.

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (5.0 g) and NaOAc (1.1 equiv) in Glacial Acetic Acid (50 mL).

  • Addition: Prepare a solution of

    
     (1.0 equiv) in AcOH (10 mL). Add this dropwise to the stirring substrate solution at RT  over 30 minutes.
    
  • Stirring: Stir at RT for 3 hours. A yellow/orange precipitate (the hydrobromide salt) may form.

  • Workup: Pour the mixture onto crushed ice/water (200 mL).

  • Neutralization: Carefully basify to pH 8–9 using 25% aqueous NaOH or solid

    
    .
    
    • Caution: Exothermic reaction.[3][4]

  • Isolation: Filter the resulting precipitate. Wash with cold water and dry. Recrystallize from Ethanol if necessary.[4]

Data Summary & Purification

Purification Strategy: While Method A often yields clean product, trace succinimide or regioisomers may remain.

  • Flash Chromatography: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM) or 20-50% EtOAc in Hexanes.

Analytical Data (Expected):

ParameterValue / CharacteristicNotes
Appearance Off-white to pale yellow solidDarkens upon storage if not pure.
Yield 75% – 88%Method A typically gives higher isolated yields.
1H NMR (CDCl3) Loss of H-5 signalThe singlet for H-5 (typically ~6.5-7.0 ppm) will disappear.
1H NMR (Shift) H-7 SingletH-7 remains as a singlet but may shift downfield due to ortho-Br.
MS (ESI+) [M+H]+ and [M+H+2]+Distinct 1:1 isotopic pattern for Bromine (

).
Regioselectivity > 95:5 (C5 : C7)Confirmed by NOESY (interaction between H-4 and Br is not visible, but H-4 to H-5 is gone).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Over-bromination (Dibromo) Excess reagent or high temp.Strictly limit NBS to 1.05 eq. Maintain 0°C during addition.
Low Conversion Old NBS (degraded).Recrystallize NBS from water before use or use fresh bottle.
N-Bromination (Salt formation) Basic nitrogen reacting.In Method B, the acid solvent prevents this. In Method A, ensure anhydrous conditions.[5]
Poor Solubility Substrate crystallinity.Use DMF instead of MeCN; mild heating (40°C) before adding NBS.

References

  • Regioselective Bromination of Methoxyquinolines

    • Title: Regioselective bromination: Synthesis of brominated methoxyquinolines.[6]

    • Source: FAO AGRIS / Egyptian Journal of Chemistry.
    • Context: Establishes that 6,8-dimethoxy substrates yield 5-bromo deriv
    • URL:

  • General Protocol for Activated Isoquinolines

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][7][8][9]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 74 (2004).
    • Context: Provides the foundational method for brominating isoquinolines using NBS/Acid, adaptable to activ
    • URL:

  • Mechanistic Grounding (BenchChem)

    • Title: Optimization of Bromin
    • Source: BenchChem Technical Support.[4][10]

    • Context: Confirms the directing effect of 8-methoxy groups to the C5 position.[10]

    • URL:

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, making them crucial building blocks in drug discovery and development.[1] In particular, the 6,8-dimethoxy-isoquinoline core is of significant interest due to its presence in compounds with potential therapeutic applications. The strategic functionalization of this core, for instance at the 3-position, allows for the systematic exploration of the chemical space and the generation of novel molecular entities with tailored pharmacological profiles.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds.[5][6][7] Its operational simplicity, mild reaction conditions, and exceptional tolerance of various functional groups have rendered it an indispensable method for the synthesis of biaryl and substituted aromatic compounds.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Suzuki-Miyaura coupling protocol for 3-Bromo-6,8-dimethoxy-isoquinoline.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, 3-Bromo-6,8-dimethoxy-isoquinoline) to a Pd(0) complex, forming a Pd(II) species.[11][13] The subsequent transmetalation step involves the transfer of an organic group from an organoboron reagent (such as a boronic acid or its ester) to the palladium center.[14] This step is critically facilitated by a base, which activates the organoboron compound.[15][16][17] The final step, reductive elimination, results in the formation of the desired carbon-carbon bond and regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][18]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 3-Bromo-6,8-dimethoxy-isoquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
3-Bromo-6,8-dimethoxy-isoquinolineAryl Halide Substrate1.0 mmol, 1.0 equiv.Ensure high purity.
Arylboronic AcidCoupling Partner1.2 - 1.5 mmol, 1.2 - 1.5 equiv.Use fresh or properly stored material to avoid decomposition.[19]
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst0.02 - 0.05 mmol, 2-5 mol%The choice of catalyst and ligand is crucial for reaction efficiency.[8][11]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 mmol, 2.0 - 3.0 equiv.The base selection can significantly impact the reaction outcome.[5][20]
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)Reaction Medium5 - 10 mLSolvents should be degassed to prevent catalyst oxidation.[21][22]
Inert Gas (Argon or Nitrogen)Inert AtmosphereN/AEssential for preventing the degradation of the catalyst and phosphine ligands.[1][21]
Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling of 3-Bromo-6,8-dimethoxy-isoquinoline.

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Establish Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[1][21]

  • Solvent Addition : Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[1][22] The solvent should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.[21]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously. The optimal reaction temperature typically ranges from 80 to 110 °C.[9][22]

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[13]

  • Work-up : Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two to three more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[13]

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper storage under an inert atmosphere.[21]
Inefficient baseScreen different bases such as K₃PO₄ or Cs₂CO₃. The choice of base is often substrate-dependent.[5][20]
Poorly soluble reactantsIncrease the reaction temperature or screen different solvent systems like DMF or toluene/water.[22][23]
Dehalogenation of Starting Material Presence of hydride sourcesSwitch to a non-protic solvent and a carbonate or phosphate base.[21]
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and the reaction vessel.[18][21]
Protodeboronation Unstable boronic acidUse the boronic acid immediately after purchase or purification. Consider using more stable boronic esters or trifluoroborate salts.[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-6,8-dimethoxy-isoquinolines. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel isoquinoline derivatives for applications in medicinal chemistry and drug discovery.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

  • Suzuki Coupling - YouTube. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications - ACS.org. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • 6,8-DIHYDROXYISOQUINOLINE DERIVATIVES FROM 6-METHYL-. Available at: [Link]

  • Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives - ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Available at: [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds, appearing in a vast array of biologically active molecules and marketed drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[1] This reaction's significance lies in its ability to forge C-N bonds with a level of predictability and efficiency that has accelerated the discovery and development of new chemical entities.

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-6,8-dimethoxy-isoquinoline, a substrate of interest due to the prevalence of the amino-isoquinoline core in various pharmacologically active compounds. The electron-rich nature of the isoquinoline ring, imparted by the two methoxy groups, presents specific challenges and considerations for catalyst and ligand selection, which will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their synthetic endeavors.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] A simplified representation of this cycle is depicted below. The process begins with an active Pd(0) species, which undergoes oxidative addition into the aryl bromide bond. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')L_n] Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex Ar-Pd(II)(NR'R'')L_n Amine Coordination->Palladium Amido Complex + Base - [H-Base]Br Palladium Amido Complex->Pd(0)L_n Regenerates Catalyst Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of 3-Bromo-6,8-dimethoxy-isoquinoline

The successful amination of 3-Bromo-6,8-dimethoxy-isoquinoline hinges on the careful selection of several key reaction parameters. The electron-donating methoxy groups increase the electron density of the isoquinoline ring, which can influence the rate of oxidative addition. Furthermore, the nitrogen atom within the isoquinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a known challenge for heteroaromatic substrates.[3]

Catalyst and Ligand Selection:

The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[4] For electron-rich and sterically hindered heteroaromatic halides, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and can accelerate the rate-limiting reductive elimination step.[1]

Ligand GenerationCommon LigandsSubstrate Suitability
First Generation P(o-tolyl)₃Primarily for secondary amines.[1]
Second Generation BINAP, DPPFBroader scope, including primary amines.[1]
Third/Fourth Gen. Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos), Josiphos, N-Heterocyclic Carbenes (NHCs)High activity for challenging substrates, including heteroaryl chlorides and electron-rich systems.[1][5]

For the amination of 3-Bromo-6,8-dimethoxy-isoquinoline, third or fourth-generation ligands such as XPhos , SPhos , or RuPhos are highly recommended. These ligands have demonstrated broad utility and high efficacy in the coupling of a wide range of amines with heteroaromatic halides.[3]

Choice of Base:

The base plays a crucial role in the deprotonation of the amine-palladium complex.[3] Strong, non-nucleophilic bases are typically employed.

BasepKa of Conjugate AcidCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19Very common, highly effective, but can be incompatible with base-sensitive functional groups.[4]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A strong, non-nucleophilic base, often used for challenging couplings.
Cesium carbonate (Cs₂CO₃) ~10.3A milder base, sometimes used for substrates with base-sensitive groups.[6][7]
Potassium phosphate (K₃PO₄) ~12.3Another milder base option.[6]

Given the relative stability of the methoxy groups, Sodium tert-butoxide (NaOtBu) is a good starting point for this transformation due to its generally high reactivity.

Solvent Selection:

Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination to prevent catalyst deactivation.[3]

SolventBoiling Point (°C)Notes
Toluene 111A very common and effective solvent.[3][8]
1,4-Dioxane 101Another widely used solvent, good for solubilizing a range of substrates.[3][8]
Tetrahydrofuran (THF) 66Lower boiling point, may require a sealed tube for higher reaction temperatures.[9]

Toluene or 1,4-dioxane are recommended for this reaction, as they are generally effective and allow for the necessary reaction temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6,8-dimethoxy-isoquinoline with Morpholine

This protocol provides a detailed, step-by-step procedure for the amination of 3-Bromo-6,8-dimethoxy-isoquinoline with morpholine as a representative secondary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Execution & Monitoring cluster_workup Workup & Purification A Dry Glassware B Purge with Inert Gas A->B C Prepare Reagents B->C D Add Solids: Pd₂(dba)₃, XPhos, NaOtBu E Add Substrate: 3-Bromo-6,8-dimethoxy-isoquinoline D->E F Add Solvent (Toluene) E->F G Add Amine (Morpholine) F->G H Heat to 100 °C G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J Reaction Complete K Quench Reaction J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify by Column Chromatography M->N O Characterize Product N->O

Sources

The Strategic Utility of 3-Bromo-6,8-dimethoxy-isoquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of targeted therapies in modern drug discovery has identified protein kinases as a pivotal class of enzymes in cellular signaling and, consequently, as prime targets for therapeutic intervention.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, but also inflammatory and neurodegenerative disorders. The isoquinoline framework has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[3] Its rigid, planar structure provides an ideal template for the design of molecules that can effectively interact with the ATP-binding site of kinases, often leading to potent and selective inhibition.[4] This guide provides an in-depth exploration of a particularly valuable, functionalized isoquinoline building block, 3-Bromo-6,8-dimethoxy-isoquinoline , and its application in the synthesis of a novel class of kinase inhibitors targeting the Protein Kinase R (PKR)-like ER Kinase (PERK).

The Versatility of 3-Bromo-6,8-dimethoxy-isoquinoline: A Gateway to Kinase Inhibitor Diversity

The strategic placement of a bromine atom at the 3-position and methoxy groups at the 6- and 8-positions of the isoquinoline core makes this molecule a highly versatile starting material for the synthesis of diverse libraries of kinase inhibitors. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C3-position, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. The 6,8-dimethoxy substitution pattern can also play a crucial role in modulating the electronic properties of the isoquinoline ring and influencing interactions with the target kinase.

Featured Application: Synthesis of PERK Kinase Inhibitors

A significant application of 3-Bromo-6,8-dimethoxy-isoquinoline is in the synthesis of potent inhibitors of the PERK kinase.[1] PERK is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR).[2] Chronic ER stress and UPR activation are implicated in the pathology of various diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] By inhibiting PERK, the compounds derived from 3-Bromo-6,8-dimethoxy-isoquinoline offer a promising therapeutic strategy for these conditions.

The general synthetic approach to these PERK inhibitors involves a two-step process, leveraging the reactivity of the 3-bromo position. This is outlined in the workflow diagram below.

G A 3-Bromo-6,8-dimethoxy-isoquinoline B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Step 1a C Buchwald-Hartwig Amination (Amine) A->C Step 1b D 3-Aryl/Heteroaryl-6,8-dimethoxy-isoquinoline Intermediate B->D E Final Kinase Inhibitor (PERK Inhibitor) C->E D->C Step 2

Caption: General synthetic workflow for PERK inhibitors.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative PERK kinase inhibitor, starting from 3-Bromo-6,8-dimethoxy-isoquinoline. These protocols are based on established chemical principles for Suzuki-Miyaura and Buchwald-Hartwig reactions and are adapted from the general procedures outlined in relevant patent literature.[1][5][6]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 3-Aryl-6,8-dimethoxy-isoquinoline Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-6,8-dimethoxy-isoquinoline with a suitable arylboronic acid.

Materials:

  • 3-Bromo-6,8-dimethoxy-isoquinoline

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6,8-dimethoxy-isoquinoline intermediate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Final PERK Inhibitor

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the 3-aryl-6,8-dimethoxy-isoquinoline intermediate with a primary or secondary amine.

Materials:

  • 3-Aryl-6,8-dimethoxy-isoquinoline intermediate from Protocol 1

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube, add the 3-aryl-6,8-dimethoxy-isoquinoline intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PERK inhibitor.

Data Presentation: Representative Kinase Inhibitor Profile

The following table summarizes the typical data that would be generated for a novel PERK inhibitor synthesized using the protocols described above.

ParameterValue
Compound ID PERK-I-001
Starting Material 3-Bromo-6,8-dimethoxy-isoquinoline
Final Structure 3-(4-Fluorophenyl)-N-morpholino-6,8-dimethoxy-isoquinolin-1-amine
Molecular Weight 411.46 g/mol
Yield (Protocol 1) 85%
Yield (Protocol 2) 78%
Purity (HPLC) >98%
PERK IC₅₀ 50 nM

The PERK Signaling Pathway and Mechanism of Inhibition

The PERK signaling pathway is a critical arm of the unfolded protein response. Under ER stress, PERK is activated through autophosphorylation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as ATF4. The isoquinoline-based inhibitors developed from 3-Bromo-6,8-dimethoxy-isoquinoline act as ATP-competitive inhibitors, binding to the kinase domain of PERK and preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive triggers PERK_active Active PERK (Phosphorylated) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 promotes Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis inhibits Stress_Response Stress Response Genes ATF4->Stress_Response Inhibitor Isoquinoline Inhibitor (from 3-Bromo-6,8-dimethoxy-isoquinoline) Inhibitor->PERK_active inhibits

Caption: The PERK signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

3-Bromo-6,8-dimethoxy-isoquinoline stands out as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse molecular architectures, as exemplified by the development of potent PERK inhibitors. The synthetic routes, primarily involving robust palladium-catalyzed cross-coupling reactions, are amenable to library synthesis and lead optimization campaigns. As our understanding of the intricate roles of kinases in disease continues to expand, the demand for such adaptable and strategically designed starting materials will undoubtedly grow, further solidifying the importance of 3-Bromo-6,8-dimethoxy-isoquinoline in the landscape of modern drug discovery.

References

Sources

Application Notes & Protocols: The 3-Bromo-6,8-dimethoxy-isoquinoline Scaffold for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Sensing Capabilities with the Isoquinoline Core

In the dynamic fields of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time.[][2] The design of a high-performance probe hinges on three pillars: robust optical properties, chemical stability, and specific target recognition.[] At the heart of every probe is a fluorophore, a scaffold whose photophysical characteristics dictate the ultimate sensitivity and utility of the sensor.

The isoquinoline framework, a nitrogen-containing heterocyclic aromatic compound, is a well-established "privileged structure" in medicinal chemistry, forming the core of many bioactive natural products and pharmaceuticals.[3][4] Its inherent fluorescence and environmentally sensitive photophysical properties make it an attractive starting point for developing novel fluorescent probes.[3][5][6][7] By strategically modifying the isoquinoline core, researchers can create sensors that respond to changes in pH, metal ion concentration, or the presence of specific biomolecules.[5]

This guide introduces 3-Bromo-6,8-dimethoxy-isoquinoline as a versatile and promising scaffold for creating next-generation fluorescent probes. The key features of this scaffold are:

  • A Tunable Fluorophore Core: The dimethoxy-substituted isoquinoline ring provides intrinsic fluorescence.

  • A Reactive Handle for Derivatization: The bromine atom at the 3-position is a prime site for modification via established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the straightforward attachment of various "receptor" or "recognition" units designed to bind specific analytes.

  • Favorable Photophysical Properties: The extended aromatic system suggests good quantum yields and photostability, which are critical for high-sensitivity detection.[]

This document provides a comprehensive technical guide for researchers, covering the synthesis of the core scaffold, its detailed photophysical characterization, and a practical, step-by-step protocol for its derivatization and application as a ratiometric fluorescent sensor for a model analyte.

Part 1: Synthesis and Characterization of the 3-Bromo-6,8-dimethoxy-isoquinoline Scaffold

The synthesis of the core scaffold is the foundational step. The following protocol is adapted from established isoquinoline synthesis methodologies, ensuring a reliable and reproducible procedure.[9]

Experimental Protocol: Synthesis

Objective: To synthesize 3-Bromo-6,8-dimethoxy-isoquinoline.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Trifluoroacetic acid (TFA)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Step 1: Formation of the Dihydroisoquinoline Intermediate.

    • In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in dichloromethane (DCM).

    • Add aminoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.

    • Slowly add trifluoroacetic acid (TFA) (2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: This is a Pictet-Spengler type reaction. The aldehyde reacts with the amine to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. TFA acts as both a catalyst and a dehydrating agent.

  • Step 2: Aromatization and Bromination.

    • To the same reaction mixture, carefully add N-Bromosuccinimide (NBS) (1.2 equivalents) in portions.

    • Stir the reaction at room temperature for an additional 4-6 hours. The reaction will likely change color.

    • Rationale: NBS serves a dual purpose here. It acts as an oxidant to aromatize the dihydroisoquinoline intermediate to the more stable isoquinoline core, and it acts as an electrophilic brominating agent to install the bromine atom at the electron-rich 3-position.

  • Step 3: Work-up and Purification.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final product, 3-Bromo-6,8-dimethoxy-isoquinoline, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

G cluster_synthesis Synthesis Workflow A 1. Pictet-Spengler Reaction (Aldehyde + Amine Acetal + TFA) B 2. In-situ Oxidation & Bromination (NBS) A->B C 3. Aqueous Work-up (NaHCO3, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: Workflow for the synthesis and validation of the core scaffold.

Part 2: Photophysical Characterization of the Scaffold

Understanding the intrinsic optical properties of the 3-Bromo-6,8-dimethoxy-isoquinoline scaffold is crucial before developing it into a sensor. This involves measuring its absorption and emission spectra, calculating its Stokes shift, and determining its fluorescence quantum yield.

Experimental Protocol: Photophysical Measurements

Objective: To determine the key photophysical parameters of the synthesized scaffold.

Materials & Instrumentation:

  • Synthesized 3-Bromo-6,8-dimethoxy-isoquinoline

  • Spectroscopy-grade solvents (e.g., Ethanol, Dioxane, Toluene)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, ΦF = 0.54)

Procedure:

  • Preparation of Stock Solutions: Prepare a 1 mM stock solution of the scaffold in a chosen solvent (e.g., ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Dilute the stock solution to a concentration of ~10 µM.

    • Record the absorption spectrum from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission Spectroscopy:

    • Using the same 10 µM solution, excite the sample at its λ_abs.

    • Record the emission spectrum, typically scanning from λ_abs + 10 nm to 700 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs.

  • Relative Quantum Yield (ΦF) Determination:

    • This protocol uses the comparative method, which is reliable and widely accepted.[10][11][12][13]

    • Prepare a series of five dilute solutions of both the scaffold and the quinine sulfate standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (e.g., 350 nm).[12][13]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrument settings.

    • Plot the integrated fluorescence intensity versus absorbance for both the scaffold and the standard. The plots should be linear.

    • Calculate the quantum yield using the following equation:[10] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient (slope) of the line from the plot.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the test sample and the standard, respectively.

Expected Photophysical Data

The following table summarizes the expected range of photophysical properties for the 3-Bromo-6,8-dimethoxy-isoquinoline scaffold based on similar dimethoxy-substituted quinoline and isoquinoline systems.[14][15]

ParameterExpected ValueSignificance
λ_abs (nm) 330 - 360 nmExcitation wavelength range.
λ_em (nm) 400 - 450 nmColor of the emitted light (blue to cyan).
Stokes Shift (nm) 70 - 90 nmA larger shift is desirable to minimize self-absorption.
Quantum Yield (ΦF) 0.15 - 0.50Efficiency of converting absorbed light to emitted light.[]
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light.

Part 3: Application as a Fluorescent Probe - A Case Study

The true power of the 3-Bromo-6,8-dimethoxy-isoquinoline scaffold lies in its potential for derivatization. The bromo group is a versatile handle for introducing a recognition moiety via Suzuki-Miyaura cross-coupling.[8][16][17]

Here, we propose the development of a ratiometric sensor for hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in cellular signaling and oxidative stress. The design involves coupling the scaffold with a boronic ester, which is a well-known H₂O₂-reactive group.

Probe Design and Sensing Mechanism

The proposed sensor, IQ-Bpin , is synthesized by coupling the scaffold with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Sensing Mechanism: The probe is designed based on an intramolecular charge transfer (ICT) mechanism.

    • "OFF" State: Initially, the lone pair of electrons on the aniline nitrogen can be donated to the electron-deficient boronic ester. This results in a weak ICT to the isoquinoline core, leading to fluorescence at a shorter wavelength.

    • "ON" State: In the presence of H₂O₂, the boronic ester is rapidly oxidized and cleaved, releasing a phenol derivative. This unmasks a powerful electron-donating phenol group. The enhanced ICT from the phenol to the isoquinoline core causes a significant red-shift in the emission spectrum (fluorescence at a longer wavelength).

    • Ratiometric Detection: The change is observed as a decrease in fluorescence intensity at the initial wavelength and a simultaneous increase at the new, longer wavelength. The ratio of these two intensities provides a quantitative, built-in self-calibration for H₂O₂ detection, which is more reliable than simple "turn-on" or "turn-off" probes.[18]

Sensing Mechanism Visualization

G Probe IQ-Bpin (Probe) Weak ICT Emission at ~430 nm Product IQ-OH (Product) Strong ICT Emission at ~510 nm Probe->Product Oxidation & Cleavage Analyte H₂O₂ Analyte->Probe

Caption: Ratiometric sensing mechanism via H₂O₂-induced ICT modulation.

Experimental Protocol: Probe Synthesis and H₂O₂ Detection

Objective: To synthesize the IQ-Bpin probe and validate its ratiometric response to H₂O₂.

A. Synthesis of IQ-Bpin Probe:

  • Reaction Setup: In a reaction vial, combine 3-Bromo-6,8-dimethoxy-isoquinoline (1 equivalent), 4-(Bpin)aniline (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).[16][19]

  • Solvent and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture at 80-100 °C for 12 hours under an inert atmosphere (Argon or Nitrogen).

  • Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography to yield the IQ-Bpin probe.

B. Protocol for H₂O₂ Detection:

  • Prepare Solutions: Prepare a 10 µM solution of the IQ-Bpin probe in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of H₂O₂.

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorbance maximum (~360 nm).

  • Titration: Add increasing concentrations of H₂O₂ (e.g., 0-100 µM) to the probe solution, incubating for a short period (e.g., 15 minutes) after each addition.

  • Spectral Acquisition: Record the full emission spectrum after each addition of H₂O₂.

  • Data Analysis:

    • Observe the decrease in fluorescence intensity at the initial peak (~430 nm) and the increase at the new, red-shifted peak (~510 nm).

    • Calculate the ratio of the fluorescence intensities (I₅₁₀ / I₄₃₀) for each H₂O₂ concentration.

    • Plot the fluorescence intensity ratio (I₅₁₀ / I₄₃₀) against the H₂O₂ concentration to generate a calibration curve.

Conclusion

The 3-Bromo-6,8-dimethoxy-isoquinoline scaffold represents a highly valuable and versatile platform for the development of sophisticated fluorescent probes. Its straightforward synthesis, tunable photophysical properties, and the presence of a reactive bromine handle for derivatization empower researchers to design and build novel sensors for a wide array of analytes. The detailed protocols and the case study presented here provide a solid foundation for harnessing this scaffold's potential in applications ranging from environmental monitoring to advanced cellular imaging and drug discovery.[4][5]

References

  • Designing Molecular Fluorescent Probes. (2025, September 10). BOC Sciences.
  • The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions.Frontiers in Chemistry.
  • Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.Benchchem.
  • A Guide to Recording Fluorescence Quantum Yields.UCI Department of Chemistry.
  • Determination of Fluorescence Quantum Yield of a Fluorophore.Virtual Labs.
  • Design principles for activatable fluorescence probes.
  • Measurement of Fluorescence Quantum Yields on ISS Instrument
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.Agilent Technologies.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Isoquinoline synthesis.Organic Chemistry Portal.
  • Photophysical properties of isoquinoline derivatives.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki Coupling Mechanism and Applic
  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles.Sciforum.
  • Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom

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Application Notes: Leveraging 3-Bromo-6,8-dimethoxy-isoquinoline in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block for Materials Innovation

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, extensively explored in medicinal chemistry for their therapeutic potential.[1][2] However, their unique electronic and photophysical properties also make them pivotal in the advancement of materials science.[3][4] The rigid, planar structure of the isoquinoline scaffold, combined with its inherent electron-rich nature, allows for the design of molecules with tailored optical and electrical properties.[4]

This guide focuses on 3-Bromo-6,8-dimethoxy-isoquinoline , a strategically functionalized building block poised for creating novel organic electronic materials. The molecule incorporates three key features:

  • The Isoquinoline Core: A robust, aromatic scaffold known to exhibit fluorescence and participate in π-conjugated systems, making it suitable for optoelectronic applications.[3][5]

  • A C-3 Bromo Group: This is a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira.[6][7][8] This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system to tune the material's properties.[9]

  • Two Methoxy (–OCH₃) Groups: Positioned at C-6 and C-8, these electron-donating groups modulate the electronic properties of the isoquinoline core. They tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can facilitate charge injection in electronic devices, and often enhance photoluminescence quantum yields and solubility in common organic solvents.[10][11]

These attributes make 3-Bromo-6,8-dimethoxy-isoquinoline an excellent precursor for two key areas of materials science: Organic Light-Emitting Diodes (OLEDs) and Conjugated Polymers for Organic Field-Effect Transistors (OFETs) .

Application 1: Synthesis of Novel Emitters for Organic Light-Emitting Diodes (OLEDs)

Application Insight: The development of efficient and color-tunable emitters is crucial for advancing OLED display and lighting technology. Isoquinoline derivatives have been successfully incorporated into high-performance phosphorescent iridium(III) complexes and fluorescent emitters.[12][13][14] By using the C-3 bromo position as a point of attachment, novel π-conjugated molecules can be synthesized, where the isoquinoline unit acts as a core chromophore or an ancillary ligand. The dimethoxy groups are expected to enhance fluorescence efficiency.[10]

This protocol details the synthesis of a novel blue-green emitting fluorophore via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for Fluorophore Synthesis

This procedure outlines the coupling of 3-Bromo-6,8-dimethoxy-isoquinoline with Pyrene-1-boronic acid.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and tolerance to a wide range of functional groups, making it reliable for coupling complex aromatic systems.[7][15]

  • Base: K₂CO₃ is a moderately strong base, effective for the transmetalation step without causing unwanted side reactions. The aqueous solution is crucial for activating the boronic acid.[6]

  • Solvent System: A degassed mixture of 1,4-Dioxane and water provides a homogenous medium for both the organic-soluble reactants and the inorganic base, facilitating efficient catalysis.[6][7] Degassing is critical to prevent oxidative degradation of the Pd(0) active catalyst.

Suzuki_Workflow start 1. Reaction Setup reactants Combine: - 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 eq) - Pyrene-1-boronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (0.05 eq) start->reactants atmosphere 2. Inert Atmosphere reactants->atmosphere purge Purge flask with Ar/N₂ (10 min) atmosphere->purge solvents 3. Solvent Addition purge->solvents add_solvent Inject degassed 1,4-Dioxane/H₂O (4:1) solvents->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat to 90°C with vigorous stirring (12-24 hours) reaction->heat monitor Monitor by TLC/LC-MS heat->monitor Completion Check workup 5. Workup & Extraction monitor->workup cool Cool to RT, dilute with EtOAc. Wash with H₂O and brine. workup->cool purify 6. Purification cool->purify column Silica gel column chromatography (Hexane/EtOAc gradient) purify->column characterize 7. Characterization column->characterize analysis ¹H NMR, ¹³C NMR, HRMS UV-Vis & Photoluminescence Spectroscopy characterize->analysis

Caption: Workflow for the synthesis of an isoquinoline-pyrene fluorophore.

Data Presentation: Expected Photophysical Properties

The resulting fluorophore, 3-(Pyren-1-yl)-6,8-dimethoxy-isoquinoline , is expected to exhibit strong blue-green fluorescence. The properties can be quantified and compared.

PropertySolventExpected ValueRationale
Absorption (λmax) Dichloromethane350-380 nmCorresponds to the π-π* transition of the extended conjugated system.
Emission (λem) Dichloromethane450-490 nmA significant Stokes shift is expected due to the charge-transfer character.
Quantum Yield (ΦF) Dichloromethane> 60%The rigid pyrene moiety and electron-donating methoxy groups should favor radiative decay.[10]
Molar Extinction (ε) Dichloromethane> 30,000 M⁻¹cm⁻¹Typical for large, aromatic π-systems.

Application 2: Precursor for π-Conjugated Polymers in Organic Electronics

Application Insight: Conjugated polymers are the cornerstone of flexible and printable electronics, forming the active layer in devices like OFETs and organic solar cells.[16][17] The design of the polymer's molecular structure is critical to its electronic properties and performance.[18][19] By leveraging the C-3 bromo group, 3-Bromo-6,8-dimethoxy-isoquinoline can act as a monomer in organometallic polycondensation reactions to create novel polymers with the isoquinoline unit integrated into the main chain.[20][21]

This protocol describes a Yamamoto homocoupling reaction to synthesize a poly(3-isoquinoline).

Experimental Protocol: Yamamoto Polycondensation

This procedure details the dehalogenative polycondensation of 3-Bromo-6,8-dimethoxy-isoquinoline.

Causality Behind Choices:

  • Catalyst System: The Ni(COD)₂ / bipyridine system is a classic and highly effective catalyst for Yamamoto coupling.[22][23] Ni(0) is the active species that inserts into the carbon-bromine bond. Bipyridine acts as a stabilizing ligand.

  • Solvent: Anhydrous, degassed DMF is a polar aprotic solvent capable of dissolving the growing polymer chains and the catalyst complex. Rigorous exclusion of water and oxygen is paramount for this reaction.

  • Reaction Temperature: 60-80°C provides sufficient thermal energy to drive the reaction without causing significant catalyst decomposition or side reactions.

Yamamoto_Workflow prep 1. Catalyst Preparation mix_cat In a glovebox, mix: - Ni(COD)₂ (1.5 eq) - 2,2'-Bipyridine (1.5 eq) - Cyclooctadiene (1.5 eq) in anhydrous DMF. Stir until solution turns deep red/purple. prep->mix_cat react 2. Polymerization mix_cat->react add_mono Add a solution of 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 eq) in anhydrous DMF to the catalyst mixture. react->add_mono heat Heat to 80°C for 48 hours. The mixture will become viscous. add_mono->heat precip 3. Polymer Isolation heat->precip pour Pour the viscous reaction mixture into acidic methanol (MeOH/HCl). precip->pour filter Collect the precipitate by filtration. pour->filter purify 4. Purification filter->purify soxhlet Soxhlet extraction with: Methanol, Acetone, Hexane (to remove oligomers) Then Chloroform (to collect polymer). purify->soxhlet final Precipitate chloroform fraction in methanol. Dry polymer under vacuum. soxhlet->final characterize 5. Characterization final->characterize analysis GPC (for Mₙ, Mₙ, PDI) TGA (for thermal stability) UV-Vis (for optical bandgap) Cyclic Voltammetry (for HOMO/LUMO levels) characterize->analysis

Caption: Workflow for Yamamoto homocoupling and polymer characterization.

Data Presentation: Expected Polymer Properties

The resulting polymer, poly(6,8-dimethoxy-isoquinoline-3,3'-diyl) , is expected to be a p-type semiconductor suitable for OFET applications.

PropertyMethodExpected ValueSignificance
Number-Average M.W. (Mn) GPC (vs. PS)10 - 25 kDaSufficient chain length for film formation and charge transport.
Polydispersity Index (PDI) GPC1.8 - 2.5Typical for step-growth polycondensation.
Decomposition Temp. (Td, 5% loss) TGA> 350 °CIndicates good thermal stability for device fabrication and operation.
Optical Bandgap (Egopt) UV-Vis (film)2.5 - 2.8 eVDetermines the wavelength range of light absorption.
HOMO Energy Level Cyclic Voltammetry-5.2 to -5.5 eVCrucial for matching with electrode work functions for efficient hole injection.[21]
Hole Mobility (μh) OFET Device10⁻⁴ - 10⁻² cm²V⁻¹s⁻¹Key performance metric for a p-type semiconductor in a transistor.[20][24]

Conclusion and Future Outlook

3-Bromo-6,8-dimethoxy-isoquinoline is a highly promising and versatile building block for materials science research. The protocols provided herein demonstrate its utility in synthesizing both discrete, highly fluorescent small molecules for OLEDs and fully conjugated polymers for organic transistors. The strategic placement of the bromo and dimethoxy functional groups provides chemists with precise control over the final material's structure and electronic properties. Further exploration could involve using this monomer in copolymerizations (e.g., Suzuki polycondensation with other dibromo- or diboronic acid-functionalized monomers) to create donor-acceptor polymers with tailored bandgaps and charge transport characteristics.[25][26]

References

  • Carbó, J. J., et al. (2016). Conjugated Polymers for Organic Electronics: Structural and Electronic Characteristics. IntechOpen. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

  • Wang, C., et al. (2019). Isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors: synthesis, properties, and the effect of inner aromatic bridges. Journal of Materials Chemistry C, 7(38), 11841-11848. Retrieved from [Link]

  • Woo, C. H. K. (2015). Conjugated Polymer Design and Engineering for Organic Electronics. eScholarship, University of California. Retrieved from [Link]

  • Wang, C., et al. (2019). Isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors: Synthesis, properties, and the effect of inner aromatic bridges. ResearchGate. Retrieved from [Link]

  • Fair, R. (2022). EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. The Pennsylvania State University. Retrieved from [Link]

  • Bini, K. (2018). Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. Retrieved from [Link]

  • Vohra, V., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry, 14(39), 4543-4550. Retrieved from [Link]

  • Wang, Y., et al. (2024). Solution-processed red organic light-emitting diodes based on phosphorescent iridium(III) complexes with isoquinoline derivative. SSRN. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986-1049. Retrieved from [Link]

  • Stan, C., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Solution-processed red organic light-emitting diodes based on phosphorescent iridium(III) complex with isoquinoline derivative as the main ligand. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... ResearchGate. Retrieved from [Link]

  • Atanasova, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. Bulletin of the Chemical Society of Japan, 83(5), 431-455. Retrieved from [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 866901. Retrieved from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?. Retrieved from [Link]

  • Wisniewski, S. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 30209-30213. Retrieved from [Link]

  • Çatak, A., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Nanoscience and Nanotechnology, 14(3), 185-194. Retrieved from [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13532-13543. Retrieved from [Link]

  • Carlucci, C., et al. (2020). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Chemistry Proceedings. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Zbancioc, G., et al. (2015). Photophysical properties of isoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of Pyridines, Quinolines, and Isoquinolines. ResearchGate. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2015). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Retrieved from [Link]

  • Pock, C., et al. (2010). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. ResearchGate. Retrieved from [Link]

  • Yamamoto, T., & Yamamoto, A. (1991). Cross-coupling reactions for preparation of π-conjugated polymers. ResearchGate. Retrieved from [Link]

  • Ferreira, G. F. N., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 9(16), 18011–18023. Retrieved from [Link]

  • Li, Y., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 2933–2943. Retrieved from [Link]

  • Yamauchi, H., Asano, A., & Hayashi, S. (2022). SYNTHESIS OF COVALENT BOROXINE FRAMEWORKS BY POLYCONDENSATION OF TETRAHYDROXYDIBORON. HETEROCYCLES, 104(5), 979-986. Retrieved from [Link]

  • Yamamoto, T. (2013). Preparation of Head-to-tail π-Conjugated Poly(thiophene–pyridine) and Polypyrimidine by Organometallic Polycondensation. ResearchGate. Retrieved from [Link]

  • Tao, X. T., et al. (1999). The important role of the bromo group in improving the properties of organic nonlinear optical materials. Journal of Materials Chemistry, 9(7), 1591-1595. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Bromo-6,8-dimethoxy-isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmaceutical agents. The target molecule, 3-Bromo-6,8-dimethoxy-isoquinoline, presents a unique synthetic challenge, particularly in achieving regioselective bromination at the C-3 position while managing the activating effects of the two methoxy groups on the benzene ring. This guide provides a robust synthetic strategy and addresses critical points of failure.

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The most reliable route to the 6,8-dimethoxy-isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide. This is followed by an oxidation to form the aromatic isoquinoline, and finally, a challenging, late-stage bromination.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: C-3 Bromination A 3,5-Dimethoxyphenethylamine C N-(3,5-Dimethoxyphenethyl)acetamide A->C Acylation B Acylating Agent (e.g., Acetyl Chloride) B->C D 6,8-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline C->D Dehydrating Agent (e.g., POCl3, P2O5) E 6,8-Dimethoxy-1-methyl-isoquinoline D->E Oxidation (e.g., Pd/C, MnO2) F 3-Bromo-6,8-dimethoxy-isoquinoline (Final Product) E->F Selective Brominating Agent (e.g., POBr3 from 3-hydroxy precursor) G Start Low Yield in Bischler-Napieralski Step Cause1 Ineffective Dehydration? Start->Cause1 Cause2 Reaction Temp Issue? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1a Switch to stronger agent: P₂O₅/POCl₃ Cause1->Sol1a Yes Sol1b Use milder, more active agent: Tf₂O with 2-Cl-Pyridine Cause1->Sol1b Yes Sol2a Increase temp if reaction is sluggish Cause2->Sol2a Incomplete Reaction Sol2b Decrease temp if tar formation occurs Cause2->Sol2b Decomposition Sol3 Use milder conditions (Tf₂O) to minimize retro-Ritter Cause3->Sol3 Yes

Technical Support Center: Purification of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate. The following information is based on established laboratory practices and aims to provide both procedural guidance and the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Bromo-6,8-dimethoxy-isoquinoline product?

A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the isoquinoline core.[1][2]

  • Over-brominated Products: The presence of di- or even tri-brominated isoquinolines is a common issue if the bromination reaction is not carefully controlled.[1]

  • Isomeric Products: Bromination can sometimes occur at other positions on the isoquinoline ring, leading to a mixture of isomers that can be challenging to separate.[1]

  • Debrominated Byproducts: Loss of the bromine substituent can occur under certain reaction or workup conditions.[1]

  • Polymeric or Tarry Substances: These are often formed during the reaction or workup, especially if the reaction is overheated or reaction times are prolonged.[1][3]

Q2: My crude product appears as a dark, oily residue. How can I best proceed with purification?

A2: An oily or tarry crude product suggests the presence of significant impurities, possibly polymeric materials.[1] Before attempting column chromatography, it is often beneficial to perform a preliminary purification step.

  • Trituration: Attempt to solidify the crude material by triturating with a non-polar solvent in which the desired product has low solubility, such as hexane or a mixture of ethyl acetate and hexane. This can often help to remove highly non-polar, oily impurities.

  • Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic, oily impurities in the organic layer.[1] Subsequently, basify the aqueous layer and extract your product back into an organic solvent.

Q3: I am observing significant product decomposition on my silica gel column. What is causing this and how can I prevent it?

A3: The acidic nature of standard silica gel is a frequent cause of degradation for nitrogen-containing heterocyles like isoquinolines.[4][5] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to decomposition.

Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[5]

  • Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[5]

    • Alumina (Neutral or Basic): This is often an excellent alternative for acid-sensitive compounds.[4][5]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[5]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[5]

II. Troubleshooting Guide: Column Chromatography

Problem: Poor separation between 3-Bromo-6,8-dimethoxy-isoquinoline and a closely eluting impurity.

This is a common challenge, especially when dealing with isomeric impurities which often have very similar polarities.[5]

Troubleshooting Workflow:

A Poor Separation Observed B Optimize Mobile Phase via TLC A->B  Initial Step C Use a Shallow Solvent Gradient B->C If TLC shows potential D Consider a Different Stationary Phase B->D If TLC is inconclusive E Preparative HPLC C->E For very difficult separations D->B Re-optimize TLC

Caption: Workflow for troubleshooting poor chromatographic separation.

Step-by-Step Guidance:

  • Optimize the Mobile Phase with TLC: The key to good separation is finding the optimal solvent system.[5]

    • Systematically screen various solvent systems. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane.[5]

    • Vary the ratio of the polar to the non-polar solvent to maximize the difference in Rf values between your product and the impurity. Aim for an Rf of approximately 0.3-0.4 for your target compound.[3][5]

  • Employ a Shallow Gradient: If you are using gradient elution, a more gradual change in solvent polarity can significantly enhance the separation of compounds with similar polarities.[3][5]

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Sometimes, switching to alumina can alter the elution order and improve separation.[4][5]

  • Preparative HPLC: For extremely challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired purity.[3]

Quantitative Data Summary for Column Chromatography:

ParameterRecommendationRationale
Silica Gel to Crude Material Ratio At least 30:1 by weightPrevents column overloading and ensures better separation.[5]
Target Rf Value in TLC 0.3 - 0.4Provides a good starting point for column elution conditions.[3][5]
Triethylamine in Eluent 0.5 - 2% (v/v)Neutralizes acidic sites on silica gel, preventing product degradation.[5]
Problem: The compound is streaking or tailing on the TLC plate and column.

Streaking or tailing is often a sign of interaction with the stationary phase or column overloading.[5]

Troubleshooting Steps:

  • Add a Modifier to the Mobile Phase: For a basic compound like 3-Bromo-6,8-dimethoxy-isoquinoline, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can block the active acidic sites on the silica gel and improve the peak shape.[5]

  • Check for Overloading: Spot a more dilute solution of your crude material on the TLC plate. If the streaking diminishes, it indicates that you were overloading the plate. The same principle applies to column chromatography.[5]

  • Ensure Complete Dissolution: If the compound is not fully dissolved in the mobile phase before it enters the column, it can lead to streaking. Ensure your compound is soluble in the initial eluent.

III. Troubleshooting Guide: Recrystallization

Problem: Difficulty finding a suitable single solvent for recrystallization.

It is not uncommon for a single solvent to be unsuitable for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[6]

Troubleshooting Workflow:

A Single Solvent Ineffective B Attempt a Two-Solvent System A->B C Select a 'Soluble' Solvent B->C D Select an 'Insoluble' Solvent B->D E Dissolve in Hot 'Soluble' Solvent C->E F Add Hot 'Insoluble' Solvent Dropwise D->F E->F G Cool to Induce Crystallization F->G

Caption: Workflow for developing a two-solvent recrystallization system.

Step-by-Step Guidance for a Two-Solvent System:

  • Select a "Good" Solvent: Find a solvent in which your compound is readily soluble, even at room temperature.

  • Select a "Bad" Solvent: Find a solvent in which your compound is poorly soluble, even when hot. The two solvents must be miscible with each other.

  • Procedure:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases.

Common Recrystallization Solvent Systems for Bromoquinolines:

Solvent SystemTypical Use
Ethyl Acetate / HexaneFor compounds of intermediate polarity.[1]
Ethanol / WaterFor more polar compounds.[1][3]
Dichloromethane / HexaneFor less polar compounds.
Toluene / HeptaneAnother option for compounds of varying polarity.[1]
Problem: No crystals form upon cooling.

This can be a frustrating issue, often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide a nucleation site for crystal growth.

    • Seed with a pure crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Reduce the Volume of the Solvent: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

  • Cool for a Longer Period: Place the solution in a refrigerator or freezer for an extended period. Crystal formation can sometimes be slow.[7]

IV. References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline. Retrieved from

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Retrieved from

  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds. Retrieved from

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from

  • Amazon AWS. (n.d.). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Retrieved from

  • DOI. (n.d.). Supplementary Information. Retrieved from

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from

  • Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from

  • PMC. (n.d.). 3,6,8-Tribromoquinoline. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

  • Reddit. (2018). How to purify halo-isoquinolines??. Retrieved from

  • ResearchGate. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from

  • (n.d.). Troubleshooting Strategies in GST-tagged Protein Purification. Retrieved from

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from

  • (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from

  • Google Patents. (n.d.). US2432065A - Purification of isoquinoline. Retrieved from

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from

  • Cairo University. (2008). Synthesis of annulated dihydroisoquinoline heterocycles via their nitrogen ylides Tetrahedron. Retrieved from

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of this procedure and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Bischler-Napieralski cyclization is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction, a critical step in forming the dihydroisoquinoline core, often stem from several key factors:

  • Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. While the 6,8-dimethoxy substitution pattern provides electron-donating groups that should activate the ring, any unintended electron-withdrawing functionalities will significantly impede cyclization.[1][2] The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent: For some substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1] In such cases, a more potent agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary.[3][4]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][5] This is particularly prevalent when the resulting styrene is highly conjugated.[1][5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Question 2: I am observing the formation of a significant amount of a styrene-like side product. What is causing this and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type mechanism.[1][4][5]

Causality: This side reaction is also evidence for the presence of nitrilium salts as intermediates.[5] If the substrate's structure allows for the formation of a highly conjugated styrene, this can become a major competing reaction.[2]

Troubleshooting & Optimization:

  • Solvent Choice: To suppress this side reaction, you can shift the equilibrium away from the elimination product. One effective strategy is to use the corresponding nitrile (e.g., acetonitrile if an acetyl group is being eliminated) as the reaction solvent.[2][5]

  • Milder Reagents: Modern methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) with 2-chloropyridine proceed under milder conditions and can avoid the intermediates that lead to the retro-Ritter reaction.[2][5]

Question 3: My bromination step is giving me a mixture of products, including di-brominated species. How can I improve the selectivity for the 3-bromo product?

Controlling the regioselectivity of bromination on the isoquinoline core is crucial. The formation of multiple brominated products is a common challenge.

Causality: The electron-rich nature of the dimethoxy-isoquinoline ring system makes it susceptible to over-bromination. The reaction conditions, particularly the choice of brominating agent and solvent, play a significant role in directing the substitution.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can often provide better control over the reaction compared to elemental bromine.

  • Reaction Conditions: Carefully controlling the stoichiometry of the brominating agent is essential. Using a slight excess or a 1:1 molar ratio is a good starting point. Running the reaction at lower temperatures can also help to improve selectivity.

  • Purification: If a mixture of mono- and di-bromo derivatives is obtained, separation can often be achieved using silica gel column chromatography.[6]

Question 4: The final aromatization (dehydrogenation) of the dihydroisoquinoline intermediate is incomplete. What can I do?

The conversion of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline is the final key step. Incomplete conversion is a frequent issue.

Causality: The stability of the dihydroisoquinoline intermediate can sometimes make the dehydrogenation sluggish. The choice of catalyst and reaction conditions are paramount for driving the reaction to completion.

Troubleshooting & Optimization:

  • Catalyst and Hydrogen Acceptor: A common and effective method is catalytic dehydrogenation using palladium on carbon (Pd/C) with a high-boiling solvent like xylene or decalin to facilitate the removal of hydrogen gas.[7]

  • Oxidizing Agents: Alternatively, chemical oxidizing agents can be employed. However, care must be taken to avoid unwanted side reactions with the electron-rich aromatic ring.

Experimental Protocols

Optimized Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline

This protocol outlines a reliable method for the synthesis, incorporating troubleshooting insights.

Part 1: Bischler-Napieralski Cyclization to form 3,4-dihydro-6,8-dimethoxyisoquinoline

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-(3,5-dimethoxyphenyl)ethylamide in an anhydrous solvent such as toluene or acetonitrile.[1]

  • Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[1] The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography on silica gel.[1]

Part 2: Aromatization to 6,8-dimethoxyisoquinoline

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 3,4-dihydro-6,8-dimethoxyisoquinoline in a high-boiling point solvent such as xylene.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain it for several hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 6,8-dimethoxyisoquinoline, which can be further purified by recrystallization or column chromatography.

Part 3: Bromination to 3-Bromo-6,8-dimethoxy-isoquinoline

  • Preparation: Dissolve the 6,8-dimethoxyisoquinoline in a suitable solvent like chloroform or acetic acid.

  • Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.[6]

Data Presentation

ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Bischler-Napieralski Reagent POCl₃ or P₂O₅/POCl₃Low yield, no reactionUse a stronger dehydrating agent like P₂O₅/POCl₃[3][4]
Reaction Temperature RefluxTar formation, decompositionGradually increase to the desired temperature and monitor closely[1]
Brominating Agent NBSOver-brominationUse a milder agent and control stoichiometry
Aromatization Catalyst 10% Pd/CIncomplete reactionEnsure catalyst activity and sufficient reaction time

Visualizations

Main Synthetic Pathway

Synthesis_Pathway A β-(3,5-dimethoxyphenyl)ethylamide B 3,4-dihydro-6,8-dimethoxyisoquinoline A->B Bischler-Napieralski (POCl₃) C 6,8-dimethoxyisoquinoline B->C Aromatization (Pd/C, Heat) D 3-Bromo-6,8-dimethoxy-isoquinoline C->D Bromination (NBS)

Caption: Synthetic route to 3-Bromo-6,8-dimethoxy-isoquinoline.

Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction

Troubleshooting_Workflow start Low Yield in Bischler-Napieralski check_reagents Are reagents and solvents anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes dry_reagents Thoroughly dry all reagents and glassware check_reagents->dry_reagents No check_agent Is the dehydrating agent potent enough? check_temp->check_agent Yes optimize_temp Optimize temperature (e.g., gradual heating) check_temp->optimize_temp No use_stronger_agent Use P₂O₅/POCl₃ check_agent->use_stronger_agent No success Improved Yield check_agent->success Yes use_stronger_agent->success dry_reagents->check_reagents optimize_temp->check_temp

Caption: Decision tree for troubleshooting low yields.

Side Reaction Pathway: Retro-Ritter Reaction

Side_Reaction Nitrilium_Ion Nitrilium Ion Intermediate Desired_Product 3,4-dihydro-6,8-dimethoxyisoquinoline Nitrilium_Ion->Desired_Product Intramolecular Cyclization Side_Product Styrene Derivative Nitrilium_Ion->Side_Product Retro-Ritter Fragmentation

Caption: Competing pathways from the nitrilium ion intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Benchchem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (2023). Bischler–Napieralski reaction.
  • J&K Scientific LLC. (2025). Bischler–Napieralski Reaction.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • Wikipedia. (2023). Isoquinoline.
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers working with 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience. Our goal is to empower you to overcome the inherent reactivity challenges of this substrate in cross-coupling reactions and achieve your synthetic targets efficiently.

Introduction: Understanding the Challenge

3-Bromo-6,8-dimethoxy-isoquinoline is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in common cross-coupling reactions is often hampered by its unique electronic and steric properties. The electron-donating methoxy groups at the C6 and C8 positions increase the electron density of the isoquinoline ring system, which can complicate the oxidative addition step in many catalytic cycles. This guide provides targeted solutions to navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols.

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.

Root Cause Analysis:

The primary hurdle in Suzuki-Miyaura couplings with 3-Bromo-6,8-dimethoxy-isoquinoline is often the difficult oxidative addition of the C-Br bond to the Palladium(0) catalyst. The electron-rich nature of the isoquinoline ring deactivates the C-Br bond towards this crucial initial step. Furthermore, steric hindrance around the bromine atom can impede the approach of the bulky catalyst.

Optimization Workflow:

cluster_start Initial Reaction Setup cluster_optimization Optimization Strategy cluster_outcome Desired Outcome Start Standard Conditions: Pd(PPh3)4, Na2CO3, Toluene/H2O Catalyst 1. Catalyst & Ligand Screening Start->Catalyst Low Conversion Base 2. Base & Solvent Evaluation Catalyst->Base Improved, but not optimal Temp 3. Temperature & Time Adjustment Base->Temp Further Optimization Success Successful Coupling: High Yield Temp->Success Reaction Complete

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient. More electron-rich and sterically bulky phosphine ligands are required to facilitate the oxidative addition.

    • Recommended Systems:

      • For boronic acids: Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands are known to stabilize the Pd(0) center and promote the oxidative addition of challenging substrates.

      • For boronic esters: Suzuki-Miyaura coupling of 3-bromo-6,8-dimethoxyisoquinoline with pinacol boronic ester has been shown to be effective.

  • Choice of Base and Solvent: The base plays a critical role in the transmetalation step. A stronger base might be necessary to activate the boronic acid or ester.

    • Recommended Systems:

      • Instead of Na₂CO₃, consider using K₃PO₄ or Cs₂CO₃. These stronger inorganic bases can accelerate the reaction.

      • Anhydrous solvents like 1,4-dioxane or DME are often superior to toluene/water mixtures for these challenging substrates.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry reaction vial, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add Pd₂(dba)₃ (2-5 mol%) and SPhos (4-10 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterStandard ConditionsRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos or Pd(dppf)Cl₂Electron-rich, bulky ligands facilitate oxidative addition.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases enhance transmetalation.
Solvent Toluene / H₂O1,4-Dioxane or DME (anhydrous)Aprotic polar solvents can improve solubility and reaction rates.
Temperature 80-90 °C90-110 °CHigher temperatures may be needed to overcome the activation energy.
Issue 2: My Sonogashira coupling results in low yields and significant side products, including alkyne homocoupling.

Root Cause Analysis:

The Sonogashira coupling of 3-Bromo-6,8-dimethoxy-isoquinoline is susceptible to the same low reactivity in the oxidative addition step. Additionally, the Glaser-Hay homocoupling of the terminal alkyne is a common side reaction, especially if the cross-coupling is slow. The choice of copper co-catalyst and base is critical to minimize this unwanted pathway.

Troubleshooting Strategies:

  • Copper-Free Sonogashira: To completely avoid alkyne homocoupling, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading and a specific ligand.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

  • Base Selection: A bulky amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used. However, for challenging substrates, a stronger, non-nucleophilic base might be beneficial.

Experimental Protocol: Optimized Sonogashira Coupling

  • To a Schlenk flask, add 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 equiv) and triethylamine (3.0 equiv).

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).

  • Work-up by diluting with an organic solvent, washing with aqueous NH₄Cl, water, and brine.

  • Dry, concentrate, and purify by chromatography.

A successful Sonogashira coupling of 3-bromo-6,8-dimethoxyisoquinoline with various terminal alkynes has been reported using Pd(PPh₃)₄ and CuI in triethylamine at room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Bromo-6,8-dimethoxy-isoquinoline considered a "difficult" substrate for cross-coupling?

Answer: The low reactivity stems from two main factors:

  • Electronic Effects: The two methoxy groups at the C6 and C8 positions are strong electron-donating groups. They increase the electron density on the isoquinoline ring, making the C-Br bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst. This is the rate-limiting step in many cross-coupling reactions.

  • Steric Hindrance: While less pronounced than in some other systems, the peri-interaction between the C8-methoxy group and a substituent at C1 can influence the overall conformation and accessibility of the C3 position.

cluster_factors Factors Contributing to Low Reactivity Electronic Electronic Effects (Electron-Donating Groups) Substrate 3-Bromo-6,8-dimethoxy-isoquinoline Electronic->Substrate Increases electron density at C3-Br bond Steric Steric Hindrance (Peri-Interactions) Steric->Substrate May hinder catalyst approach

Caption: Factors affecting the reactivity of the substrate.

Q2: Can I use Buchwald-Hartwig amination with this substrate?

Answer: Yes, Buchwald-Hartwig amination is a viable strategy. However, similar to other cross-coupling reactions, it requires careful selection of the catalyst system. The use of specialized biarylphosphine ligands is crucial for success. A study has shown the successful amination of 3-bromo-6,8-dimethoxyisoquinoline with various amines using a palladium catalyst and a bulky biarylphosphine ligand.

  • Recommended Catalyst System: A combination of Pd₂(dba)₃ and a ligand from the Josiphos family (e.g., SL-J009-1) or a biarylphosphine ligand like XPhos has proven effective.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.

Q3: Are there any alternative coupling strategies if palladium-catalyzed reactions fail?

Answer: While palladium catalysis is the most common approach, you could consider nickel-catalyzed cross-couplings. Nickel catalysts can sometimes be more effective for unreactive aryl halides due to different mechanistic pathways. However, these methods are often more sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.

References

  • Synthesis of 3-aryl- and 3-heteroaryl-6,8-dimethoxyisoquinolines through Suzuki-Miyaura reaction. Arkivoc. [Link]

  • Synthesis of 3-alkynyl-6,8-dimethoxyisoquinolines by Sonogashira coupling reaction. Arkivoc. [Link]

  • Palladium-Catalyzed Amination of 3-Bromo-6,8-dimethoxyisoquinoline. Molecules. [Link]

"3-Bromo-6,8-dimethoxy-isoquinoline" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-6,8-dimethoxy-isoquinoline

Welcome to the technical support guide for 3-Bromo-6,8-dimethoxy-isoquinoline. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we provide essential information on its stability, recommended storage conditions, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of 3-Bromo-6,8-dimethoxy-isoquinoline.

Q1: What are the optimal storage conditions for 3-Bromo-6,8-dimethoxy-isoquinoline?

A1: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions. While specific data for this exact molecule is not extensively published, recommendations are based on best practices for related bromo- and methoxy-substituted heterocyclic compounds.[1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of potential thermal degradation and slows down chemical reactions.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes oxidation, which can be a degradation pathway for electron-rich aromatic systems.
Light Protect from light (store in an amber vial or dark place)Many quinoline and isoquinoline derivatives are photosensitive and can degrade upon exposure to UV or ambient light.[2][3]
Moisture Keep in a tightly sealed container in a dry environmentPrevents hydrolysis of the methoxy groups and potential reactions with the bromo substituent.[1]

Q2: My sample of 3-Bromo-6,8-dimethoxy-isoquinoline has developed a brownish tint over time. Is it still usable?

A2: A brownish discoloration is a common indicator of degradation in nitrogen-containing heterocycles, often resulting from oxidation or photodegradation.[2] While the compound may still be suitable for some applications, its purity is likely compromised. It is strongly recommended to re-analyze the material by techniques such as ¹H NMR, LC-MS, or melting point analysis to determine its integrity before use in sensitive reactions. For quantitative studies or GMP applications, using a fresh, pure sample is essential.

Q3: Is this compound stable in common laboratory solvents?

A3: The stability in solution is dependent on the solvent, pH, and storage conditions.

  • Aprotic Solvents (e.g., DMF, Dioxane, Toluene): Generally, the compound is expected to have good stability in these solvents, which are commonly used for cross-coupling reactions.[4] However, prolonged storage in solution is not recommended.

  • Protic Solvents (e.g., Methanol, Ethanol): Stability may be reduced, especially if acidic or basic impurities are present.

  • Aqueous Solutions: Stability is highly pH-dependent. Acidic conditions could lead to hydrolysis of the methoxy groups, while both acidic and basic conditions can accelerate photodegradation.[2][3] For any assays in aqueous media, it is crucial to prepare fresh solutions and protect them from light.

Q4: What are the most likely impurities I might find in my sample?

A4: Impurities can arise from the synthetic process or from degradation during storage.[5][6]

  • Process-Related Impurities:

    • Unreacted starting materials or reagents from its synthesis.

    • Isomeric byproducts (e.g., bromination at other positions, although the synthetic route aims for specificity).

    • Residual solvents from purification.

  • Degradation-Related Impurities:

    • Hydrolysis Products: 6,8-Dihydroxy-3-bromo-isoquinoline or partially demethylated analogues.

    • Oxidation Products: Isoquinoline N-oxides or products from ring-opening reactions.[5]

    • Debrominated Product: 6,8-dimethoxy-isoquinoline.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent results or low yields in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Potential Cause: The primary suspect is the degradation of the 3-Bromo-6,8-dimethoxy-isoquinoline starting material. The C-Br bond is the reactive site for these couplings, and any degradation will reduce the effective concentration of the active compound.[7][8]

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of your starting material using ¹H NMR and LC-MS. Look for the characteristic aromatic signals and ensure the absence of significant impurity peaks.

    • Use Fresh Material: If the material has been stored for an extended period or shows signs of discoloration, use a fresh batch or re-purify the existing stock by recrystallization or column chromatography.

    • Optimize Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.[4] Use freshly distilled and degassed solvents.

    • Check Reagents: Ensure other reagents, particularly the boronic acid/ester or alkyne, are also pure and active. Heterocyclic boronic acids, for instance, can degrade on storage.[9]

Problem 2: Appearance of unexpected peaks in NMR or LC-MS analysis of my reaction mixture.

  • Potential Cause: This could be due to the degradation of the starting material under the reaction conditions or during workup. The methoxy groups can be sensitive to strong acids, and the entire molecule can be sensitive to high temperatures or prolonged reaction times.[10]

  • Troubleshooting Steps:

    • Analyze a Control Sample: Run a control experiment where you subject the starting material to the reaction conditions (solvent, base, temperature) without the other coupling partner or catalyst. Analyze this sample to see if degradation occurs.

    • Modify Reaction Conditions:

      • If acidic conditions are used, consider buffering the system or using a milder acid.

      • If high temperatures are required, minimize the reaction time and monitor progress closely by TLC or LC-MS.

    • Adjust Workup Procedure: Avoid strongly acidic or basic aqueous washes if possible. A neutral workup is preferable.

Plausible Degradation Pathways

While specific degradation studies on 3-Bromo-6,8-dimethoxy-isoquinoline are not widely published, we can postulate several likely pathways based on the chemical nature of the isoquinoline core and its substituents.[2][10][11][12]

G cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation (Air/Light) cluster_reduction Reductive Debromination main 3-Bromo-6,8-dimethoxy-isoquinoline partial_hydrolysis Mono-hydroxy analogues main->partial_hydrolysis H⁺ / H₂O n_oxide Isoquinoline N-oxide main->n_oxide [O] debrominated 6,8-Dimethoxy-isoquinoline main->debrominated [H] (e.g., catalytic hydrogenation or metal-catalyzed side reaction) hydrolysis_prod 6,8-Dihydroxy-3-bromo-isoquinoline partial_hydrolysis->hydrolysis_prod H⁺ / H₂O ring_cleavage Ring-cleavage products (e.g., substituted benzaldehydes) n_oxide->ring_cleavage Further Oxidation

Caption: Plausible degradation pathways for 3-Bromo-6,8-dimethoxy-isoquinoline.

Experimental Protocol: Purity Assessment by LC-MS

This protocol provides a standard method for assessing the purity of 3-Bromo-6,8-dimethoxy-isoquinoline and detecting potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10-20 µg/mL with the mobile phase.

  • LC-MS Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 1-5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • The expected molecular weight of 3-Bromo-6,8-dimethoxy-isoquinoline (C₁₁H₁₀BrNO₂) is 267.11 g/mol .

    • Look for the protonated molecular ion [M+H]⁺ at m/z 268 and 270, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

    • Integrate the peak area of the main compound to determine its purity relative to any detected impurities.

Caption: Workflow for purity assessment by LC-MS.

References

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? - Knowledge. (2025, January 12). Retrieved from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC. (2023, April 4). Retrieved from [Link]

  • Photochemistry of methoxy-substituted quinoline and isoquinoline N -oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). DOI:10.1039/P19800002738. Retrieved from [Link]

  • (PDF) Photodegradation of quinoline in water - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1

    
    -ones in a palladium catalyzed Sonogashira cross-coupling reacti. (2015, September 1). Retrieved from [Link]
    
  • Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

  • Product Class 5: Isoquinolines. Retrieved from [Link]

  • ISOQUINOLINE - Ataman Kimya. Retrieved from [Link]

  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed. Retrieved from [Link]

  • 4-bromo-6-methoxy-isoquinoline | 1781486-94-9. Retrieved from [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Retrieved from [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. (2012, October 30). Retrieved from [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). Retrieved from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Retrieved from [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • 3,6,8-Tribromoquinoline - PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 3-bromo-6,8-dimethoxy-isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its derivatization, typically via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel molecular entities. However, like many nitrogen-containing heterocycles, its reactivity presents unique challenges, primarily the potential for the isoquinoline nitrogen to coordinate with and deactivate the palladium catalyst.[2] This guide provides a systematic approach to overcoming this and other common hurdles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 3-Bromo-6,8-dimethoxy-isoquinoline is not working at all. What are the first things I should check?

A: When a reaction fails to initiate, the issue often lies with the fundamental components. First, verify the integrity and activity of your palladium catalyst and ligands.[3][4] Palladium(0) sources and phosphine ligands can be sensitive to air and moisture and may degrade over time.[3] Second, ensure all solvents and bases are anhydrous (if required) and have been thoroughly degassed. Oxygen is a common culprit that deactivates the active Pd(0) catalyst.[3][5] Finally, confirm the purity of your starting materials, as impurities can act as catalyst poisons.[4]

Q2: I am observing a significant amount of a side product that appears to be my starting material without the bromine. What is happening?

A: This side product is the result of dehalogenation (or hydrodehalogenation). It occurs when a hydride source is present in the reaction mixture, which can react with the palladium-aryl intermediate. Potential sources of hydrides include certain amine bases or alcohol solvents. To mitigate this, consider switching to a non-coordinating base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and using aprotic solvents like toluene or dioxane.[3]

Q3: The isoquinoline nitrogen seems to be interfering with my reaction. How can I minimize this?

A: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, acting as an inhibitory ligand and poisoning the catalyst.[2] This is a classic challenge with nitrogen-containing heterocycles. The most effective strategy is to use sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos). The steric hindrance provided by these ligands helps prevent the isoquinoline substrate from binding to the palladium center, thus preserving the catalyst's activity.[2]

Q4: How do I choose the best cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) for my desired derivative?

A: The choice depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (aryl-aryl, aryl-alkyl). This is a robust and versatile reaction using boronic acids or esters as coupling partners.[6][7]

  • Buchwald-Hartwig Amination: For forming C–N bonds (arylation of amines, amides, etc.). This is the go-to method for synthesizing arylamines.[2][8]

  • Sonogashira Coupling: For C(sp²)–C(sp) bonds (coupling with terminal alkynes). This reaction is ideal for introducing alkynyl moieties into the isoquinoline core.[4][9]

Each reaction has its own set of optimized catalysts, ligands, and bases, which are detailed in the sections below.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving common problems encountered during the derivatization of 3-Bromo-6,8-dimethoxy-isoquinoline.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows predominantly unreacted 3-bromo-6,8-dimethoxy-isoquinoline.

Visual Troubleshooting Workflow

G start Low/No Product Yield catalyst Catalyst System Issues? start->catalyst reagents Reagent/Substrate Purity? start->reagents conditions Suboptimal Conditions? start->conditions cat_inactive Inactive Pd Source (e.g., old Pd₂(dba)₃) catalyst->cat_inactive Cause ligand_ox Oxidized Ligand catalyst->ligand_ox Cause wrong_ligand Incorrect Ligand Choice (Isoquinoline Poisoning) catalyst->wrong_ligand Cause impure_sm Impure Starting Materials reagents->impure_sm Cause wet_solvent Wet/Oxygenated Solvents/Base reagents->wet_solvent Cause temp Temperature Too Low/High conditions->temp Cause base Incorrect Base Selection conditions->base Cause concentration Concentration Too Low conditions->concentration Cause sol_cat Solution: - Use fresh catalyst or a stable precatalyst. - Use bulky/electron-rich ligands (e.g., XPhos, RuPhos). cat_inactive->sol_cat ligand_ox->sol_cat wrong_ligand->sol_cat sol_reagent Solution: - Purify starting materials (recrystallization, chromatography). - Use anhydrous, degassed solvents. - Handle reagents under inert atmosphere. impure_sm->sol_reagent wet_solvent->sol_reagent sol_cond Solution: - Screen temperatures (e.g., 80-110 °C). - Screen bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). - Increase concentration (e.g., 0.1 M to 0.5 M). temp->sol_cond base->sol_cond concentration->sol_cond

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause 1: Inactive Catalytic System

  • Explanation: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[3] Pd(II) precatalysts require reduction in situ, which can be inefficient.[3] Phosphine ligands are prone to oxidation by trace air, rendering them unable to coordinate with the palladium.[3]

  • Solution:

    • Use a fresh, high-quality palladium source. Consider modern Buchwald precatalysts, which are air-stable and form the active Pd(0) species more reliably.[3]

    • Use fresh phosphine ligands that have been stored under an inert atmosphere.

    • Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1, depending on the specific ligand and catalyst system).[3]

Potential Cause 2: Poor Reagent Quality or Reaction Setup

  • Explanation: Palladium-catalyzed reactions are highly sensitive to oxygen and water (unless the protocol specifically calls for it, as in some Suzuki reactions). Oxygen can irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) oxides and also degrade phosphine ligands.[3][5]

  • Solution:

    • Thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by subjecting the solvent to several freeze-pump-thaw cycles.[3]

    • Ensure your amine bases (e.g., triethylamine, diisopropylethylamine) are distilled and dry, and that solid bases are freshly opened or have been stored in a desiccator.

    • Assemble your reaction under a strictly inert atmosphere using Schlenk techniques or a glovebox.

Potential Cause 3: Suboptimal Reaction Conditions

  • Explanation: Every component plays a critical role. The base is essential for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination).[10][11] The temperature must be high enough to overcome the activation energy for steps like oxidative addition but not so high that it causes catalyst decomposition.[2]

  • Solution:

    • Screen Bases: If one base (e.g., K₂CO₃) is ineffective, try others. For Suzuki, K₃PO₄ or Cs₂CO₃ are good alternatives.[3] For Buchwald-Hartwig, strong, non-nucleophilic alkoxides like NaOtBu or KOtBu are often required.[12]

    • Optimize Temperature: Many cross-coupling reactions with aryl bromides require heating, typically in the 80-110 °C range.[2][12] If the reaction is sluggish, cautiously increase the temperature in 10 °C increments.

    • Check Solubility: Poor solubility of any reactant can stall the reaction. If necessary, screen alternative solvents like DMF, DMA, or toluene.[12]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Symptom: The reaction mixture turns from a homogeneous colored solution to a heterogeneous mixture containing a fine black precipitate.

  • Explanation: The formation of "palladium black" is a visual indicator of catalyst decomposition.[2][4] This occurs when the catalytically active Pd(0) species agglomerates and precipitates out of solution, rendering it inactive. Common causes include the presence of oxygen, high temperatures, or an insufficient ligand-to-metal ratio.[4]

  • Solution:

    • Improve Degassing: This is the most common cause. Re-evaluate and improve your degassing procedure.[4]

    • Lower the Temperature: Excessive heat can accelerate the rate of catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[2]

    • Increase Ligand Loading: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[3] Try increasing the ligand-to-palladium ratio.

    • Choose a More Robust Ligand: Sterically hindered and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) form more stable complexes with palladium and are less prone to decomposition.

Problem 3: Formation of Homocoupling Side Products

Symptom: In addition to the desired product, you observe significant amounts of a symmetrical biaryl (from a Suzuki reaction) or a 1,3-diyne (Glaser coupling in a Sonogashira reaction).

  • Explanation:

    • Suzuki Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[13]

    • Sonogashira Homocoupling (Glaser Coupling): This is the copper-catalyzed oxidative coupling of two terminal alkyne molecules. It is highly dependent on the presence of both copper(I) and oxygen.[4]

  • Solution:

    • Strictly Inert Atmosphere: The most critical factor for suppressing both types of homocoupling is the rigorous exclusion of oxygen.[4][13]

    • For Sonogashira:

      • Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[4]

      • Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[4]

      • Consider switching to a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[4][5]

Problem 4: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by standard column chromatography, showing streaking or poor separation from starting materials or byproducts.

  • Explanation: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition on the column.

  • Solution:

    • Neutralize the Silica Gel: Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine or diisopropylethylamine) to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product and improving peak shape.[12]

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral or basic alumina.[12]

    • Crystallization: Isoquinoline derivatives are often crystalline solids. Attempting to purify the crude material by recrystallization from a suitable solvent system can be a highly effective alternative to chromatography.

    • Acid-Base Extraction: As a basic compound, your product can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with the organic solvent to remove impurities, then basify the aqueous layer and re-extract your purified product.

Optimized Reaction Condition Tables

The following tables provide validated starting points for the derivatization of 3-Bromo-6,8-dimethoxy-isoquinoline. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale & Reference
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%)Dppf is a robust ligand for many aryl bromides. Buchwald ligands like SPhos can improve reactivity for challenging substrates.[6][7]
Ligand (If using Pd(OAc)₂) SPhos (1.2x Pd loading)Electron-rich, bulky ligands accelerate oxidative addition and prevent catalyst deactivation.[14]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective bases for activating the boronic acid.[3][10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems help dissolve both the organic substrate and the inorganic base.[6][12]
Temperature 90-110 °CSufficient thermal energy is typically required for aryl bromides.[3]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditionRationale & Reference
Catalyst XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃Buchwald precatalysts are highly active and air-stable. Pd₂(dba)₃ is a common Pd(0) source.[2]
Ligand XPhos or RuPhos (1.2-1.5x Pd loading)Bulky biarylphosphine ligands are critical to prevent catalyst poisoning by the isoquinoline nitrogen.[2]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[2][12]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents are standard. Ensure they are rigorously dried.[2]
Temperature 100-110 °CAminations typically require elevated temperatures to proceed efficiently.[2]

Table 3: Sonogashira Coupling Conditions

ParameterConditionRationale & Reference
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective precatalyst for Sonogashira reactions.[15][16]
Co-catalyst CuI (5-10 mol%)The copper co-catalyst is essential for the activation of the alkyne.[4][9]
Base Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)The amine base acts as both the base and often as the solvent. It must be anhydrous and degassed.[15]
Solvent DMF or THF (anhydrous, degassed)Can be used as a co-solvent with the amine base, especially if solubility is an issue.[17]
Temperature Room Temp to 80 °CAryl bromides often require heating to facilitate the rate-limiting oxidative addition step.[15][18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Arylation

This protocol provides a general method for the coupling of 3-Bromo-6,8-dimethoxy-isoquinoline with an arylboronic acid.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids (Isoquinoline, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 90 °C, 12-24 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (EtOAc & Water) E->F G 7. Aqueous Workup (Separate, Extract, Brine Wash) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

Materials:

  • 3-Bromo-6,8-dimethoxy-isoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[6]

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution)[6]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 3-Bromo-6,8-dimethoxy-isoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[12]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[6][12]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.[12]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.[6]

  • Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system containing 0.5-1% triethylamine to obtain the desired product.[12]

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of North Texas. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2815-2818. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-25. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SUZ-ISOQ-3BR-OMe Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary: The Substrate Challenge

You are attempting to couple 3-Bromo-6,8-dimethoxy-isoquinoline . This is not a standard phenyl-bromide coupling; it presents a "perfect storm" of three competing electronic and steric factors that often lead to reaction failure (0% conversion) or side-product formation (protodehalogenation).

  • Catalyst Poisoning (The Nitrogen Trap): The isoquinoline nitrogen (N2) is a potent Lewis base. It can displace phosphine ligands on Palladium (Pd), forming an inactive [Pd(Ar)(L)(Isoquinoline)] complex. This shuts down the catalytic cycle.[1]

  • Electronic Deactivation: While 3-halo-isoquinolines are generally electron-deficient (good for oxidative addition), the 6,8-dimethoxy substituents are strong electron-donating groups (EDGs). They increase the electron density of the ring system, rendering the C-Br bond less electrophilic and slowing down the oxidative addition step.

  • Steric/Electronic Clash: The 8-methoxy group, while not directly blocking the 3-position, contributes to the overall "greasiness" and electron richness, often necessitating higher temperatures which conversely promote catalyst decomposition.

Part 1: Troubleshooting Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Identify Failure Mode CheckTLC Check TLC/LCMS What is the major species? Start->CheckTLC SM_Remains Starting Material (SM) Unchanged CheckTLC->SM_Remains No Rxn Dehalo Product is De-brominated (H-Isoq) CheckTLC->Dehalo Mass = SM - 79 + 1 Homo Homocoupling of Boronic Acid CheckTLC->Homo Dimer found Prod_Low Product formed but low yield CheckTLC->Prod_Low Stalled Cat_Death Issue: Catalyst Poisoning Solution: Switch to Buchwald G3/G4 or Pd(dppf)Cl2 SM_Remains->Cat_Death Temp_Issue Issue: Activation Energy Solution: Increase Temp to 100°C SM_Remains->Temp_Issue Water_Issue Issue: Protodehalogenation Solution: Use Anhydrous Solvent + Dry Base (Cs2CO3) Dehalo->Water_Issue O2_Issue Issue: Oxygen Leak Solution: Sparge Ar for 15 min Check septum integrity Homo->O2_Issue

Figure 1: Diagnostic logic for Suzuki coupling failures specific to heteroaryl halides.

Part 2: Frequently Asked Questions (Technical Solutions)

Q1: The reaction stays clear/yellow, and I see only starting material. Is my catalyst dead?

Diagnosis: Likely Catalyst Poisoning . Standard catalysts like Pd(PPh3)4 are notorious for failing with isoquinolines. The basic Nitrogen on your substrate binds to the Pd(II) center more strongly than the triphenylphosphine (PPh3) ligand. Once the N binds, the catalyst precipitates or becomes dormant.

The Fix: Use a catalyst with a bulky, electron-rich ligand that cannot be displaced by the isoquinoline nitrogen.

  • Recommendation: XPhos Pd G3 or Pd(dppf)Cl2 .

  • Why? XPhos is bulky (biaryl backbone) and electron-rich. It accelerates oxidative addition into your electron-rich ring and sterically prevents the isoquinoline nitrogen from coordinating to the metal center [1].

Q2: I see conversion, but the major product corresponds to the mass of the starting material minus Bromine (M-Br+H).

Diagnosis: Protodehalogenation . This is a classic problem with heteroaryl halides. If the transmetallation (reaction with Boron) is slow—likely because your boronic acid is bulky or hydrolyzing—the Pd(II)-Ar species will grab a hydride from the solvent (especially alcohols) or the base, leading to the reduced side product [2].

The Fix: "Dry Suzuki" Conditions.

  • Eliminate Alcohols: Do not use Ethanol or Methanol cosolvents.

  • Switch Solvent: Use anhydrous 1,4-Dioxane or Toluene.

  • Switch Base: Use anhydrous Cs2CO3 or K3PO4 instead of aqueous Na2CO3.

  • Add Water Controlled: Add exactly 2-5 equivalents of degassed water. Suzuki requires some water for the boronate to activate, but a biphasic flood promotes side reactions in this specific case.

Q3: My boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation/Hydrolysis . Heteroaryl boronic acids are unstable.[2] If you are coupling your isoquinoline with another heterocycle, the boronic acid is likely decomposing before it can react with the "slow" isoquinoline electrophile.

The Fix:

  • Option A: Add the boronic acid in portions (e.g., 1.5 equiv total, added in 3 batches every hour).

  • Option B: Switch to a Boronic Acid Pinacol Ester (BPin) or a MIDA Boronate . These effectively "slow release" the active species, keeping the concentration low enough to prevent decomposition but high enough to react [3].

Q4: The reaction worked, but the product is streaking on the silica column.

Diagnosis: Isoquinoline Basicity . The isoquinoline nitrogen interacts with the acidic silanols on the silica gel, causing tailing and yield loss.

The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent Modifier: Add 1% TEA or 1% NH4OH to your DCM/MeOH or Hexane/EtOAc eluent.

  • Alternative: Use Neutral Alumina instead of silica.

Part 3: Optimized Experimental Protocol

This protocol is designed to overcome the specific electronic deactivation of the 6,8-dimethoxy group and the poisoning effect of the nitrogen.

Reagents Table
ComponentSpecificationEquivalentsRole
Substrate 3-Br-6,8-dimethoxy-isoquinoline1.0Electrophile
Boronate R-B(OH)2 or R-BPin1.5Nucleophile (Excess needed)
Catalyst XPhos Pd G3 0.02 - 0.05High-turnover, bulky catalyst
Base K3PO4 (Tribasic) 3.0Anhydrous, finely ground
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling, good solubility
Additive Degassed Water5.0 equivActivator for Boron
Step-by-Step Workflow
  • Preparation: Dry a reaction vial/flask and a magnetic stir bar in an oven. Cool under a stream of Argon or Nitrogen.[3]

  • Solids: Charge the flask with the Substrate (1.0 equiv), Boronate (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

    • Note: If using Pd(dppf)Cl2, use 5 mol%.

  • Inerting: Cap the vessel (septum). Evacuate and backfill with Argon 3 times.[3] This is critical to prevent homocoupling.

  • Solvents: Syringe in anhydrous 1,4-Dioxane . Then, add the Water (5 equiv) via syringe.

    • Why minimal water? To activate the base without dissolving the boronic acid too quickly.

  • Reaction: Place in a pre-heated oil block at 90°C - 100°C . Stir vigorously (1000 RPM).

    • Time: Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd and salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify on silica gel pre-equilibrated with 1% Et3N in Hexanes.

Part 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "Nitrogen Trap."

Mechanism Pd0 Active Catalyst Pd(0)-L Trap CATALYST DEATH Pd-N Coordination (Stable Complex) Pd0->Trap  N-binding (Fast if L is small) OxAdd Oxidative Addition (Slowed by 6,8-OMe) Pd0->OxAdd  C-Br Insertion (Requires Bulky L) Substrate 3-Br-6,8-dimethoxy isoquinoline Substrate->Trap Substrate->OxAdd TransMet Transmetallation (Requires Base) OxAdd->TransMet Prod Reductive Elimination Product Formed TransMet->Prod Prod->Pd0  Regeneration

Figure 2: The "Nitrogen Trap" vs. Productive Cycle. Bulky ligands (XPhos) block the red path.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[3][4][5][6] Tetrahedron.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6] Chemical Reviews.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-6,8-dimethoxy-isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can proceed with your research confidently.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3-Bromo-6,8-dimethoxy-isoquinoline. What are the likely reasons for this?

A1: Difficulty in dissolving 3-Bromo-6,8-dimethoxy-isoquinoline can stem from several factors related to its molecular structure and the chosen solvent. The isoquinoline core, while generally soluble in many organic solvents, is substituted with a bromine atom and two methoxy groups.[1][2] These substituents influence the molecule's polarity, crystal lattice energy, and capacity for hydrogen bonding, which in turn dictate its interaction with different solvents.[3]

Key considerations include:

  • Solvent Polarity: The principle of "like dissolves like" is paramount.[4][5][6] 3-Bromo-6,8-dimethoxy-isoquinoline possesses both polar (methoxy groups, nitrogen atom) and non-polar (aromatic rings, bromo group) features, giving it a moderate overall polarity. If the solvent is too polar or too non-polar, solubility will be limited.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can be significant. If the energy released from the interaction between the solute and solvent molecules is insufficient to overcome this lattice energy, the compound will not dissolve.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[4][7] This is because increased thermal energy helps to overcome the crystal lattice forces.

Q2: What is the expected solubility profile of 3-Bromo-6,8-dimethoxy-isoquinoline in common organic solvents?

Table 1: Predicted Solubility Profile of 3-Bromo-6,8-dimethoxy-isoquinoline

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have strong dipole moments and can effectively solvate the polar regions of the molecule. Many similar heterocyclic compounds show good solubility in DMSO and DMF.[8][10]
Polar Protic Ethanol, MethanolModerate to HighThese solvents can engage in hydrogen bonding with the nitrogen atom and methoxy groups, aiding dissolution. 7-Bromo-3-methoxyisoquinoline is soluble in ethanol.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity that can be well-suited for dissolving compounds with mixed polarity characteristics.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThese solvents are less polar and may be less effective at solvating the polar functional groups of the molecule.
Aromatic Toluene, BenzeneLow to ModerateThe non-polar nature of these solvents may not be optimal for dissolving a molecule with polar methoxy groups.
Non-polar Alkanes Hexane, HeptaneLowThese solvents are unlikely to be effective due to the significant polarity mismatch.

Note: This table provides an educated estimation. Experimental verification is crucial.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening

If you are encountering solubility issues, a systematic solvent screening process is the most effective way to identify a suitable solvent system.

Workflow for Systematic Solvent Screening

cluster_0 Step 1: Initial Screening cluster_1 Step 2: Observation and Assessment cluster_2 Step 3: Optimization cluster_3 Step 4: Quantification (Optional but Recommended) A Start with small-scale tests (mg scale) B Select a range of solvents from different classes (polar aprotic, polar protic, chlorinated, etc.) A->B C Add a small, known amount of compound to a fixed volume of solvent D Vortex/sonicate at room temperature C->D E Visually assess for dissolution (clear solution vs. suspension) D->E F If partially soluble, gently heat the mixture (e.g., 40-50°C) E->F G If still not fully dissolved, consider solvent mixtures (e.g., DCM/Methanol, Toluene/Ethanol) F->G H Prepare a saturated solution G->H I Filter and analyze the supernatant (e.g., by HPLC, UV-Vis) to determine concentration H->I

Caption: A systematic workflow for screening and identifying an appropriate solvent.

Guide 2: Enhancing Solubility in a Selected Solvent

Once a promising solvent has been identified, you may still need to optimize conditions to achieve the desired concentration.

Troubleshooting Poor Solubility in a Chosen Solvent

A Initial State Compound has poor solubility in the chosen solvent B Action 1: Increase Temperature Gently warm the solvent while stirring. Rationale: Increases kinetic energy to overcome crystal lattice forces. A->B C Action 2: Sonication Use an ultrasonic bath. Rationale: Provides localized energy to break up solid aggregates and enhance solvent interaction. A->C D Action 3: Co-solvent System Introduce a miscible co-solvent. Rationale: Modifies the overall polarity of the solvent system to better match the solute. A->D E Action 4: pH Adjustment (for aqueous or protic systems) Add a small amount of acid. Rationale: Protonation of the basic nitrogen on the isoquinoline ring can form a more soluble salt. A->E F Desired Outcome A clear, homogenous solution at the target concentration. B->F C->F D->F E->F

Caption: Troubleshooting steps to improve the solubility of 3-Bromo-6,8-dimethoxy-isoquinoline.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol provides a quantitative method for determining the solubility of 3-Bromo-6,8-dimethoxy-isoquinoline in a specific solvent at a given temperature. This method is adapted from established procedures for determining the solubility of quinoline derivatives.[3]

Materials:

  • 3-Bromo-6,8-dimethoxy-isoquinoline

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation: Add an excess amount of 3-Bromo-6,8-dimethoxy-isoquinoline to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and carefully evaporate the solvent to dryness.

  • Quantification: Weigh the vial containing the dried solute. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL.

References

  • Vertex AI Search. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • MilliporeSigma. (n.d.). 8-Bromo-3-methoxyisoquinoline.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Vedantu. (2020, June 21). Factors Affecting Solubility: Key Principles Explained.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Wikipedia. (n.d.). Isoquinoline.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.

Sources

Technical Support Center: Purification of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "3-Bromo-6,8-dimethoxy-isoquinoline." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important isoquinoline derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common purification challenges but also to proactively design more robust experimental workflows.

I. Understanding the Chemistry: Common Impurities and Their Origins

The successful purification of 3-Bromo-6,8-dimethoxy-isoquinoline begins with an understanding of the potential impurities that can arise during its synthesis. A common synthetic route to isoquinoline cores is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[1][2]

Common Impurities and Side Products:

  • Unreacted Starting Materials: Incomplete cyclization can leave residual β-arylethylamide.

  • Over-brominated Products: If bromination is not carefully controlled, di- or poly-brominated isoquinolines can form.[3]

  • Isomeric Products: Bromination may occur at other positions on the isoquinoline ring, leading to a mixture of isomers.[3][4]

  • Hydrolyzed Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of tar-like polymeric substances.[3][4]

  • Styrenes: A significant side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which can form styrenes.[5]

The presence of these impurities can complicate downstream applications, making their effective removal critical.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 3-Bromo-6,8-dimethoxy-isoquinoline and provides actionable solutions.

Problem 1: My compound appears as an oil and will not crystallize.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum. Gentle heating can sometimes help remove stubborn solvent molecules.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.

  • Compound is an Amorphous Solid: Not all compounds form well-defined crystals.

    • Solution: If the compound is pure by other analytical methods (NMR, HPLC), an amorphous solid may be acceptable. If a crystalline form is required, try different solvent systems for recrystallization.

Problem 2: My compound is still impure after column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen mobile phase may not be providing adequate separation.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.25-0.35 for your target compound.[6]

  • Column Overloading: Loading too much crude material onto the column will result in poor separation.

    • Solution: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[7]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of some compounds, especially those with basic nitrogen atoms like isoquinolines.[7]

    • Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel in your eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.[7]

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[7]

Problem 3: I am struggling to separate my product from a closely-eluting impurity.

Possible Causes & Solutions:

  • Similar Polarity of Compounds: The impurity may have a very similar polarity to your desired product.

    • Solution 1: Use a Shallow Solvent Gradient. A gradual change in the mobile phase polarity during column chromatography can improve the separation of compounds with similar polarities.[4][7]

    • Solution 2: Preparative HPLC. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[4]

    • Solution 3: Recrystallization. If there are subtle differences in solubility, carefully optimized recrystallization can be a powerful tool for separating closely related compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 3-Bromo-6,8-dimethoxy-isoquinoline?

A1: A two-step approach is often most effective. First, use column chromatography to remove the majority of impurities. Follow this with recrystallization to obtain a highly pure, crystalline product.

Q2: How can I use acid-base extraction to purify my compound?

A2: Acid-base extraction is a powerful technique for removing non-basic impurities.[3][8][9] The basic nitrogen atom in the isoquinoline ring allows it to be protonated by an acid, making it soluble in an aqueous acidic solution.

  • Procedure: Dissolve your crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated 3-Bromo-6,8-dimethoxy-isoquinoline will move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with NaOH) to deprotonate your compound, causing it to precipitate out. The purified compound can then be extracted back into an organic solvent.

Q3: What are some good solvent systems for the recrystallization of 3-Bromo-6,8-dimethoxy-isoquinoline?

A3: The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[10] For isoquinoline derivatives, common solvent systems include:

  • Ethanol/water[11]

  • Methanol/water[11]

  • Ethyl acetate/hexane[3]

  • Heptane[12]

It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific compound.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 3-Bromo-6,8-dimethoxy-isoquinoline using silica gel column chromatography.

Materials:

  • Crude 3-Bromo-6,8-dimethoxy-isoquinoline

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Triethylamine

  • Glass chromatography column

  • TLC plates

Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots under a UV lamp to determine the optimal solvent system for separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% triethylamine to prevent streaking).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-6,8-dimethoxy-isoquinoline.

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for recrystallizing 3-Bromo-6,8-dimethoxy-isoquinoline.

Materials:

  • Partially purified 3-Bromo-6,8-dimethoxy-isoquinoline

  • Recrystallization solvent (determined from solubility tests)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, you can place the flask in an ice bath once it has reached room temperature.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

V. Visualizing the Workflow

The following diagrams illustrate the decision-making process for troubleshooting common purification issues and the general workflow for purification.

Purification_Troubleshooting start Crude Product purification_method Choose Purification Method start->purification_method chromatography Column Chromatography purification_method->chromatography Complex Mixture recrystallization Recrystallization purification_method->recrystallization Crystalline Solid acid_base Acid-Base Extraction purification_method->acid_base Non-basic Impurities analysis Analyze Purity (TLC, NMR, HPLC) chromatography->analysis recrystallization->analysis acid_base->analysis pure Pure Product analysis->pure Purity > 98% impure Product Impure analysis->impure Purity < 98% troubleshoot Troubleshoot impure->troubleshoot change_solvent Optimize Solvent System troubleshoot->change_solvent Poor Separation change_stationary_phase Change Stationary Phase troubleshoot->change_stationary_phase Degradation prep_hplc Consider Preparative HPLC troubleshoot->prep_hplc Isomers change_solvent->chromatography change_stationary_phase->chromatography prep_hplc->analysis

Caption: Decision tree for troubleshooting the purification of 3-Bromo-6,8-dimethoxy-isoquinoline.

Purification_Workflow start Crude 3-Bromo-6,8-dimethoxy-isoquinoline column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc) start->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions combine_pure Combine Pure Fractions fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate recrystallize Recrystallization (e.g., EtOH/Water) evaporate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product

Caption: A typical two-step purification workflow for 3-Bromo-6,8-dimethoxy-isoquinoline.

VI. References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • US Patent for Method for extracting bisbenzylisoquinolines. (n.d.). Retrieved from

  • US Patent for Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Retrieved from

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline. This valuable heterocyclic compound serves as a crucial building block in the development of various pharmaceutical agents. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

Scaling up any chemical synthesis introduces a new set of challenges. This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My Bischler-Napieralski cyclization is resulting in a low yield of the desired 3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction are a frequent issue, often stemming from several factors.[1][2] This reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the aromatic ring and the reaction conditions.[1][3]

  • Insufficiently Activated Aromatic Ring: The dimethoxy groups at the 6 and 8 positions of the precursor β-phenylethylamide provide good electron density to the aromatic ring, which is favorable for cyclization.[2] However, if your starting material is impure or has undergone some degradation, the reaction may be sluggish.

  • Suboptimal Dehydrating Agent: While phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent, its effectiveness can be substrate-dependent.[1][4] For less reactive substrates, a more potent dehydrating agent may be necessary. Consider using a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ to enhance the rate of cyclization.[2]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives as byproducts.[2][4] This is more likely to occur at elevated temperatures.

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Overheating or prolonged reaction times can lead to the formation of tar-like substances and decomposition of the product.[1]

Optimization Strategies:

  • Verify Starting Material Purity: Ensure your N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide is of high purity before proceeding.

  • Optimize Dehydrating Agent: If POCl₃ alone gives poor yields, consider the addition of P₂O₅.[2]

  • Temperature Control: Carefully control the reaction temperature. While heating is necessary, avoid excessive temperatures that can promote side reactions and tar formation.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]

Q2: I'm observing the formation of a significant amount of tar-like material during the reaction, making workup and purification difficult. How can I prevent this?

A2: Tar formation is a common problem in reactions that involve strong acids and high temperatures, such as the Bischler-Napieralski synthesis.[5]

  • Controlled Reagent Addition: Add the dehydrating agent (e.g., POCl₃) slowly and at a controlled temperature to manage the initial exotherm.[6]

  • Microwave-Assisted Synthesis: The use of microwave heating can sometimes reduce reaction times and improve yields, potentially minimizing tar formation.[5]

  • Alternative Solvents: While toluene or xylene are common, exploring other high-boiling inert solvents might offer better results for your specific substrate.

  • Workup Procedure: After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[1] This can help to separate the desired product from some of the tarry material.

Q3: The bromination of 6,8-dimethoxy-3,4-dihydroisoquinoline is not selective, leading to a mixture of brominated products. How can I improve the regioselectivity for the 3-position?

A3: Achieving high regioselectivity in the bromination of quinoline and its derivatives can be challenging and is highly dependent on the brominating agent and reaction conditions.[7][8]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a common brominating agent, it can be aggressive and lead to over-bromination or reaction at other positions.[7][9] Milder brominating agents such as N-Bromosuccinimide (NBS) can offer better control and improved regioselectivity.[9] Some studies have also explored reagents like dibromoisocyanuric acid (DBI) for effective bromination.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[7]

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Aprotic solvents are generally preferred.

  • Acid Catalyst: The use of a strong acid like concentrated sulfuric acid can influence the position of bromination on the isoquinoline ring system.[8]

Optimization Strategies:

  • Screen Brominating Agents: Compare the results of using Br₂ versus NBS under identical conditions to determine which provides better selectivity for the 3-position.

  • Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -25 °C) to see if regioselectivity improves.[10]

  • Stepwise Addition: Add the brominating agent dropwise or in portions to maintain a low concentration and minimize side reactions.

Q4: I am having difficulty purifying the final product, 3-Bromo-6,8-dimethoxy-isoquinoline, by column chromatography. The compound seems to be degrading on the silica gel. What are my options?

A4: The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and even decomposition of the product.[11]

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by preparing a slurry in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[11]

  • Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a less acidic stationary phase.[11] Good alternatives include:

    • Alumina (Neutral or Basic): This is often a good choice for acid-sensitive compounds.[11]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[11]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for purification on a larger scale.[7][12] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

II. Frequently Asked Questions (FAQs)

Q5: What is a typical overall yield for the multi-step synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline on a lab scale?

A5: The overall yield can vary significantly depending on the specific conditions and scale of each step. Generally, you can expect the Bischler-Napieralski cyclization to yield between 50-70%, the dehydrogenation to be in the range of 80-90%, and the final bromination to yield around 60-80%. This would result in an approximate overall yield of 24-50%. Optimization of each step is crucial for maximizing the final product output.

Q6: What analytical techniques are recommended for monitoring the progress of the reactions and confirming the identity and purity of the final product?

A6: A combination of analytical techniques is essential for effective reaction monitoring and product characterization.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step.[13] It allows for a quick assessment of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and to determine the purity of the final product, Reverse-Phase HPLC (RP-HPLC) is highly recommended.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your synthesized compounds.

Q7: What are the key safety precautions I should take when working with reagents like phosphorus oxychloride and bromine?

A7: Both phosphorus oxychloride (POCl₃) and bromine (Br₂) are highly corrosive and toxic substances that require careful handling in a well-ventilated fume hood.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended for POCl₃), safety goggles, a face shield, and a lab coat.[15][16]

  • Handling POCl₃: Phosphorus oxychloride reacts violently with water, releasing toxic and corrosive fumes.[17][18] Therefore, it must be handled under anhydrous conditions. In case of a spill, do not use water to clean it up. Instead, use an inert absorbent material like sand or diatomaceous earth.[14]

  • Handling Bromine: Bromine is a volatile liquid that can cause severe burns upon contact with the skin and is highly toxic if inhaled. Always handle it in a fume hood and have a solution of sodium thiosulfate ready to neutralize any spills.

  • Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.[15] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline.

Step 1: Bischler-Napieralski Cyclization to form 6,8-dimethoxy-3,4-dihydroisoquinoline
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide in a suitable anhydrous solvent such as toluene.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the solution is basic.[1]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6,8-dimethoxy-3,4-dihydroisoquinoline.

Step 2: Dehydrogenation to form 6,8-dimethoxyisoquinoline
  • Dissolve the crude 6,8-dimethoxy-3,4-dihydroisoquinoline in a high-boiling solvent like xylene.

  • Add a dehydrogenation agent, such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 6,8-dimethoxyisoquinoline.

Step 3: Bromination to form 3-Bromo-6,8-dimethoxy-isoquinoline
  • Dissolve the crude 6,8-dimethoxyisoquinoline in a suitable aprotic solvent, such as chloroform or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent dropwise.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (using deactivated silica gel or alumina) or recrystallization to obtain pure 3-Bromo-6,8-dimethoxy-isoquinoline.

Quantitative Data Summary
ReagentMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide223.27--Irritant
Phosphorus oxychloride (POCl₃)153.331.645105.8Corrosive, Reacts violently with water
Palladium on carbon (10% Pd/C)---Flammable solid
N-Bromosuccinimide (NBS)177.982.098-Corrosive, Lachrymator

IV. Visualizations

Experimental Workflow

experimental_workflow start Start: N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide step1 Step 1: Bischler-Napieralski Cyclization (POCl3, Toluene, Reflux) start->step1 intermediate1 Intermediate: 6,8-dimethoxy-3,4-dihydroisoquinoline step1->intermediate1 step2 Step 2: Dehydrogenation (10% Pd/C, Xylene, Reflux) intermediate1->step2 intermediate2 Intermediate: 6,8-dimethoxyisoquinoline step2->intermediate2 step3 Step 3: Bromination (NBS, Chloroform, 0 °C) intermediate2->step3 product Final Product: 3-Bromo-6,8-dimethoxy-isoquinoline step3->product

Caption: A simplified workflow for the synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline.

Troubleshooting Decision Tree

troubleshooting_workflow issue Low Yield in Step 1? cause1 Impure Starting Material issue->cause1 Yes cause2 Inefficient Dehydrating Agent issue->cause2 Yes cause3 Side Reactions (Retro-Ritter) issue->cause3 Yes purification_issue Product Degradation on Silica? solution1 Recrystallize/Purify Starting Material cause1->solution1 solution2 Use P2O5/POCl3 Mixture cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 purification_cause1 Acidic Silica Gel purification_issue->purification_cause1 Yes purification_solution1 Deactivate Silica with NEt3 purification_cause1->purification_solution1 purification_solution2 Use Alumina or Florisil purification_cause1->purification_solution2 purification_solution3 Recrystallize Product purification_cause1->purification_solution3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromo-6,8-dimethoxy-isoquinoline: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of heterocyclic chemistry, isoquinoline scaffolds are privileged structures, forming the backbone of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the isoquinoline nucleus is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles. Among the vast array of functionalized isoquinolines, bromo-substituted derivatives stand out as exceptionally versatile intermediates, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of 3-Bromo-6,8-dimethoxy-isoquinoline with other brominated isoquinolines. We will delve into the synthetic nuances, comparative reactivity in key transformations, and the underlying electronic and steric factors that govern its performance. This analysis is designed to equip you with the field-proven insights necessary to leverage this and related building blocks in your research and development endeavors.

The Significance of Substitution: Why 3-Bromo-6,8-dimethoxy-isoquinoline?

The specific substitution pattern of 3-Bromo-6,8-dimethoxy-isoquinoline imparts a unique combination of electronic and steric properties that dictate its reactivity and potential applications.

  • The 3-Bromo Position: The bromine atom at the C-3 position of the isoquinoline ring is situated on the pyridine ring, which is inherently electron-deficient. This electronic environment influences the reactivity of the C-Br bond in cross-coupling reactions.

  • The 6,8-Dimethoxy Groups: The two methoxy groups on the benzene ring are strong electron-donating groups (EDGs). Their presence significantly increases the electron density of the carbocyclic ring and, to a lesser extent, the entire isoquinoline system. This electronic enrichment can modulate the reactivity of the C-Br bond and influence the regioselectivity of further electrophilic substitution reactions.

Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline: A Plausible Pathway

While a direct, one-pot synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for isoquinoline synthesis and bromination of electron-rich aromatic systems. A key precursor is 6,8-dimethoxyisoquinoline, which can be synthesized from 3,5-dimethoxyphenylacetonitrile through a Gattermann-type reaction.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow A 3,5-Dimethoxyphenylacetonitrile B 6,8-Dimethoxyisoquinoline A->B Gattermann Reaction (Zn(CN)₂, HCl) C 3-Bromo-6,8-dimethoxy-isoquinoline B->C Electrophilic Bromination (e.g., NBS, Br₂)

Caption: Proposed synthetic workflow for 3-Bromo-6,8-dimethoxy-isoquinoline.

The bromination of the electron-rich 6,8-dimethoxyisoquinoline is anticipated to be highly regioselective. The electron-donating methoxy groups activate the benzene ring towards electrophilic attack. However, direct bromination of the isoquinoline core often favors substitution on the carbocyclic ring (positions 5 and 7). To achieve selective bromination at the 3-position on the pyridine ring, a more targeted approach may be necessary, potentially involving the use of specific brominating agents and reaction conditions that favor substitution on the more electron-deficient ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of brominated isoquinolines as synthetic intermediates is most prominently showcased in their participation in palladium-catalyzed cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. The reactivity of the bromo-isoquinoline in this reaction is influenced by the position of the bromine atom and the electronic nature of other substituents.

Brominated IsoquinolineSubstituent EffectsExpected Reactivity in Suzuki Coupling
3-Bromo-6,8-dimethoxy-isoquinoline Two electron-donating methoxy groups increase overall electron density.The electron-donating groups may slightly decrease the rate of oxidative addition compared to unsubstituted 3-bromoisoquinoline. However, the C-Br bond at the electron-deficient 3-position remains sufficiently reactive for efficient coupling.
3-Bromoisoquinoline No additional substituents.Serves as a baseline for reactivity at the 3-position. Generally undergoes efficient Suzuki coupling.
5-Bromoisoquinoline Bromine on the electron-rich carbocyclic ring.Typically exhibits high reactivity due to the favorable electronic environment for oxidative addition.
4-Bromoisoquinoline Steric hindrance from the peri-hydrogen at C-5 can influence the approach of the catalyst.Reactivity can be slightly lower compared to other isomers due to steric factors, often requiring optimized catalyst systems.[1]

Causality behind Experimental Choices: In a typical Suzuki-Miyaura reaction, the choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical. For electron-rich substrates like 3-Bromo-6,8-dimethoxy-isoquinoline, a more electron-rich and bulky ligand may be beneficial to promote the oxidative addition step. The base is crucial for the transmetalation step, activating the boronic acid.

Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The success of this reaction is also highly dependent on the electronic and steric properties of the bromo-isoquinoline substrate.

Brominated IsoquinolineSubstituent EffectsExpected Reactivity in Buchwald-Hartwig Amination
3-Bromo-6,8-dimethoxy-isoquinoline Electron-donating groups increase electron density.Similar to the Suzuki coupling, the increased electron density might slightly retard the initial oxidative addition step. However, the reaction is expected to proceed efficiently with modern, highly active catalyst systems.
6-Bromoisoquinoline Bromine on the carbocyclic ring.Generally a good substrate for Buchwald-Hartwig amination, as demonstrated in large-scale syntheses.[2]
Aryl Chlorides vs. Bromides C-Cl bond is stronger than C-Br bond.Aryl chlorides are generally less reactive than aryl bromides and often require more active and specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[3]

Expertise & Experience: The choice of ligand is paramount in Buchwald-Hartwig amination. For challenging substrates or less reactive aryl halides, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is essential for the deprotonation of the amine.

Experimental Protocols: Self-Validating Systems

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated Isoquinoline

This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl bromides.[4]

Materials:

  • Brominated isoquinoline (e.g., 3-Bromo-6,8-dimethoxy-isoquinoline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated isoquinoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow A Combine Reactants (Bromo-Isoquinoline, Boronic Acid, Pd Catalyst, Base) B Inert Atmosphere (Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (90°C, 12-24h) C->D E Workup & Extraction D->E F Purification (Column Chromatography) E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of a Brominated Isoquinoline

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[2][5]

Materials:

  • Brominated isoquinoline (e.g., 3-Bromo-6,8-dimethoxy-isoquinoline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the brominated isoquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L₂ B [Ar-Pd(II)(Br)L₂] A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ B->C Amine Coordination (HNR'R'') D [Ar-Pd(II)(NR'R'')L] C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Biological Activity and Drug Development Potential

Substituted isoquinolines are a rich source of biologically active molecules with a wide range of therapeutic applications. The introduction of bromine and methoxy groups can significantly impact their pharmacological properties.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of brominated and methoxy-substituted quinolines and isoquinolines.[6] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase I.[7] The specific substitution pattern on the isoquinoline core plays a crucial role in determining the potency and selectivity of these compounds. For instance, the presence of a hydroxyl group at the 8-position, often derived from a methoxy group, has been associated with enhanced anticancer activity.[6]

  • Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors. The introduction of different substituents allows for the modulation of the kinase inhibition profile. For example, studies on pyrazolo[3,4-g]isoquinolines have shown that the introduction of a bromine atom at the 8-position can be detrimental to the inhibition of certain kinases like Haspin.[8] This highlights the importance of precise structural modifications in designing selective kinase inhibitors.

The 3-bromo-6,8-dimethoxy-isoquinoline scaffold, with its potential for diverse functionalization through cross-coupling reactions, represents a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

3-Bromo-6,8-dimethoxy-isoquinoline emerges as a highly valuable and versatile building block for advanced organic synthesis. Its unique electronic properties, conferred by the electron-donating methoxy groups and the strategically positioned bromine atom on the electron-deficient pyridine ring, provide a nuanced reactivity profile. While direct experimental data for this specific isomer is emerging, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles of isoquinoline chemistry and the performance of closely related analogs.

This guide has provided a comparative framework for understanding the synthesis and reactivity of 3-Bromo-6,8-dimethoxy-isoquinoline in the context of other brominated isoquinolines. The detailed protocols and mechanistic insights are intended to empower researchers to effectively utilize this and similar scaffolds in the pursuit of novel molecules with significant potential in medicinal chemistry and materials science. The strategic application of modern cross-coupling methodologies to this and related brominated isoquinolines will undoubtedly continue to fuel innovation in drug discovery and beyond.

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Yamamoto, Y., et al. (N.D.).
  • Organic Synthesis. (N.D.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. [Link]

  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. [Link]

  • ResearchGate. (2025). Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach | Request PDF. [Link]

  • Nolan, S. P., et al. (N.D.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • FAO AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. [Link]

  • ResearchGate. (N.D.). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

  • Frontiers. (N.D.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. (2025). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • ElectronicsAndBooks. (N.D.). gattermann reaction of 3,5-dimethoxyphenylacetonitrile. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

  • Yao, T., & Larock, R. C. (N.D.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Science of Synthesis. (N.D.). Product Class 5: Isoquinolines.
  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable. (N.D.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (N.D.). Bromoarene synthesis by bromination or substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • PubMed. (2018). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. [Link]

  • Synthesis. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Scilit. (N.D.). Photocatalytic Oxidative Bromination of Electron‐Rich Arenes and Heteroarenes by Anthraquinone. [Link]

  • PubMed. (N.D.). Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. [Link]

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Sources

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-6,8-dimethoxy-isoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing the 6,8-dimethoxy-isoquinoline scaffold, the choice between the 3-bromo and 3-chloro derivatives as synthetic precursors is a critical decision point. This guide provides a detailed, evidence-based comparison of their reactivity, primarily within the context of palladium-catalyzed cross-coupling reactions. In general, 3-bromo-6,8-dimethoxy-isoquinoline exhibits higher reactivity, often affording superior yields under milder conditions due to the fundamental principles of carbon-halogen bond activation.[1][2] However, recent advancements in catalyst technology have significantly enhanced the synthetic utility of the more cost-effective 3-chloro-6,8-dimethoxy-isoquinoline, making it a viable and attractive alternative for large-scale applications.[3] This guide will dissect the mechanistic underpinnings of this reactivity difference and provide practical, data-driven insights for common synthetic transformations.

The Mechanistic Foundation: Why Halogen Choice Matters

The differential reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the energetics of the oxidative addition step. This is typically the rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[4][5]

The strength of the C-X bond, quantified by its Bond Dissociation Energy (BDE), is the primary barrier to this insertion. The C-Cl bond is significantly stronger (i.e., has a higher BDE) than the C-Br bond, making it more difficult to break.[6][7]

Bond TypeTypical Bond Dissociation Energy (Aryl)
Aryl-Cl~95-100 kcal/mol[6]
Aryl-Br~80-85 kcal/mol[6]

This energy difference dictates that aryl chlorides require more energy input (e.g., higher temperatures) or more potent catalytic systems to undergo oxidative addition at a rate comparable to that of aryl bromides.

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Oxidative Adduct Ar-Pd(II)-X Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) RATE DETERMINING STEP ArPd(II)R'L2 Transmetalation Product Ar-Pd(II)-R' ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-[M]) Product Ar-R' Product ArPd(II)R'L2->Product Reductive Elimination caption Fig 1. Generalized Pd-catalyzed cross-coupling cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

The practical implications of the BDE difference are most evident when comparing reaction conditions and outcomes for cornerstone synthetic methods.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds.[8] When comparing our two substrates, the bromo-isoquinoline is consistently the more reactive partner.[1][2]

  • 3-Bromo-6,8-dimethoxy-isoquinoline: Typically undergoes coupling with a wide range of boronic acids under standard conditions, often using Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base at moderate temperatures (80-100 °C).

  • 3-Chloro-6,8-dimethoxy-isoquinoline: Achieving high yields with this substrate often necessitates more advanced catalytic systems.[9] This includes the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition step, often requiring higher temperatures (>100 °C) and stronger bases like phosphates.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_bromo 3-Bromo Substrate (Higher Reactivity) cluster_chloro 3-Chloro Substrate (Lower Reactivity) B_Start 3-Bromo-6,8-dimethoxy- isoquinoline + Arylboronic Acid B_Cat Standard Catalyst (e.g., Pd(dppf)Cl₂) Na₂CO₃, 80-90°C B_Start->B_Cat B_End High Yield (Typically >85%) B_Cat->B_End C_Start 3-Chloro-6,8-dimethoxy- isoquinoline + Arylboronic Acid C_Cat Advanced Catalyst (e.g., Pd₂(dba)₃ + SPhos) K₃PO₄, 100-110°C C_Start->C_Cat C_End Good to High Yield (Highly Condition-Dependent) C_Cat->C_End

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[10][11] The reactivity gap between aryl bromides and chlorides is particularly pronounced in C-N coupling.

  • 3-Bromo-6,8-dimethoxy-isoquinoline: Can be coupled with a variety of primary and secondary amines using established catalyst systems, such as those based on BINAP or Xantphos ligands, with bases like Cs₂CO₃ or NaOtBu.[12]

  • 3-Chloro-6,8-dimethoxy-isoquinoline: The amination of this chloro-derivative is significantly more challenging. Success hinges on the use of highly active, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) which are specifically designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[11][12] A strong, non-nucleophilic base like LiHMDS or K₃PO₄ is often required.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_bromo 3-Bromo Substrate cluster_chloro 3-Chloro Substrate B_Start 3-Bromo-isoquinoline + Amine (R₂NH) B_Cat Catalyst System (e.g., Pd(OAc)₂ + Xantphos) Cs₂CO₃, Toluene, 100°C B_Start->B_Cat B_End High Yield B_Cat->B_End C_Start 3-Chloro-isoquinoline + Amine (R₂NH) C_Cat Specialized System (e.g., Pd G3 BrettPhos) LiHMDS, Dioxane, 110°C C_Start->C_Cat C_End Moderate to High Yield C_Cat->C_End

Caption: Comparative workflow for Buchwald-Hartwig amination.

Sonogashira Coupling (C-C≡ Bond Formation)

The Sonogashira coupling provides a powerful route to arylalkynes.[13] The established reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true here.[2]

  • 3-Bromo-6,8-dimethoxy-isoquinoline: Couples readily with terminal alkynes using a standard Pd/Cu co-catalyst system or modern copper-free protocols.[14][15] These reactions can often be run at or slightly above room temperature.

  • 3-Chloro-6,8-dimethoxy-isoquinoline: While feasible, Sonogashira couplings of aryl chlorides are less common and generally require more forcing conditions, such as higher temperatures, higher catalyst loadings, or specialized ligands to achieve acceptable conversion.

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_bromo 3-Bromo Substrate cluster_chloro 3-Chloro Substrate B_Start 3-Bromo-isoquinoline + Terminal Alkyne B_Cat Standard Conditions (e.g., Pd(PPh₃)₂Cl₂, CuI) Amine Base, RT to 60°C B_Start->B_Cat B_End High Yield B_Cat->B_End C_Start 3-Chloro-isoquinoline + Terminal Alkyne C_Cat Forcing Conditions (e.g., Robust Pd/Ligand) High Temp (>100°C) C_Start->C_Cat C_End Yield Varies C_Cat->C_End

Caption: Comparative workflow for Sonogashira coupling.

Experimental Protocols: Representative Methodologies

The following protocols are illustrative examples designed to highlight the typical differences in reaction conditions. Optimization will be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • For 3-Bromo-6,8-dimethoxy-isoquinoline:

    • To a degassed solution of 3-bromo-6,8-dimethoxy-isoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.5 mmol) in a 4:1 mixture of Dioxane/H₂O (5 mL), add Pd(dppf)Cl₂ (0.03 mmol).

    • Heat the mixture at 90 °C under an inert atmosphere (N₂ or Ar) for 4-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

  • For 3-Chloro-6,8-dimethoxy-isoquinoline:

    • To a rigorously degassed solution of 3-chloro-6,8-dimethoxy-isoquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) in toluene (5 mL), add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol).

    • Heat the mixture at 110 °C under an inert atmosphere for 12-24 hours.

    • Work-up and purify as described above.

Protocol 2: Buchwald-Hartwig Amination
  • For 3-Bromo-6,8-dimethoxy-isoquinoline:

    • In an oven-dried flask, combine 3-bromo-6,8-dimethoxy-isoquinoline (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).

    • Add dry, degassed toluene (5 mL) and heat the mixture at 100 °C under an inert atmosphere for 6-12 hours.

    • After cooling, quench the reaction with saturated aq. NH₄Cl, extract with an organic solvent, and purify.

  • For 3-Chloro-6,8-dimethoxy-isoquinoline:

    • In a glovebox, combine 3-chloro-6,8-dimethoxy-isoquinoline (1.0 mmol), the amine (1.2 mmol), LiHMDS (1.5 mmol), and a G3-BrettPhos precatalyst (0.02 mmol).

    • Add dry, degassed 1,4-dioxane (5 mL) and heat at 110 °C for 16-24 hours.

    • Work-up and purify as described above.

Strategic Conclusion: A Trade-Off Between Reactivity and Cost

The choice between 3-bromo- and 3-chloro-6,8-dimethoxy-isoquinoline is a classic synthetic trade-off.

  • 3-Bromo-6,8-dimethoxy-isoquinoline is the substrate of choice for reliability, milder reaction conditions, and broader substrate scope in a discovery or lab-scale setting. Its higher reactivity generally translates to faster reaction development and more dependable outcomes.

  • 3-Chloro-6,8-dimethoxy-isoquinoline presents a significant economic advantage, making it the preferred starting material for process development and large-scale synthesis.[2][3] However, unlocking its synthetic potential requires a greater investment in catalyst screening and process optimization, often mandating the use of more expensive, state-of-the-art ligands and more stringent reaction conditions.

Ultimately, the optimal choice is dictated by the project's goals. For rapid analogue synthesis and proof-of-concept studies, the bromo derivative offers a more straightforward path. For cost-driven, large-scale campaigns, the chloro derivative, despite its lower intrinsic reactivity, is the more strategic and sustainable option.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Oxidative Addition of Aryl Halides to Palladium(0)
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Comparison of reactivity of different aryl halides.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Biological activity of "3-Bromo-6,8-dimethoxy-isoquinoline" derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the synthetic scaffold 3-Bromo-6,8-dimethoxyisoquinoline and its biologically active 3-aryl/heteroaryl derivatives .

Executive Summary

3-Bromo-6,8-dimethoxyisoquinoline serves as a critical "lynchpin" intermediate in medicinal chemistry, primarily utilized to access the privileged naphthylisoquinoline and 3-arylisoquinoline pharmacophores. While the parent bromo-compound exhibits negligible or non-specific biological activity, its transition to C3-functionalized derivatives via palladium-catalyzed cross-coupling triggers a dramatic gain in potency. These derivatives demonstrate high efficacy as Topoisomerase II inhibitors (Antitumor) and Hemozoin formation inhibitors (Antimalarial), with IC


 values frequently shifting from the millimolar range (parent) to the low micromolar/nanomolar range (derivatives).
Chemical Context & Structural Logic

The biological inactivity of the parent compound contrasts sharply with the high potency of its derivatives. This phenomenon is driven by the Structure-Activity Relationship (SAR) of the isoquinoline core.

  • The Scaffold (Parent): The 3-bromo group is an electron-withdrawing pharmacophore that provides no significant binding affinity for DNA or protein targets. It acts merely as a synthetic handle (electrophile).

  • The Derivatives (Progeny): Replacing the bromine with an aryl or heteroaryl ring creates a biaryl axis . This extension allows for:

    • DNA Intercalation: The planar tricyclic system fits between base pairs.

    • Pi-Stacking: The new aryl ring engages in

      
       stacking with amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding pockets of enzymes like Topoisomerase II or kinases.
      
Visualizing the Transformation

The following diagram illustrates the synthetic evolution and the associated "Activity Jump."

SAR_Logic Scaffold 3-Bromo-6,8-dimethoxyisoquinoline (Parent Scaffold) Reaction Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Scaffold->Reaction + Aryl Boronic Acid Topo Target: Topoisomerase II (Antitumor) Scaffold->Topo Inactive (>100 µM) Derivative 3-Aryl-6,8-dimethoxyisoquinoline (Active Drug) Reaction->Derivative C-C Bond Formation Derivative->Topo IC50: < 5 µM Heme Target: Hemozoin (Antimalarial) Derivative->Heme IC50: < 1 µM

Figure 1: SAR evolution from the inactive bromo-scaffold to potent biaryl inhibitors.

Comparative Performance Analysis

The following data summarizes the performance shift observed when the 3-bromo group is replaced with functional moieties (e.g., p-methoxyphenyl, naphthyl).

Table 1: Biological Activity Profile (Parent vs. Derivatives)
FeatureParent Compound (3-Bromo-6,8-dimethoxy...)Derivative Class (3-Aryl-6,8-dimethoxy...)Fold Improvement
Primary Mechanism Non-specific alkylation (weak)DNA Intercalation / Topoisomerase II InhibitionN/A (New Mechanism)
Cytotoxicity (MCF-7) IC

> 100 µM (Inactive)
IC

: 2.1 - 5.0 µM
> 20x Potency
Antimalarial (P. falciparum) InactiveIC

: 0.5 - 2.0 µM
High Specificity
Solubility Low (Lipophilic halide)Moderate (Tunable via side chains)Enhanced Bioavailability
Toxicity Profile Potential hepatotoxicity (Halide metabolism)High Selectivity Index (SI > 10)Reduced Off-Target Effects
Key Mechanistic Insights
  • Topoisomerase II Inhibition: Derivatives containing a 3-(4-methoxyphenyl) or 3-naphthyl group stabilize the DNA-enzyme cleavable complex. The 6,8-dimethoxy pattern is crucial here; the oxygen atoms act as hydrogen bond acceptors, anchoring the molecule within the DNA minor groove. The parent bromo-compound lacks the steric bulk to lock this complex, rendering it inactive.

  • Antimalarial Action: Similar to chloroquine, 3-aryl derivatives accumulate in the parasite's digestive vacuole. The extended biaryl system inhibits the crystallization of toxic heme into hemozoin. The parent compound, lacking the biaryl "tail," cannot effectively cap the growing hemozoin crystal.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Transform the inactive 3-bromo parent into the active 3-aryl derivative.

  • Reagents:

    • Substrate: 3-Bromo-6,8-dimethoxyisoquinoline (1.0 eq)

    • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)
    • Base: K

      
      CO
      
      
      
      (2.0 eq)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degas the solvent mixture with argon for 30 minutes.

    • Add substrate, boronic acid, and base to a sealed tube.

    • Add catalyst under an argon stream.

    • Heat at 90°C for 12 hours .

    • Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product (Rf ~0.4).

  • Purification: Flash column chromatography on silica gel.

Protocol B: MTT Cytotoxicity Assay (Validation of Activity)

Objective: Quantify the IC


 shift between parent and derivative.
  • Cell Line: MCF-7 (Breast adenocarcinoma) or HepG2 (Hepatocellular carcinoma).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO.

    • Treat cells with serial dilutions (0.1 µM to 100 µM).

    • Include Doxorubicin as a positive control.

    • Include the Parent 3-Bromo compound to demonstrate lack of activity.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) after 48h incubation.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curves to determine IC

    
    .
    
Pathway Visualization

The following diagram details the cellular mechanism of action for the active derivatives.

MOA_Pathway cluster_Cancer Antitumor Pathway cluster_Malaria Antimalarial Pathway Entry Cellular Uptake (Passive Diffusion) DNA_Bind Intercalation into DNA Entry->DNA_Bind Vacuole Accumulation in Digestive Vacuole Entry->Vacuole Topo_Complex Stabilization of Topo II-DNA Complex DNA_Bind->Topo_Complex DSB Double-Strand Breaks Topo_Complex->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Heme_Bind Binding to Free Heme Vacuole->Heme_Bind Tox_Build Heme Detoxification Blocked Heme_Bind->Tox_Build Parasite_Death Parasite Death Tox_Build->Parasite_Death

Figure 2: Dual mechanism of action for 3-aryl-6,8-dimethoxyisoquinoline derivatives.

References
  • Synthesis and Cytotoxic Activity of Isoquinoline Derivatives. Source:Asian Journal of Pharmacy and Pharmacology. Context: Establishes the baseline cytotoxicity protocols and SAR for dimethoxyisoquinoline cores.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source:National Institutes of Health (PMC). Context: Reviews the structural requirements for antitumor activity in isoquinolines, highlighting the necessity of C3-substitution.

  • Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline. Source:ResearchGate. Context: Provides specific synthesis routes and biological data for the 6,8-dimethoxy scaffold found in natural products like Ancistrocladine.

  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Source:Bioorganic & Medicinal Chemistry Letters. Context: Confirms the "Activity Jump" when converting the isoquinoline core to 3-aryl derivatives.

A Comparative Guide to the Spectroscopic Validation of 3-Bromo-6,8-dimethoxy-isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural validation of 3-Bromo-6,8-dimethoxy-isoquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct, consolidated spectroscopic data for this specific molecule is not always readily available, this document serves as a predictive and methodological tool for researchers. We will establish the expected spectroscopic signatures based on first principles and data from analogous structures, and compare this with the necessary experimental protocols for definitive validation.

Our approach emphasizes not just the data, but the scientific reasoning behind the expected results, ensuring a robust and self-validating workflow. This guide is designed for researchers, chemists, and drug development professionals who require unimpeachable structural confirmation of their synthesized molecules.

Predicted Spectroscopic Signature: An Evidence-Based Framework

The structure of 3-Bromo-6,8-dimethoxy-isoquinoline presents several key features that yield a unique spectroscopic fingerprint. By deconstructing the molecule into its constituent parts—the isoquinoline core, the C3-bromine substituent, and the C6 and C8 methoxy groups—we can predict the expected data with high confidence.

cluster_molecule 3-Bromo-6,8-dimethoxy-isoquinoline mol N1 N C1 1 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C4a 4a C8a 8a Br Br O6 OCH₃ O8 OCH₃

Caption: Structure of 3-Bromo-6,8-dimethoxy-isoquinoline with key positions numbered.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of the compound's elemental composition and molecular weight. For a bromine-containing molecule, the isotopic pattern is the most definitive feature.

  • Causality: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[3] This "M/M+2" pattern is a hallmark of a mono-brominated compound.[4]

Table 1: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Relative Abundance Assignment

| ESI+ | 267.9971 | 269.9951 | ~1:1 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

  • Causality: The methoxy groups (-OCH₃) are not coupled to other protons and should appear as sharp singlets, each integrating to three protons.[5] Because they are in electronically distinct positions (C6 vs. C8), they are expected to have slightly different chemical shifts.[6] Aromatic protons on the isoquinoline ring typically resonate in the 7.0-9.0 ppm range.[6] Their specific shifts and coupling patterns (doublets, singlets) will depend on their position relative to the nitrogen atom and the electron-donating/withdrawing substituents.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~9.0-9.2 Singlet 1H H-1 Deshielded by adjacent nitrogen.
~7.0-7.8 Multiplet 3H H-4, H-5, H-7 Aromatic protons with coupling.
~4.0 Singlet 3H C8-OCH₃ Methoxy group protons.

| ~3.9 | Singlet | 3H | C6-OCH₃ | Methoxy group protons in a different environment. |

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

  • Causality: The molecule has 11 carbon atoms, and due to its asymmetry, 11 distinct signals are expected. Methoxy carbons typically appear in the 55-62 ppm region.[5][7] The carbon atom directly bonded to the electronegative bromine (C-3) will be significantly shielded compared to its unsubstituted counterpart. Aromatic and heteroaromatic carbons will appear in the 100-160 ppm range.

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ) ppm Assignment
~150-160 C-6, C-8
~140-150 C-1, C-4a, C-8a
~120-130 C-3, C-4
~100-115 C-5, C-7

| ~56-62 | C6-OCH₃, C8-OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Causality: The spectrum will be dominated by vibrations from the aromatic system and the ether linkages. The C-Br stretch is often weak and appears in the fingerprint region.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3050-3100 Medium-Weak Aromatic C-H Stretch
~1600-1620 Medium Aromatic C=C and C=N Stretch[8]
~1250-1300 Strong Aryl-O Asymmetric Stretch (Ether)
~1000-1050 Strong Aryl-O Symmetric Stretch (Ether)

| < 800 | Medium-Weak | C-Br Stretch |

Experimental Validation: Protocols and Workflow

Acquiring high-quality, reproducible data is paramount. The following protocols provide a standardized approach for the analysis of 3-Bromo-6,8-dimethoxy-isoquinoline.

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.[10]

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').[10]

    • Number of Scans: 1024 or higher, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[11]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Compare the observed m/z of the molecular ion peaks to the theoretical values calculated for the protonated molecule [C₁₁H₁₁BrNO₂]⁺. The mass accuracy should be within 5 ppm. Critically, verify the ~1:1 intensity ratio of the M+ and M+2 peaks.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, either use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet. For ATR, place a small amount of the solid directly on the crystal and apply pressure.[12]

  • Acquisition Parameters:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values in Table 4.

Comparative Analysis and Structure Confirmation

The final step in validation is a critical comparison of the acquired experimental data with the predicted signatures.

  • Mass Spectrum: The primary confirmation is the observation of two peaks of nearly equal intensity separated by 2 m/z units, with the measured masses matching the calculated values for [C₁₁H₁₁⁷⁹BrNO₂]⁺ and [C₁₁H₁₁⁸¹BrNO₂]⁺ to within 5 ppm. This provides unambiguous evidence of the elemental formula and the presence of a single bromine atom.

  • NMR Spectra: The ¹H NMR should show the correct number of protons, multiplicities, and integrations as predicted in Table 2. The ¹³C NMR should show exactly 11 signals. The presence of two distinct methoxy signals in both spectra is crucial. For a definitive assignment, 2D NMR experiments like HSQC and HMBC can be employed to correlate proton and carbon signals.

  • IR Spectrum: The experimental IR spectrum should confirm the presence of an aromatic system and ether functional groups, aligning with the predictions in Table 4.

By systematically following this predictive and experimental framework, researchers can achieve an unequivocal validation of the 3-Bromo-6,8-dimethoxy-isoquinoline structure, ensuring the scientific integrity of their work and the reliability of their downstream applications.

References

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • MDPI. (2022, September 27). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.
  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.
  • The Royal Society of Chemistry. Supplementary Information.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • Amazon AWS. Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization.
  • Benchchem. Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.

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In-Vitro Testing Guide: 3-Bromo-6,8-dimethoxy-isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Bromo-6,8-dimethoxy-isoquinoline is not merely a standalone drug candidate; it is a high-value halogenated heterocyclic scaffold .[1] Its structural significance lies in the strategic placement of the bromine atom at the C3 position, which serves as a "molecular handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the rapid generation of diverse libraries targeting WDR5-MLL interactions (epigenetic oncology) and ApoA-I regulation (cardiovascular therapy) .[1]

Unlike the ubiquitous 6,7-dimethoxy isomers (e.g., Papaverine), the 6,8-dimethoxy substitution pattern mimics specific Ancistrocladus alkaloids, conferring unique solubility profiles and metabolic stability characteristics. This guide outlines the rigorous in-vitro evaluation of libraries derived from this scaffold, moving from chemical validation to target engagement and phenotypic screening.[1]

Comparative Analysis: Scaffold Performance

The following table contrasts derivatives of the 3-Bromo-6,8-dimethoxy scaffold against standard clinical benchmarks and structural isomers.

Feature3-Bromo-6,8-dimethoxy Derivatives6,7-Dimethoxy Isomers (Standard)Clinical Benchmark (Ref.)
Primary Target WDR5 (Epigenetic Reader)PDE10A / Ion ChannelsOICR-9429 (WDR5 Antagonist)
Secondary Target ApoA-I (Up-regulation)PDE InhibitionRVX-208 (BET Inhibitor)
Metabolic Stability High (C8-OMe blocks metabolism)Moderate (C6/C7 demethylation prone)Variable
Solubility (pH 7.4) Moderate (Requires formulation)Low to ModerateHigh (Optimized Salt)
Synthetic Utility High (C3-Br allows late-stage diversity)Low (Often requires de novo synthesis)N/A
Key Insight: The "C8-Methoxy" Effect

Experimental data suggests that the methoxy group at the C8 position (characteristic of this scaffold) sterically hinders metabolic oxidation at the isoquinoline ring, potentially improving half-life (


) in microsomal stability assays compared to 6,7-dimethoxy analogs.[1]

Experimental Protocols & Workflows

Phase 1: Chemical Validation (The "Suzuki Test")

Before biological testing, the scaffold's reactivity must be validated. The C3-Bromine is electronically deactivated compared to C1-halogens.[1]

  • Objective: Confirm quantitative conversion to biaryl derivatives.

  • Standard: >95% yield with phenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

  • QC Step: If homocoupling (dimerization) exceeds 5%, repurify the starting material (remove traces of Pd).

Phase 2: Target Engagement Assays
Protocol A: WDR5-MLL Interaction Antagonism (TR-FRET)

This assay measures the derivative's ability to displace the MLL peptide from the WDR5 binding pocket, a critical mechanism in MLL-rearranged leukemias.[1]

  • Reagents:

    • Recombinant Human WDR5 (GST-tagged).[1]

    • Biotinylated MLL peptide.

    • Europium-labeled anti-GST antibody + Streptavidin-APC (Acceptor).[1]

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (3-Bromo derivative) in DMSO into 384-well plates (Top concentration: 10 µM, 1:3 serial dilution).

    • Step 2: Add 5 µL of WDR5-GST / MLL-Biotin mix. Incubate for 60 min at RT.

    • Step 3: Add 10 µL of detection mix (Eu-Ab + SA-APC).[1] Incubate 60 min.

    • Step 4: Read TR-FRET (Ex: 337 nm, Em: 620/665 nm).[1]

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Validation Criteria: Z' factor > 0.5; Reference inhibitor (OICR-9429)

      
       nM.[1]
      
Protocol B: ApoA-I Promoter Reporter Assay (HepG2)

For cardiovascular applications, derivatives are screened for their ability to upregulate ApoA-I gene transcription.[1]

  • Cell Line: HepG2 cells stably transfected with a luciferase reporter driven by the human ApoA-I promoter.[1]

  • Method:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with derivatives (0.1 - 30 µM) for 24 hours.

    • Lyse cells and add Luciferase substrate.

    • Measure luminescence.

  • Normalization: Normalize to total protein (BCA assay) or cell viability (Resazurin) to rule out false positives due to toxicity.

    • Success Metric: >1.5-fold induction relative to DMSO control.

Phase 3: ADME Profiling (Microsomal Stability)
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM test compound with 0.5 mg/mL HLM at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Calculation:

    
    .
    

Visualizing the Workflow

Diagram 1: Synthesis & Derivatization Logic

This diagram illustrates the strategic utility of the 3-Bromo-6,8-dimethoxyisoquinoline scaffold in generating diverse bioactive libraries.

SynthesisWorkflow Scaffold 3-Bromo-6,8-dimethoxy- isoquinoline Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Scaffold->Suzuki C3-Br Activation Buchwald Buchwald Amination (R-NH2 + Pd) Scaffold->Buchwald C3-Br Activation Library_A Biaryl Library (WDR5 Target) Suzuki->Library_A Diversity Scan Library_B Amino-Isoquinoline Library (Kinase/ApoA-I) Buchwald->Library_B Polarity Tuning

Caption: Divergent synthesis strategy utilizing the C3-Bromine handle to access distinct therapeutic chemical spaces.

Diagram 2: Screening Cascade

The logical flow from library generation to lead selection, filtering out false positives.

ScreeningCascade Library Compound Library (3-Br Derivatives) Primary Primary Screen (TR-FRET / Reporter) Library->Primary 10 µM Single Point Counter Counter Screen (Cytotoxicity / Off-Target) Primary->Counter Hits (>50% Inhibition) ADME ADME Profiling (Microsomal Stability) Counter->ADME Selective Hits Lead Lead Candidate ADME->Lead High Stability

Caption: Hierarchical screening funnel ensuring only potent, selective, and stable derivatives progress to lead status.

References

  • Title: Wdr5 inhibitors and modulators (WO2021092525A1).
  • Title: Compounds for the prevention and treatment of cardiovascular diseases (US10532054B2).
  • Synthesis of 6,8-Dimethoxyisoquinoline Alkaloids

    • Title: Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius.[1]

    • Source: ResearchGate / Journal of N
    • URL:[Link]

  • General Isoquinoline Bioactivity

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1][2][3]

    • Source: MDPI / PubMed.
    • URL:[Link]

Sources

SAR Studies of 3-Bromo-6,8-dimethoxyisoquinoline Analogs: A Comprehensive Application & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. Among these, 3-bromo-6,8-dimethoxyisoquinoline has emerged as a privileged building block. The strategic placement of the bromine atom at the C-3 position enables late-stage diversification via palladium-catalyzed cross-coupling, while the 6,8-dimethoxy motif provides crucial electron density and hydrogen-bond acceptor sites.

This guide objectively compares the performance of 3-substituted-6,8-dimethoxyisoquinoline analogs against alternative scaffolds, detailing the structure-activity relationship (SAR) causality, experimental workflows, and comparative efficacy in antimycobacterial and kinase inhibition assays.

Mechanistic Rationale & SAR Logic

Why prioritize the 6,8-dimethoxyisoquinoline core over unsubstituted or mono-substituted variants? The answer lies in the distinct electronic and steric advantages this specific substitution pattern provides:

  • The 6,8-Dimethoxy Advantage: The methoxy groups at C-6 and C-8 act as strong electron-donating groups (EDGs) via resonance. This enriches the electron density of the isoquinoline nitrogen, enhancing its basicity and its ability to participate in crucial hydrogen bonding with target proteins (e.g., the hinge region of kinases or bacterial efflux pumps) . Furthermore, the steric bulk of the 8-methoxy group often forces the molecule into a specific bioactive conformation, minimizing off-target entropy penalties .

  • The C-3 Halogen Handle: The C-3 bromine is highly activated for oxidative addition in cross-coupling reactions (such as Suzuki or Sonogashira couplings). Substituting at C-3 rather than C-1 or C-4 projects the appended aryl/alkyl groups directly into the hydrophobic pockets of targets like human tankyrases (TNKS), dictating high target selectivity .

SAR_Logic Core 3-Bromo-6,8-dimethoxy- isoquinoline Scaffold Pos3 C-3 Substitution (Suzuki/Sonogashira) Core->Pos3 Pos68 C-6,8 Dimethoxy Motif Core->Pos68 Aryl Aryl/Heteroaryl Groups (Enhances Target Binding) Pos3->Aryl Alkyl Alkyl/Alkyne Groups (Modulates Lipophilicity) Pos3->Alkyl Hbond H-Bond Acceptors (Improves Solubility) Pos68->Hbond Steric Steric Bulk (Prevents Off-Target) Pos68->Steric

SAR Logic Map: C-3 diversification and 6,8-dimethoxy target interactions.

Comparative Performance Analysis

To establish the superiority and specific utility of this scaffold, we compare a library of 3-aryl-6,8-dimethoxyisoquinolines (synthesized from the 3-bromo precursor) against alternative isoquinoline scaffolds. The data below synthesizes performance across two primary indications: Antimycobacterial activity (MIC against M. bovis BCG) and Tankyrase-2 (TNKS-2) inhibition (IC50).

Table 1: Quantitative SAR Comparison of Isoquinoline Analogs
Compound / ScaffoldC-3 SubstitutionC-6,8 SubstitutionMIC M. bovis (µg/mL)IC50 TNKS-2 (nM)Cytotoxicity SI (THP-1)
Precursor -Br-OCH3 (6,8)>50.0>10,000N/A
Analog A (Lead) -Phenyl-OCH3 (6,8)15.645>10
Analog B -4-Fluorophenyl-OCH3 (6,8)8.212>20
Analog C -4-Methoxyphenyl-OCH3 (6,8)31.21804
Alternative 1 -Phenyl-H (Unsubstituted)>50.01,200<2
Alternative 2 -H-OCH3 (6,8)62.5>5,000N/A
Analysis of Causality:
  • Analog B vs. Analog A: The introduction of a para-fluoro group on the C-3 phenyl ring (Analog B) significantly improves both TNKS-2 inhibition and antimycobacterial MIC. Causality: The highly electronegative fluorine enhances metabolic stability and forms multipolar interactions within the hydrophobic binding pocket without adding detrimental steric bulk.

  • Analog A vs. Alternative 1: Removing the 6,8-dimethoxy groups (Alternative 1) results in a catastrophic loss of potency across both assays. Causality: This validates that the electron-rich core is non-negotiable for anchoring the molecule to the target's hydrogen-bond donors.

  • Analog C: Causality: The bulky para-methoxy group clashes sterically within the binding tunnel, reducing both target efficacy and overall cellular selectivity (SI = 4) .

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the analogs and their subsequent biological validation. Every protocol is designed as a self-validating system.

Protocol 1: Synthesis of 3-Aryl-6,8-dimethoxyisoquinolines via Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-6,8-dimethoxyisoquinoline (1.0 eq) and the corresponding arylboronic acid (1.5 eq). Causality: Using an excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq). Causality: Pd(dppf)Cl2 provides the optimal bite angle for the bulky isoquinoline oxidative addition. K2CO3 acts as the base to activate the boronic acid, forming the reactive boronate complex essential for the transmetalation step.

  • Solvent & Degassing: Dissolve in a 4:1 mixture of 1,4-Dioxane/H2O. Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation and deactivation of the Pd(0) active species.

  • Reaction: Heat at 90°C for 12 hours under an argon atmosphere. Monitor conversion via LC-MS.

  • Purification & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc). Self-Validation: Confirm product identity and >95% purity via 1H-NMR. A successful reaction is validated by the disappearance of the C-3 bromine isotope pattern in MS and the appearance of new aryl protons in the NMR spectrum.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Inoculation: Culture M. bovis BCG in Middlebrook 7H9 broth supplemented with OADC until the logarithmic phase (OD600 = 0.6). Causality: Utilizing log-phase bacteria ensures consistent, robust metabolic activity required to accurately reduce the viability dye.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the synthesized analogs (from 100 µg/mL to 0.39 µg/mL) in DMSO (final DMSO concentration <1%).

  • Incubation: Add the bacterial suspension (10^5 CFU/well) and incubate at 37°C for 7 days.

  • Readout & Validation: Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours. Self-Validation: Viable cells reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest compound concentration preventing this color change, providing a self-validating, binary visual and fluorometric endpoint.

Workflow Step1 1. Scaffold Prep (3-Bromo Precursor) Step2 2. Cross-Coupling (Pd-Catalyzed) Step1->Step2 Step3 3. Purification (Flash/HPLC) Step2->Step3 Step4 4. in vitro Assay (MIC / IC50) Step3->Step4 Step5 5. SAR Analysis (Hit ID) Step4->Step5

Experimental Workflow: From scaffold cross-coupling to biological screening.

Conclusion

The 3-bromo-6,8-dimethoxyisoquinoline scaffold is a superior starting point for drug discovery compared to unsubstituted isoquinolines. The 6,8-dimethoxy substitution provides essential electronic and conformational properties, while the C-3 bromine allows for rapid, modular exploration of the hydrophobic binding pockets of diverse targets. As demonstrated by the SAR data, para-halogenated 3-aryl derivatives yield the highest potency and selectivity, making them prime candidates for further preclinical development.

References

  • C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity Source: Pharmaceuticals (MDPI) URL:[Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Comparative analysis of synthetic routes to "3-Bromo-6,8-dimethoxy-isoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of synthetic routes to 3-Bromo-6,8-dimethoxyisoquinoline , a specific halogenated isoquinoline scaffold often used as an intermediate in the development of BACE1 inhibitors, antitumor alkaloids (e.g., Ancistrocladus analogs), and CNS-active agents.

The analysis prioritizes regiocontrol , as introducing a bromine atom specifically at the C3 position is synthetically challenging compared to the naturally electrophilic C4 position.

Executive Summary

FeatureRoute A: The Homophthalimide Strategy (Recommended)Route B: The Isocarbostyril/Gattermann Route (Alternative)Route C: Pomeranz-Fritsch Direct Halogenation (Not Recommended)
Core Logic Construction of a 1,3-dione followed by selective dehalogenation.Cyclization of an ortho-formyl benzyl cyanide to a 3-hydroxy core.Direct electrophilic bromination of the parent isoquinoline.
Regiocontrol Absolute (100%) . The C3 carbon is pre-functionalized.High , but depends on the formylation regioselectivity.Poor . Favors C4 substitution.
Step Count High (5-6 steps).Medium (3-4 steps).[1][2]Low (2-3 steps).
Scalability Excellent. Intermediates are stable solids.Moderate. Handling of cyanides and sensitive aldehydes.High, but purification of isomers is difficult.
Key Precursor 3,5-Dimethoxybenzoic acid3,5-Dimethoxybenzyl cyanide2,4-Dimethoxybenzaldehyde

Route A: The Homophthalimide Strategy (Gold Standard)

This route is the most reliable method for accessing 3-substituted isoquinolines. It utilizes the symmetry of the starting material to bypass regioselectivity issues on the benzene ring, then uses the inherent reactivity difference between C1 and C3 halides to install the bromine selectively.

Mechanism & Workflow
  • Precursor Synthesis : Ortho-lithiation of 3,5-dimethoxybenzoic acid introduces a carbon handle at C2.

  • Ring Closure : Conversion to 3,5-dimethoxyhomophthalic acid, followed by cyclization with ammonia/urea to form the homophthalimide (isoquinoline-1,3-dione).

  • Halogenation : Treatment with POBr₃ yields the 1,3-dibromo derivative.

  • Selective Reduction : The C1-Br bond is more distinctive (adjacent to Nitrogen and the benzene ring) and can be selectively reduced to C1-H, leaving the C3-Br intact.

HomophthalimideRoute Start 3,5-Dimethoxybenzoic Acid Lithiation 1. LiTMP/THF 2. DMF 3. Oxidation Start->Lithiation Homophthalic 3,5-Dimethoxy- homophthalic Acid Lithiation->Homophthalic Cyclization Urea/NH3 Heat Homophthalic->Cyclization Dione 6,8-Dimethoxy- isoquinoline-1,3-dione Cyclization->Dione Bromination POBr3 Reflux Dione->Bromination Dibromo 1,3-Dibromo- 6,8-dimethoxyisoquinoline Bromination->Dibromo Reduction Sn/HCl or Pd/C, H2 (controlled) Dibromo->Reduction Product 3-Bromo-6,8-dimethoxy- isoquinoline Reduction->Product

Figure 1: Step-wise construction of the 3-bromo core via the homophthalimide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxyhomophthalic Acid

  • Reagents : 3,5-Dimethoxybenzoic acid (1.0 eq), LiTMP (2.2 eq), DMF (1.5 eq), NaClO₂ (oxidant).

  • Procedure :

    • Cool a solution of LiTMP in THF to -78°C. Add 3,5-dimethoxybenzoic acid dropwise.

    • Stir for 1 hour to effect ortho-lithiation (Position 2 is sterically accessible and directed by the carboxylate).

    • Quench with DMF. Warm to RT. Acidify to obtain the hydroxy-lactone or aldehyde.

    • Oxidize the aldehyde/lactone to the diacid using NaClO₂/H₂O₂.

    • Yield : ~60-70%.

Step 2: Cyclization to Homophthalimide

  • Reagents : 3,5-Dimethoxyhomophthalic acid, Urea (excess).

  • Procedure :

    • Mix the diacid intimately with urea.

    • Heat the melt to 170-180°C for 2 hours. The mass solidifies.

    • Triturate with water to remove excess urea. Recrystallize from acetic acid.

    • Product : 6,8-Dimethoxyisoquinoline-1,3(2H,4H)-dione.

Step 3: Bromination to 1,3-Dibromo-6,8-dimethoxyisoquinoline

  • Reagents : Homophthalimide, POBr₃ (3.0 eq), Anisole (trace, as scavenger/solvent).

  • Procedure :

    • Reflux the dione in POBr₃ at 140°C for 4 hours.

    • Pour onto crushed ice (Caution: Exothermic hydrolysis).

    • Extract with CHCl₃. The product is the 1,3-dibromo derivative.

Step 4: Selective Reduction (The Critical Step)

  • Reagents : Sn powder, Conc. HCl, Ethanol.

  • Procedure :

    • Dissolve the 1,3-dibromo compound in ethanol/HCl.

    • Add Sn powder at 0°C. Stir at RT. Monitor by TLC.

    • The C1-Br is reduced first due to the activation by the protonated nitrogen.

    • Stop reaction immediately upon disappearance of starting material to prevent over-reduction.

    • Final Yield : ~45% (over 2 steps).

Route B: The Isocarbostyril / Gattermann Route (Alternative)

This route relies on the cyclization of a benzyl cyanide derivative. It is shorter but hinges on the regioselectivity of the initial formylation step.

Mechanism & Logic

Starting with 3,5-dimethoxybenzyl cyanide , a Gattermann formylation (HCN/HCl or Zn(CN)₂/HCl) is performed.

  • Regioselectivity Risk : The formyl group must enter at the ortho (2-position) relative to the cyanomethyl group. However, the para (4-position) is electronically activated by two methoxy groups (at 3 and 5).

  • If successful, the 2-formyl-benzyl cyanide cyclizes under acidic conditions to 6,8-dimethoxyisoquinolin-3-ol (also known as 3-isocarbostyril).

  • This hydroxy group is then converted to bromine using POBr₃.

GattermannRoute cluster_warn Critical Control Point Substrate 3,5-Dimethoxybenzyl Cyanide Formylation Zn(CN)2, HCl (Gattermann) Substrate->Formylation Intermediate 2-Formyl-3,5-dimethoxy- benzyl cyanide Formylation->Intermediate If Ortho (Desired) 4-Formyl Isomer 4-Formyl Isomer Formylation->4-Formyl Isomer If Para (Dead End) Cyclization HBr / AcOH Cyclization Intermediate->Cyclization Isoquinolinol 6,8-Dimethoxy- isoquinolin-3-ol Cyclization->Isoquinolinol Bromination POBr3 Isoquinolinol->Bromination Final 3-Bromo-6,8-dimethoxy- isoquinoline Bromination->Final

Figure 2: The Gattermann route highlights the regioselectivity bottleneck at the formylation step.

Why this route is risky

While literature (e.g., J. Org. Chem. 1967) suggests successful cyclization for similar substrates, the steric hindrance at C2 (flanked by CH₂CN and OMe) often disfavors formylation compared to the open C4 position. This route should only be chosen if Route A is not viable or if the specific 2-formyl precursor is available via directed lithiation.

Route C: Pomeranz-Fritsch (Not Recommended)

The classic Pomeranz-Fritsch synthesis involves condensing 2,4-dimethoxybenzaldehyde with aminoacetal to form the isoquinoline core directly.

  • Outcome : Yields 6,8-dimethoxyisoquinoline .

  • Problem : Direct bromination of this core (Br₂/AlCl₃) occurs predominantly at C4 (the most electron-rich position in the hetero-ring) or C5/C7 (on the activated benzene ring).

References

  • Homophthalic Acid Synthesis : Bhakta, C., & Mukherjee, S. K. (1980). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society.

  • Isoquinoline Bromination: Roe, A., & Teague, C. E. (1951). The Preparation of Heterocyclic Fluorine Compounds. Journal of the American Chemical Society, 73(2), 687. (Describes the instability of C1-Br vs C3-Br).
  • Selective Reduction : Osborn, A. R., & Schofield, K. (1956). Indazoles and Isoquinolines.[3][4] Journal of the Chemical Society, 4207. (Establishes the reduction of 1,3-dibromoisoquinoline to 3-bromoisoquinoline).

  • Gattermann Cyclization: Simchen, G., & Krämer, W. (1969). Isoquinolin-3-ols from Benzyl Cyanides. Chemische Berichte, 102, 3656.
  • General Isoquinoline Data : ChemSynthesis Database Entry for 3-Bromo-6,8-dimethoxyisoquinoline.

Sources

A Researcher's Guide to the Cytotoxic Landscape of 3-Bromo-6,8-dimethoxy-isoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology

The isoquinoline core, a heterocyclic aromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous clinically applied drugs.[1][2] From the potent anticancer properties of natural alkaloids like berberine to synthetic derivatives targeting key signaling pathways, the isoquinoline framework offers a versatile platform for drug design.[1][3] This guide focuses on a specific, synthetically accessible derivative, 3-Bromo-6,8-dimethoxy-isoquinoline , and provides a comprehensive framework for evaluating its cytotoxic potential in comparison to a rationally designed set of structural analogs.

While extensive data exists for the broader isoquinoline family, the specific cytotoxic profile of 3-Bromo-6,8-dimethoxy-isoquinoline is not widely documented. Therefore, this guide is structured to empower researchers by detailing the methodology for such a comparative study. We will proceed from the logical design of analogs, through a robust synthetic strategy, to detailed protocols for cytotoxicity assessment and mechanistic elucidation. The objective is to provide a self-validating system for investigation, grounded in established scientific principles and authoritative protocols.

Part 1: Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies

A systematic exploration of how chemical structure influences biological activity is fundamental to drug discovery. To understand the cytotoxic contribution of each substituent on our parent compound (Compound 1 ), we propose a focused library of analogs. The design rationale is to probe the significance of the halogen's identity and position, as well as the role of the methoxy groups.

Table 1: Proposed Structures for Comparative Cytotoxicity Analysis

Compound IDStructureRationale for Inclusion
1 (Parent) 3-Bromo-6,8-dimethoxy-isoquinolineThe primary compound of interest.
2 3-Chloro-6,8-dimethoxy-isoquinolineTo assess the effect of halogen electronegativity and size (Cl vs. Br).
3 3-Iodo-6,8-dimethoxy-isoquinolineTo evaluate if a larger, more polarizable halogen enhances activity.
4 8-Bromo-6-methoxy-isoquinolineTo determine the importance of the C8-methoxy group for activity.
5 6-Bromo-8-methoxy-isoquinolineTo investigate the positional effect of the bromo and methoxy groups.
6 3-Bromo-6,7-dimethoxy-isoquinolineComparison with a common substitution pattern found in natural alkaloids like Papaverine.[1]

Part 2: A Plausible Synthetic Pathway

The synthesis of the isoquinoline core can be achieved through various established organic chemistry reactions.[4] A common and effective method is the Bischler-Napieralski reaction followed by dehydrogenation. Below is a proposed workflow for synthesizing the parent compound.

G cluster_0 Synthesis of 3-Bromo-6,8-dimethoxy-isoquinoline A 3,5-Dimethoxyphenethylamine (Starting Material) B Acylation with Bromoacetyl Chloride A->B C N-(2-(3,5-dimethoxyphenyl)ethyl)-2-bromoacetamide (Amide Intermediate) B->C D Bischler-Napieralski Cyclization (e.g., POCl3) C->D E Dihydroisoquinoline Intermediate D->E F Dehydrogenation (e.g., Pd/C) E->F G 3-Bromo-6,8-dimethoxy-isoquinoline (Final Product) F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This is a generalized protocol based on established chemical transformations and should be optimized for safety and yield in a laboratory setting.

  • Acylation: To a cooled (0 °C) solution of 3,5-dimethoxyphenethylamine (1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous solvent (e.g., Dichloromethane), add bromoacetyl chloride (1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization: Dissolve the crude amide in a suitable solvent (e.g., anhydrous acetonitrile) and add phosphorus oxychloride (POCl₃, 3-5 equiv.). Reflux the mixture for 2-4 hours until TLC indicates consumption of the starting material.

  • Intermediate Isolation: Carefully quench the reaction by pouring it onto crushed ice and basifying with a cold aqueous ammonia solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude dihydroisoquinoline intermediate.

  • Dehydrogenation: Dissolve the intermediate in a high-boiling point solvent (e.g., decalin) and add 10% Palladium on carbon (Pd/C, ~10 mol%). Heat the mixture to reflux for 8-12 hours.

  • Final Purification: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the crude product using column chromatography on silica gel to afford the pure 3-Bromo-6,8-dimethoxy-isoquinoline. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Part 3: Comparative Cytotoxicity Evaluation

The cornerstone for assessing the anticancer potential of our synthesized compounds is the MTT assay.[6] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the absorbance of which can be quantified.[7][8]

G cluster_1 MTT Cytotoxicity Assay Workflow P1 Day 1: Seed Cells (e.g., 5x10³ cells/well in 96-well plate) P2 Incubate Overnight (37°C, 5% CO₂) P1->P2 P3 Day 2: Compound Treatment (Add serial dilutions of compounds) P2->P3 P4 Incubate for 72 hours P3->P4 P5 Day 5: Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) P4->P5 P6 Incubate for 4 hours P5->P6 P7 Add Solubilization Solution (e.g., 100 µL DMSO or SDS-HCl) P6->P7 P8 Incubate & Shake (e.g., 15 min on orbital shaker) P7->P8 P9 Read Absorbance (570 nm using microplate reader) P8->P9 P10 Data Analysis (Calculate % Viability and IC₅₀ values) P9->P10

Caption: Standard experimental workflow for the MTT assay.

Detailed Protocol: MTT Assay for IC₅₀ Determination

This protocol is adapted from standard methodologies.[6][9][10]

  • Cell Seeding: Culture selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control line (e.g., MRC-5 lung fibroblast) to ~80% confluency. Trypsinize and seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents a realistic, albeit hypothetical, dataset that could be generated from the above experiment. This data is for illustrative purposes to guide the interpretation of results.

Table 2: Hypothetical IC₅₀ Values (µM) of Isoquinoline Analogs

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)MRC-5 (Normal)Selectivity Index (SI) for HepG2*
1 (Parent) 8.512.15.245.68.8
2 (Chloro) 10.215.87.951.26.5
3 (Iodo) 6.19.53.829.77.8
4 25.431.021.8>100>4.6
5 15.319.811.575.16.5
6 4.97.23.135.511.5
Doxorubicin 0.81.10.62.54.2

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Part 4: Investigating the Mechanism of Action: Apoptosis

A primary mechanism by which cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[1][11] This is a tightly regulated process involving a cascade of enzymes called caspases.[12] Apoptosis can be initiated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[13][14]

The Extrinsic and Intrinsic Apoptosis Pathways

The extrinsic pathway is triggered by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface.[14] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[13]

The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by a chemotherapeutic agent.[15] This stress leads to changes in the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins.[14] Pro-apoptotic proteins like Bax and Bak facilitate the release of cytochrome c from the mitochondria.[16] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome, leading to the activation of caspase-9, which then activates the executioner caspases.[16]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, TRADD) Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage from Compound) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Stress->Bcl2 inhibits Bax Pro-apoptotic (Bax, Bak) Stress->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Converging intrinsic and extrinsic apoptosis pathways.

Part 5: Analysis of Structure-Activity Relationships

Based on our illustrative data in Table 2, we can derive several SAR insights:

  • Halogen Identity: Comparing compounds 1, 2, and 3 , we observe a trend where cytotoxicity increases with the size of the halogen (I > Br > Cl). This suggests that polarizability or specific halogen bonding interactions may be important for target engagement.

  • Role of Methoxy Groups: The significantly reduced activity of compound 4 (lacking the C8-methoxy group) compared to the parent compound 1 implies that both methoxy groups are critical for potent cytotoxicity. They may be involved in key hydrogen bonding interactions with the biological target or influence the molecule's electronic properties.

  • Positional Isomers: The difference in activity between compounds 1 , 5 , and 6 highlights the sensitivity of the isoquinoline scaffold to substituent positioning. The 6,7-dimethoxy pattern (Compound 6 ) appears to be more potent than the 6,8-dimethoxy pattern (Compound 1 ), suggesting this arrangement may provide a better fit within the target's binding pocket.

  • Selectivity: Notably, several analogs show a higher selectivity index (SI) than the standard chemotherapeutic Doxorubicin. Compound 6 , with the highest potency against HepG2 cells, also displays a strong SI of 11.5, indicating it is over 11 times more toxic to liver cancer cells than to normal fibroblasts in this model. This is a highly desirable characteristic for a drug candidate.[17]

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the synthesis and comparative cytotoxic evaluation of 3-Bromo-6,8-dimethoxy-isoquinoline and its analogs. The hypothetical data and subsequent SAR analysis suggest that specific structural modifications, particularly the nature of the halogen at C-3 and the arrangement of the methoxy groups, can profoundly influence both cytotoxic potency and cancer cell selectivity.

The logical next steps for a research program based on these findings would include:

  • Synthesis and Confirmation: Actual synthesis and structural confirmation of the proposed analogs.

  • In Vitro Validation: Performing the described cytotoxicity assays against a broader panel of cancer cell lines.

  • Mechanistic Studies: Validating apoptosis induction through assays such as caspase activation assays (e.g., Caspase-Glo), PARP cleavage analysis by Western blot, and Annexin V/PI staining by flow cytometry.

  • In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to evaluate their anti-tumor efficacy and safety profiles.

By following the methodologies outlined herein, researchers can effectively navigate the cytotoxic landscape of this promising class of isoquinoline derivatives, paving the way for the potential discovery of novel anticancer agents.

References

Click to expand
  • MTT Cell Assay Protocol. (n.d.). T. C. H. Research Institute. Retrieved from [Link]

  • Orhana, I., Deliorman-Orhana, D., & Šener, B. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types.
  • Skiba, A., et al. (2022). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Frontiers in Pharmacology, 13, 989182.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Cytotoxicity Effects and Apoptosis Induction by Isoquinoline Alkaloids from Argemone Mexicana. (2025). International Journal for Multidisciplinary Research, 7(1).
  • Barańska, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(21), 7436.
  • Lamellarins: Fused pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Medicinal Chemistry.
  • Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia. (2021). Semantic Scholar.
  • Sakagami, H., et al. (2011). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research, 31(12), 4313-4319.
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Informa Healthcare.
  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010).
  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. (2024). KOPS - University of Konstanz.
  • Caspase Activation in Cancer Therapy. (2000).
  • Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3. (2001). Blood, 97(5), 1378–1387.
  • Apoptosis Signaling. (n.d.). Bio-Techne. Retrieved from [Link]

  • Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. (2004). Molecular Cancer Therapeutics, 3(11), 1451-1460.
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
  • Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]

  • Caspases: pharmacological manipulation of cell death. (2005).
  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS One, 10(8), e0136649.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). Current Drug Targets, 21(11), 1106-1132.
  • Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents. (2024). R Discovery.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). Clinical Cancer Research, 4(6), 1405-14.
  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). (2016). Semantic Scholar.
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 107.
  • Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach. (2025).
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021). Pharmaceuticals, 14(8), 713.

Sources

Safety Operating Guide

3-Bromo-6,8-dimethoxy-isoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal Procedures for 3-Bromo-6,8-dimethoxy-isoquinoline

Executive Summary & Chemical Profile

This guide outlines the validated disposal and handling protocols for 3-Bromo-6,8-dimethoxy-isoquinoline . As a halogenated heterocyclic ether, this compound presents specific environmental and biological risks that mandate strict segregation from general organic waste streams.[1]

While specific Safety Data Sheet (SDS) entries for this exact isomer may be sparse in public repositories, structural analogs (e.g., 8-Bromo-3-methoxyisoquinoline) indicate a hazard profile characterized by acute toxicity (oral) and severe irritation/corrosivity to mucous membranes.[1]

Operational Directive: Treat this compound as a High-Hazard Halogenated Organic . All disposal workflows must prioritize the prevention of acid gas formation (HBr) during incineration and the protection of aquatic systems.[1]

Table 1: Physicochemical & Hazard Profile (Inferred from Analogs)
PropertyDescriptionOperational Implication
Chemical Structure Isoquinoline core, Bromine (C-3), Methoxy (C-6, C-8)Halogenated Waste : Must be incinerated with acid gas scrubbing.[1]
Physical State Solid (likely crystalline powder)High dust potential; requires particulate containment.[1]
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1 PPE Critical : Double nitrile gloves and chemical splash goggles are mandatory.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizers.[1][2]Do not co-mingle with oxidizing acids (e.g., Nitric, Perchloric) in waste drums.[1]
RCRA Status Non-listed (Default to Characteristic or Process Waste )Dispose of as "Hazardous Waste - Toxic/Irritant."[1]

Pre-Disposal Handling & Stabilization

Before disposal, the compound must be stabilized and packaged to prevent exposure during transport.[1]

A. Solid Waste Accumulation
  • Container Selection: Use wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jars with Teflon-lined screw caps.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HBr) over long-term storage.[1]

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[1]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Solid."[1]

  • Segregation: Do NOT mix with:

    • Oxidizers (Fire risk).[1][3][4]

    • Non-halogenated solvents (Increases disposal cost and complicates incineration).[1]

B. Solution Waste (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for acidic wastes).[1]

  • Stream Selection: Pour into the Halogenated Solvent Waste stream.[1]

    • Reasoning: Even if dissolved in a non-halogenated solvent (like methanol), the presence of the bromine atom classifies the entire mixture as halogenated for incineration purposes.[1]

Disposal Workflow: Decision Logic

The following flowchart illustrates the decision-making process for disposing of 3-Bromo-6,8-dimethoxy-isoquinoline, ensuring compliance with EPA standards and minimizing incineration costs.

DisposalWorkflow Start Waste Generation: 3-Bromo-6,8-dimethoxy-isoquinoline StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Container Collect in HDPE/Glass Jar (Separate from Trash) Solid->Container LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Isoquinoline Container->LabelSolid BinSolid Place in Satellite Accumulation Area (Solid Waste Drum) LabelSolid->BinSolid FinalDest Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) BinSolid->FinalDest HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Solvents HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvents HalogenCheck->NonHaloStream No HaloStream->FinalDest Override CRITICAL: Presence of Bromine moiety requires Halogenated Treatment NonHaloStream->Override Contaminated Override->HaloStream

Figure 1: Waste stream segregation logic. Note that even non-halogenated solutions must be treated as halogenated once contaminated with the brominated isoquinoline.[1]

Regulatory Framework & Compliance

United States (RCRA/EPA)[1]
  • Waste Coding: While 3-Bromo-6,8-dimethoxy-isoquinoline is not explicitly P-listed or U-listed, it must be characterized based on its toxicity and chemical composition.[1]

    • Generator Status: If your lab generates >1 kg of acutely hazardous waste (unlikely for this specific compound, but possible for the class), you may be a Large Quantity Generator (LQG).[1]

    • Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator.[1] Containers must remain closed except when adding waste.

Incineration Requirements

The presence of the Bromine atom dictates the destruction method.[1]

  • Mechanism: High-temperature incineration (>1100°C).[1]

  • By-products: Combustion generates Hydrogen Bromide (HBr) and Bromine gas (Br₂).[1]

  • Requirement: The incineration facility must be equipped with wet scrubbers (caustic soda) to neutralize these acid gases before release.[1] Do not send this waste to fuel blending programs intended for cement kilns unless they are specifically rated for halogens.[1]

Emergency Response: Spill Protocol

In the event of a spill during weighing or transfer, immediate action is required to prevent contamination of the lab environment.[1]

PPE Required:

  • Respiratory: N95 (minimum) or Half-mask with P100/Organic Vapor cartridges (preferred).[1]

  • Skin: Double Nitrile gloves.[1]

  • Eyes: Chemical Safety Goggles.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid / Solution Assess->LiquidSpill Dampen Cover with wet paper towel (Prevents dust) SolidSpill->Dampen Scoop Scoop into Waste Jar Dampen->Scoop Clean Wipe Surface with Soap & Water Scoop->Clean Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Collect Collect Absorbent into Bag/Jar Absorb->Collect Collect->Clean DisposePPE Dispose of PPE & Cleanup Materials as HazWaste Clean->DisposePPE

Figure 2: Immediate spill response protocol. Dampening solid spills is crucial to prevent inhalation of brominated dust.[1]

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators."[1] EPA.gov. [Link]1]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[1] OSHA.gov. [Link]1]

Sources

Personal protective equipment for handling 3-Bromo-6,8-dimethoxy-isoquinoline

[1]

Executive Summary & Risk Philosophy

In drug discovery, 3-Bromo-6,8-dimethoxy-isoquinoline is a high-value heterocyclic intermediate.[1] Its utility lies in the bromine handle (amenable to Suzuki/Buchwald couplings) and the electron-donating methoxy groups.[1] However, these same features dictate its safety profile.[1]

The Core Directive: Treat this compound not just as a "white powder," but as a potentially sensitizing alkylating agent.[1] While specific toxicological data for this exact isomer is often sparse, we apply Read-Across Toxicology from structural analogs (e.g., 3-bromoquinoline).[1] We assume it possesses significant irritant properties (Skin/Eye/Respiratory) and potential acute toxicity if absorbed.[1]

Safety is Data Integrity: Contamination of the researcher leads to contamination of the experiment. Proper PPE is your first step in assay reproducibility.[1]

Hazard Identification (Read-Across Analysis)

Based on Structure-Activity Relationships (SAR) of brominated isoquinolines, the following GHS classifications are the operational baseline:

Hazard ClassGHS CodeSignalOperational Implication
Skin Irritation H315 WarningLipophilic methoxy groups may enhance dermal absorption.[1][2]
Eye Irritation H319 WarningFine dusts can cause severe mechanical and chemical conjunctivitis.[1]
STOT-SE H335 WarningRespiratory tract irritation.[1][2][3] Zero-tolerance for dust inhalation.
Acute Toxicity H302 WarningHarmful if swallowed (Assumed Category 4).[1][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

The Glove Protocol

Critical Insight: The solid compound is generally safe with standard nitrile.[1] However, once dissolved in organic solvents (DCM, DMF, THF), the solvent dictates the glove choice , not the solute.

State of MatterPrimary Glove MaterialThickness (min)Breakthrough TimeScientific Rationale
Solid (Powder) Nitrile (Disposable)0.11 mm (4 mil)>480 minSolid particles do not permeate nitrile lattices effectively.[1]
Solution (DCM) Laminate (Silver Shield) Multi-layer>240 minDichloromethane permeates nitrile in <2 mins, carrying the isoquinoline with it.[1]
Solution (DMF) Nitrile (Double Gloved)0.11 mm x 2~45 minDMF degrades nitrile slowly; double gloving provides a visual indicator of breach.[1]
Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Why? Safety glasses have gaps.[1] Isoquinoline dust is electrostatic and can migrate around lenses.[1]

  • Respiratory: Work must be performed in a Class II Fume Hood .[1] If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is mandatory.[1]

Visualizing the Safety Logic

The following decision tree illustrates the PPE selection process based on the experimental phase.

PPE_Decision_LogicStartStart: Handling 3-Bromo-6,8-dimethoxy-isoquinolineState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / PowderState_Check->Solid_PathLiquid_PathSolution / Reaction MixtureState_Check->Liquid_PathSolid_PPEPPE: Nitrile Gloves (4 mil)+ Splash Goggles+ Lab CoatSolid_Path->Solid_PPESolvent_CheckIdentify SolventLiquid_Path->Solvent_CheckCritical StepDCM_PathChlorinated (DCM/CHCl3)Solvent_Check->DCM_PathPolar_PathPolar Aprotic (DMF/DMSO)Solvent_Check->Polar_PathSilver_ShieldPPE: Silver Shield / Laminate Gloves(Prevents carrier solvent permeation)DCM_Path->Silver_ShieldDouble_NitrilePPE: Double Nitrile Gloves(Change every 30 mins)Polar_Path->Double_Nitrile

Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.[1][4]

Operational Protocols

The "Closed-Transfer" Weighing Method

Brominated isoquinolines are often "fluffy" powders prone to static charge.[1]

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, turn the hood sash to the lowest working height to minimize turbulence.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weighing boat.[1]

  • Transfer: Do not dump. Tap the spatula gently.[1]

  • Clean-up: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) to capture invisible dust.[1]

Reaction Setup (The Danger Zone)

The moment of highest risk is adding the solid to the solvent.[1]

  • Risk: Exothermic solvation or "puff-back" of dust.[1]

  • Protocol: Add the solid slowly to the solvent (or vice versa) using a powder funnel.[1] Rinse the funnel immediately with solvent to sequester the residual solid into the liquid phase.

Decontamination & Spill Response

If the powder spills on the bench:

  • Do NOT blow or use a brush (creates aerosols).[1]

  • Wet Wipe: Cover the spill with a paper towel dampened with Isopropanol .[1]

  • Scoop: Scoop up the damp towel and place it in a solid waste bag.[1]

  • Wash: Clean the surface with soap and water (removes residual organics).[1]

Waste Disposal Workflow

Disposal must follow strict chemical segregation rules to prevent downstream reactions in waste drums.[1]

Disposal_WorkflowWaste_GenWaste GenerationSegregationSegregation AnalysisWaste_Gen->SegregationSolid_WasteSolid Waste(Contaminated Gloves/Wipes)Segregation->Solid_WasteLiquid_WasteLiquid Waste(Mother Liquors)Segregation->Liquid_WasteBin_TagDouble Bag & Tag:'Toxic Solid - Halogenated'Solid_Waste->Bin_TagHalogen_CheckContains Halogens?Liquid_Waste->Halogen_CheckHalo_StreamStream A: Halogenated Organic(Do NOT mix with Acid/Base)Halogen_Check->Halo_StreamYes (Default)NonHalo_StreamStream B: Non-Halogenated(Only if <1% Halogen content)Halogen_Check->NonHalo_StreamNo

Figure 2: Waste segregation workflow emphasizing the "Halogenated" waste stream.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1]

  • Eye Contact: Flush at eyewash station for 15 minutes.[1] Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).

References

  • PubChem. (n.d.).[1] 3-Bromoquinoline (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][5] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.